molecular formula C8H9NO3 B042678 Methyl 6-(hydroxymethyl)picolinate CAS No. 39977-44-1

Methyl 6-(hydroxymethyl)picolinate

Cat. No.: B042678
CAS No.: 39977-44-1
M. Wt: 167.16 g/mol
InChI Key: DVIUNMLAPDJWHL-UHFFFAOYSA-N
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Description

Methyl 6-(hydroxymethyl)picolinate is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This bifunctional compound features a picolinate ester, which can serve as a key intermediate for the synthesis of more complex heterocyclic systems, and a hydroxymethyl group, which offers a handle for further functionalization through reactions such as oxidation, etherification, or nucleophilic substitution. Its primary research value lies in its application as a precursor for the development of active pharmaceutical ingredients (APIs), particularly in the construction of kinase inhibitors, metal-chelating ligands, and other bioactive molecules where the picolinamide or picolinic acid scaffold is prevalent. The presence of both the ester and alcohol functionalities on the same pyridine ring makes it a versatile synthon for constructing libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. Researchers utilize this compound to explore novel therapeutic agents targeting a range of diseases, leveraging its potential to modulate protein-protein interactions and enzymatic activity. Strictly for research applications.

Properties

IUPAC Name

methyl 6-(hydroxymethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)7-4-2-3-6(5-10)9-7/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIUNMLAPDJWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467819
Record name methyl 6-(hydroxymethyl)picolinate
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39977-44-1
Record name Methyl 6-(hydroxymethyl)picolinate
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Record name methyl 6-(hydroxymethyl)picolinate
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Record name Methyl 6-(hydroxymethyl)picolinate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 6-(hydroxymethyl)picolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(hydroxymethyl)picolinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a pyridine core with ester and alcohol functionalities, make it a valuable intermediate in the synthesis of complex molecular architectures, including enzyme inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and key applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, tabulated data, and visualizations of synthetic and application-oriented workflows are presented to serve as a practical resource for researchers in the field.

Chemical and Physical Properties

This compound is typically a white solid under standard conditions. Its fundamental properties are summarized in the table below, compiled from various sources.

PropertyValueReference(s)
CAS Number 39977-44-1[1][2]
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.16 g/mol [1][2]
IUPAC Name methyl 6-(hydroxymethyl)pyridine-2-carboxylate[1]
Appearance White Solid / Colorless Oil[3][4]
Melting Point 178 °C[4]
Boiling Point (Predicted) 327.3 ± 32.0 °C[4]
Storage Temperature Room Temperature, under inert atmosphere[4]

Spectroscopic Data

¹H NMR:

  • Aromatic Protons: Signals corresponding to the three protons on the pyridine ring are expected in the aromatic region (typically δ 7.0-9.0 ppm).

  • Hydroxymethyl Protons (-CH₂OH): A singlet or a multiplet (depending on coupling with the hydroxyl proton) is anticipated around δ 4.5-5.0 ppm.

  • Methyl Ester Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-175 ppm.

  • Aromatic Carbons: Signals for the five carbons of the pyridine ring are expected between δ 120-160 ppm.

  • Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.

  • Methyl Ester Carbon (-OCH₃): A signal around δ 50-55 ppm.

IR Spectroscopy:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxyl group.

  • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are expected around 2850-3100 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the ester carbonyl group.

  • C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: A signal in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O bonds of the ester and alcohol.

Mass Spectrometry:

  • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 167.

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Synthesis via Reduction of a Diester

A common and efficient method involves the selective reduction of a diester, such as dimethyl pyridine-2,6-dicarboxylate.

To a solution of dimethyl pyridine-2,6-dicarboxylate (950 mg, 4.87 mmol) in a mixture of methanol (33.2 mL) and dichloromethane (14.2 mL) in a 100-mL round-bottom flask, sodium borohydride (NaBH₄) (185 mg, 5.02 mmol) is added in several portions at 0°C.[4] The resulting solution is stirred overnight at room temperature. The reaction is then quenched by the addition of 50 mL of aqueous HCl. The resulting solution is extracted with dichloromethane (2 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum. The residue is purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:1 to 2:1) to yield Methyl 6-(hydroxymethyl)pyridine-2-carboxylate as a white solid (750 mg, 92% yield).[4]

G start Dimethyl pyridine-2,6-dicarboxylate reagent NaBH4, Methanol/DCM, 0°C to RT start->reagent product This compound reagent->product workup Quench (aq. HCl), Extraction (DCM), Column Chromatography product->workup Purification

Synthesis of this compound via selective reduction.

Synthesis via Desilylation

This method involves the deprotection of a silyl-protected alcohol.

A solution of 3.52 g of 6-(diphenyl-tert-butylsilyloxymethyl)-2-pyridinecarboxylic acid methyl ester in 87 ml of tetrahydrofuran is treated with 13.6 g of tetrabutylammonium fluoride-trihydrate at 24°C under a nitrogen atmosphere and stirred for 2 hours.[3] Following this, 32 ml of a concentrated sodium chloride solution is added, and the mixture is extracted four times with ethyl acetate. The combined organic phases are dried over sodium sulfate, filtered, and concentrated by evaporation in a vacuum. The resulting residue is purified by chromatography on silica gel with a hexane/ethyl acetate gradient (50-100% ethyl acetate) to yield 0.92 g of the title compound as a colorless oil.[3]

G start 6-(diphenyl-tert-butylsilyloxymethyl)-2- pyridinecarboxylic acid methyl ester reagent TBAF·3H₂O, THF, 24°C start->reagent product This compound reagent->product workup Aqueous workup, Extraction (EtOAc), Column Chromatography product->workup Purification

Synthesis of this compound via desilylation.

Applications in Drug Development

This compound serves as a key building block in the synthesis of various biologically active molecules, demonstrating its importance in drug discovery and development.

Intermediate for Metallo-β-Lactamase Inhibitors

The rise of antibiotic resistance is a major global health concern, with metallo-β-lactamases (MBLs) being a significant contributor. These enzymes can hydrolyze a broad spectrum of β-lactam antibiotics. Picolinic acid derivatives have been identified as promising scaffolds for the development of MBL inhibitors. This compound can be utilized as a starting material for the synthesis of these inhibitors. For instance, the hydroxymethyl group can be converted to other functionalities to explore structure-activity relationships and optimize inhibitory potency against enzymes like New Delhi metallo-β-lactamase-1 (NDM-1).

Precursor for Telomerase Inhibitors

Telomerase is an enzyme that is overexpressed in the majority of cancer cells and is crucial for their immortal phenotype. Consequently, it is an attractive target for anticancer drug development. This compound has been used as a precursor for the synthesis of telomerase inhibitors.[4] The picolinate scaffold can be elaborated to create molecules that interact with and inhibit the activity of telomerase, thereby offering a potential therapeutic strategy for cancer.

G start This compound modification Chemical Modification (e.g., functional group interconversion) start->modification intermediate Key Intermediate modification->intermediate target1 Metallo-β-Lactamase Inhibitors intermediate->target1 target2 Telomerase Inhibitors intermediate->target2 application1 Combating Antibiotic Resistance target1->application1 application2 Anticancer Therapy target2->application2

Role of this compound in drug development.

Synthesis of Losartan Derivatives

This compound is also employed in the synthesis of derivatives of Losartan, an angiotensin II receptor antagonist used for the treatment of hypertension.[4] This highlights its utility in creating analogs of existing drugs to improve their pharmacological profiles.

Safety Information

This compound is classified as an irritant. The following GHS hazard statements apply:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant applications in the field of drug development. Its straightforward synthesis and the presence of multiple reactive functional groups allow for its incorporation into a wide range of complex molecules with potential therapeutic value. This guide has provided a detailed overview of its synthesis, properties, and applications, intended to facilitate its use in further research and development endeavors.

References

An In-depth Technical Guide to Methyl 6-(hydroxymethyl)picolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-(hydroxymethyl)picolinate, a pyridine derivative of interest in chemical synthesis and potential pharmaceutical applications. This document consolidates its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological significance based on related compounds.

Core Chemical Information

This compound is a substituted pyridine, featuring both a methyl ester and a hydroxymethyl group. These functional groups provide active sites for further chemical modifications, making it a valuable building block in organic synthesis.

Identifiers and Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below. This data is crucial for its accurate identification, handling, and use in experimental settings.

Identifier/PropertyValueSource(s)
CAS Number 39977-44-1[1][2][3][4][5]
IUPAC Name methyl 6-(hydroxymethyl)pyridine-2-carboxylate[1]
Molecular Formula C₈H₉NO₃[1][4][5]
Molecular Weight 167.16 g/mol [1][4][6]
PubChem CID 11513809[1]
Canonical SMILES COC(=O)C1=CC=CC(=N1)CO[1]
InChI InChI=1S/C8H9NO3/c1-12-8(11)7-4-2-3-6(5-10)9-7/h2-4,10H,5H2,1H3[1]
InChIKey DVIUNMLAPDJWHL-UHFFFAOYSA-N[1][6]
Physical Form Solid
Storage Temperature Room Temperature
Purity Commercially available at 95% and 97% purity.[2][5]

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the deprotection of a silyl-protected precursor.

Experimental Protocol: Synthesis

A representative experimental protocol for the synthesis of this compound is as follows:

Reaction: Deprotection of 6-(diphenyl-tert-butylsilyloxymethyl)-2-pyridinecarboxylic acid methyl ester.

Materials:

  • 6-(diphenyl-tert-butylsilyloxymethyl)-2-pyridinecarboxylic acid methyl ester (3.52 g)

  • Tetrahydrofuran (THF) (87 ml)

  • Tetrabutylammonium fluoride-trihydrate (13.6 g)

  • Concentrated sodium chloride solution (32 ml)

  • Ethyl acetate

  • Sodium sulfate

  • Silica gel

  • Hexane

Procedure:

  • A solution of 3.52 g of 6-(diphenyl-tert-butylsilyloxymethyl)-2-pyridinecarboxylic acid methyl ester in 87 ml of tetrahydrofuran is prepared at 24°C under a nitrogen atmosphere.[6]

  • To this solution, 13.6 g of tetrabutylammonium fluoride-trihydrate is added, and the mixture is stirred for 2 hours.[6]

  • Following the stirring, 32 ml of concentrated sodium chloride solution is added, and the mixture is extracted four times with ethyl acetate.[6]

  • The combined organic phases are dried over sodium sulfate, filtered, and concentrated in a vacuum.[6]

  • The resulting residue is purified by chromatography on silica gel using a hexane/ethyl acetate gradient (50-100% ethyl acetate) to yield 0.92 g of this compound as a colorless oil.[6]

Characterization Workflow

The structural confirmation and purity assessment of the synthesized this compound are critical. A typical characterization workflow would involve the following analytical techniques:

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final_product Final Product Synthesized_Product Crude this compound Column_Chromatography Column Chromatography Synthesized_Product->Column_Chromatography NMR NMR Spectroscopy (¹H and ¹³C) Column_Chromatography->NMR Structural Elucidation MS Mass Spectrometry (LC-MS or GC-MS) Column_Chromatography->MS Molecular Weight Confirmation HPLC HPLC Analysis Column_Chromatography->HPLC Purity Assessment Final_Product Pure this compound NMR->Final_Product MS->Final_Product HPLC->Final_Product

A typical workflow for the purification and characterization of this compound.

Potential Biological Significance and Applications

While direct studies on the biological activity of this compound are limited, the broader classes of compounds to which it belongs—pyridine derivatives and picolinates—are rich in biological and pharmacological activities.

Pyridine derivatives are integral to many pharmaceuticals and have been shown to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[7][8] The pyridine motif can enhance a drug's metabolic stability, permeability, potency, and binding affinity to biological targets.[9]

Picolinates, salts of picolinic acid, have also been explored for their biological effects. For instance, chromium picolinate has been investigated for its role in glucose metabolism and its potential benefits in managing type 2 diabetes.[10][11][12][13][14]

Given its structural features, this compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl and ester functionalities allow for a variety of chemical transformations, enabling the creation of libraries of novel compounds for drug discovery screening.

The logical progression from this starting material to a potential drug candidate is illustrated below:

Start This compound Modification Chemical Modification (e.g., esterification, etherification, oxidation) Start->Modification Library Compound Library Modification->Library Screening Biological Screening (e.g., enzyme assays, cell-based assays) Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Logical workflow from a starting material to a potential drug candidate.

Safety Information

This compound is classified as an irritant.[1] The following hazard and precautionary statements are associated with this compound:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Appropriate personal protective equipment should be worn when handling this chemical.

References

physical and chemical properties of Methyl 6-(hydroxymethyl)picolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(hydroxymethyl)picolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring both a methyl ester and a primary alcohol, makes it a versatile building block for the synthesis of complex heterocyclic molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its application in the development of therapeutic agents such as Angiotensin II receptor antagonists and telomerase inhibitors.

Core Properties

The fundamental physical and chemical properties of this compound are summarized below.

Physical Properties
PropertyValueReference(s)
Physical FormWhite Solid[1]
Melting Point178 °C[1]
Boiling Point327.3 ± 32.0 °C (Predicted)[1]
Storage TemperatureRoom Temperature, Inert Atmosphere[1][2]
Chemical Properties
IdentifierValueReference(s)
IUPAC Name methyl 6-(hydroxymethyl)pyridine-2-carboxylate[3]
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3][4]
CAS Number 39977-44-1[3]
InChI Key DVIUNMLAPDJWHL-UHFFFAOYSA-N[3][4]
Canonical SMILES COC(=O)C1=CC=CC(=N1)CO[3]
Purity Typically ≥97%[2][5]

Synthesis and Purification

A common and effective method for the synthesis of this compound involves the deprotection of a silyl-protected precursor. The following protocol is based on established literature procedures.

Experimental Protocol: Synthesis via Desilylation

This procedure details the removal of a diphenyl-tert-butylsilyl protecting group to yield the target compound.[4]

Materials and Reagents:

  • 6-(diphenyl-tert-butylsilyloxymethyl)-2-pyridinecarboxylic acid methyl ester

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Concentrated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: A solution of 6-(diphenyl-tert-butylsilyloxymethyl)-2-pyridinecarboxylic acid methyl ester (3.52 g) in tetrahydrofuran (87 ml) is prepared in a reaction vessel under a nitrogen atmosphere at 24°C.

  • Deprotection: Tetrabutylammonium fluoride trihydrate (13.6 g) is added to the solution. The reaction mixture is stirred for 2 hours at 24°C.

  • Work-up: Upon completion, a concentrated sodium chloride solution (32 ml) is added to the mixture. The aqueous phase is extracted four times with ethyl acetate.

  • Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated by evaporation under vacuum.

  • Purification: The resulting residue is purified by column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate (ranging from 50% to 100% ethyl acetate).

  • Isolation: The fractions containing the desired product are combined and concentrated to yield this compound (0.92 g) as a colorless oil which solidifies upon standing.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Extraction cluster_purification Purification cluster_product Final Product start Silyl-Protected Precursor in THF react Add TBAF·3H₂O Stir for 2h at 24°C start->react Deprotection workup Quench with Brine react->workup extract Extract with Ethyl Acetate (4x) workup->extract dry Dry with Na₂SO₄ & Concentrate extract->dry purify Silica Gel Chromatography (Hexane/EtOAc gradient) dry->purify product This compound purify->product G cluster_synthesis Chemical Synthesis cluster_moa Mechanism of Action start This compound intermediate Multi-step Chemical Modifications start->intermediate api Losartan (API) intermediate->api at1r AT₁ Receptor api->at1r Blocks ang Angiotensin II ang->at1r response Vasoconstriction, Aldosterone Secretion at1r->response bp Increased Blood Pressure response->bp G cluster_synthesis Synthetic Pathway cluster_pathway Cancer Cell Biology start This compound api Telomerase Inhibitor (Active Compound) start->api Synthesis telomerase Telomerase Enzyme api->telomerase Inhibits telomere Telomere Maintenance telomerase->telomere immortality Replicative Immortality telomere->immortality cancer Uncontrolled Cell Proliferation immortality->cancer

References

Methyl 6-(hydroxymethyl)picolinate: A Technical Guide to Structural Elucidation and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

Chemical Identity and Formula

Methyl 6-(hydroxymethyl)picolinate is a pyridine derivative characterized by a methyl ester at the C2 position and a hydroxymethyl group at the C6 position.

Chemical Structure

Caption: Chemical structure of this compound.

Molecular Formula and Properties

The chemical and physical properties of this compound are summarized in the table below.[1][2][3][4][5][6][7][8][9]

PropertyValueSource(s)
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.16 g/mol [1][2]
IUPAC Name methyl 6-(hydroxymethyl)pyridine-2-carboxylate[1]
CAS Number 39977-44-1[1][2][3]
Appearance Solid[8]
Purity Typically ≥95%[5][8]
Monoisotopic Mass 167.058243149 Da[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the deprotection of a silyl-protected precursor. The following protocol is adapted from established literature procedures.

Experimental Workflow for Synthesis

G reactant 6-(diphenyl-tert-butylsilyloxymethyl)- 2-pyridinecarboxylic acid methyl ester in THF stirring Stir at 24°C for 2 hours under Nitrogen reactant->stirring reagent Tetrabutylammonium fluoride-trihydrate (TBAF) reagent->stirring workup Aqueous workup with NaCl solution and extraction with Ethyl Acetate stirring->workup drying Dry organic phases over Sodium Sulfate workup->drying purification Purification by Silica Gel Chromatography drying->purification product This compound purification->product G cluster_0 Extracellular cluster_1 Intracellular This compound This compound Receptor Receptor This compound->Receptor Cell Membrane Cell Membrane Signal Transduction Signal Transduction Receptor->Signal Transduction c-Myc Activation c-Myc Activation Signal Transduction->c-Myc Activation Inhibition iNOS Upregulation iNOS Upregulation Signal Transduction->iNOS Upregulation Cell Proliferation Cell Proliferation c-Myc Activation->Cell Proliferation Reactive Nitrogen Species Reactive Nitrogen Species iNOS Upregulation->Reactive Nitrogen Species

References

Spectral Analysis of Methyl 6-(hydroxymethyl)picolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral data for Methyl 6-(hydroxymethyl)picolinate, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₉NO₃, with a molecular weight of 167.16 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.92d1HPyridine-H
7.79t1HPyridine-H
7.53d1HPyridine-H
4.83s2H-CH₂-
4.31s1H-OH
3.90s3H-OCH₃

¹³C NMR (Data inferred from related structures and general chemical shift knowledge):

Chemical Shift (δ) ppmAssignment
~165C=O (Ester)
~158Pyridine C-6
~147Pyridine C-2
~137Pyridine C-4
~125Pyridine C-3
~121Pyridine C-5
~64-CH₂OH
~52-OCH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description
3368O-H stretch (alcohol)
3099C-H stretch (aromatic)
2955C-H stretch (aliphatic)
2898C-H stretch (aliphatic)
1730C=O stretch (ester)
1601C=C stretch (aromatic ring)
1521C=C stretch (aromatic ring)
1371C-H bend
1222C-O stretch (ester)
988C-H out-of-plane bend
788C-H out-of-plane bend
Mass Spectrometry (MS)
ParameterValue
Molecular Formula C₈H₉NO₃
Exact Mass 167.0582 g/mol

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound was prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: ¹H NMR spectra were recorded on a 400 MHz spectrometer.

  • Data Acquisition: The spectra were acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Data Processing: The acquired data was processed using standard NMR software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: The FT-IR spectrum was obtained from a crystalline sample of this compound.

  • Instrumentation: A Fourier-Transform Infrared spectrometer was used for analysis.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: The sample was introduced into the mass spectrometer, typically after dissolution in a suitable volatile solvent.

  • Instrumentation: High-resolution mass spectrometry was used to determine the exact mass.

  • Ionization: A suitable ionization technique, such as electrospray ionization (ESI), was employed to generate molecular ions.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions was measured by the mass analyzer.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight Elemental Composition MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Signaling_Pathway_Analogy cluster_techniques Analytical Techniques cluster_information Structural Information Analyte Analyte Molecule NMR_node NMR Analyte->NMR_node IR_node IR Analyte->IR_node MS_node MS Analyte->MS_node Connectivity Atom Connectivity NMR_node->Connectivity Functional_Groups Functional Groups IR_node->Functional_Groups Molecular_Formula Molecular Formula MS_node->Molecular_Formula Structure_Confirmation Structure Confirmation Connectivity->Structure_Confirmation Functional_Groups->Structure_Confirmation Molecular_Formula->Structure_Confirmation

The Picolinate Scaffold: A Theoretical and Computational Guideline for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The picolinate scaffold, derived from pyridine-2-carboxylic acid, has emerged as a privileged structure in medicinal chemistry. Its inherent chelating properties and versatile synthetic accessibility have positioned it as a valuable building block in the design of novel therapeutic agents targeting a wide array of diseases, including cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of picolinate scaffolds, offering insights into their molecular behavior and guiding the rational design of next-generation therapeutics.

Computational Analysis of the Picolinate Scaffold

Computational chemistry provides indispensable tools for elucidating the structural, electronic, and interactive properties of picolinate derivatives at an atomic level. Techniques such as Density Functional Theory (DFT) and molecular docking are pivotal in understanding molecular geometry, predicting reactivity, and modeling interactions with biological targets.

Molecular Geometry and Electronic Properties with Density Functional Theory (DFT)

DFT calculations are a cornerstone for optimizing the molecular geometry of picolinate derivatives and analyzing their electronic structure.[1] These calculations provide crucial insights into bond lengths, bond angles, and electron distribution, which are fundamental to understanding the molecule's reactivity and interaction capabilities.

Table 1: Calculated and Experimental Geometrical Parameters for Picolinate Derivatives

Compound/ComplexParameterBondTheoretical Value (Å)Experimental Value (Å)
Methyl 5-((cinnamoyloxy)methyl)picolinateBond LengthC=O (C9–O2)1.21481.1964
Methyl 5-((cinnamoyloxy)methyl)picolinateBond LengthC=O (C16–O4)1.21331.2010
Copper(II)-picolinate complexBond DistanceCu-O1.9625-
Copper(II)-picolinate complexBond DistanceCu-N1.9625-
[Ga(Tpaa)] complexGa···N distanceGa1···N22.641(3)-
[Ga(Tpaa)] complexGa···N distanceGa2···N62.670(3)-
Zinc Complex 1Bond LengthZn(1)–O(1)-1.969(2)
Zinc Complex 1Bond LengthZn(1)–O(5)-1.989(3)
Zinc Complex 2Bond LengthZn(1)–O(1)-1.992(9)
Zinc Complex 2Bond LengthZn(1)–N(2)-2.051(5)
Copper Complex 4Bond LengthCu(1)–O(2)-1.955(2)
Copper Complex 4Bond LengthCu(1)–N(1)-1.989(2)

Theoretical values for Methyl 5-((cinnamoyloxy)methyl)picolinate were calculated using the B3LYP functional with a 6-311G++ basis set.[2] Experimental values for metal complexes are from X-ray crystallography data.[3][4][5]

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[6] This method is instrumental in structure-based drug design, enabling the virtual screening of picolinate derivatives against therapeutic targets.

Table 2: Docking Scores and Binding Affinities of Picolinate Derivatives

CompoundTarget ProteinDocking Score/Binding Affinity (kcal/mol)
Chromium(III) picolinateProtein Tyrosine Phosphatase (PTP)-7.00
Chromate ionProtein Tyrosine Phosphatase (PTP)-4.10

Binding affinities were calculated using AutoDock Vina.[7]

Experimental Protocols

The synthesis and characterization of picolinate derivatives are crucial for validating computational predictions and advancing drug development pipelines.

General Synthesis of Metal-Picolinate Complexes

A common method for synthesizing metal-picolinate complexes involves the reaction of a metal salt with picolinic acid. For example, chromium picolinate can be synthesized with a high yield by reacting a Cr³⁺ salt with picolinic acid at a controlled temperature and pH.[8]

Protocol for Chromium Picolinate Synthesis:

  • Dissolve 5.12 g of CrCl₃·6H₂O and 7.1 g of picolinic acid in 30 ml of water.

  • Adjust the pH of the reaction mixture to 3.5.

  • Heat the mixture at 80°C for 10 minutes.

  • Cool the reaction mixture, filter by vacuum suction, wash, and dry the resulting chromium picolinate complex.[8]

This method has been shown to produce a yield of approximately 90.8%.[8]

Synthesis of Picolinate Esters

Active esters of picolinic acid, which are valuable intermediates in organic synthesis, can be prepared from the corresponding acid.

Protocol for Picolinic Acid Pentafluorophenyl Ester Synthesis:

  • Prepare picolinoyl chloride hydrochloride by reacting picolinic acid with thionyl chloride catalyzed by DMF.

  • React the picolinoyl chloride hydrochloride with pentafluorophenol in THF with triethylamine as a base.

  • Stir the suspension at room temperature for 12 hours, filter, and concentrate in vacuo.

  • The residue is dissolved in hexane, treated with activated carbon, and filtered.

  • Removal of the hexane yields the pentafluorophenyl ester, which can be further purified by crystallization.[9]

Picolinate Scaffolds in Signaling Pathways

Picolinate-based molecules have shown potential in modulating key signaling pathways implicated in cancer and inflammation, such as the JAK-STAT and NF-κB pathways.

Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[10] Dysregulation of this pathway is linked to various cancers and autoimmune diseases. Picolinate-derived compounds have been investigated as potential JAK inhibitors.

Table 3: IC₅₀ Values of Selected JAK Inhibitors

CompoundTargetIC₅₀ (nM)
RuxolitinibJAK13.3
RuxolitinibJAK22.8
TofacitinibJAK1112
TofacitinibJAK220
TofacitinibJAK31
AbrocitinibJAK129
AbrocitinibJAK2803
FedratinibJAK23
FedratinibJAK2V617F3

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.[11][12]

Below is a diagram illustrating the general mechanism of JAK-STAT signaling and a hypothetical point of inhibition by a picolinate-based inhibitor.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor Picolinate Inhibitor Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Regulation

JAK-STAT signaling and hypothetical inhibition.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses, and its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers.[13] The IκB kinase (IKK) complex is a key upstream activator of this pathway.[14] Computational studies can model the interaction of picolinate scaffolds with components of the IKK complex to predict inhibitory activity.

Table 4: IC₅₀ Values of Selected NF-κB Inhibitors

CompoundIC₅₀ (µM)
Leoligin derivative 15.3
Leoligin derivative 26.5
Leoligin derivative 34.9
Parthenolide1.7

IC₅₀ values for NF-κB inhibition.[10]

The following diagram outlines the canonical NF-κB signaling pathway and a potential point of intervention by a picolinate-based inhibitor targeting the IKK complex.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor 1. Binding IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex 2. IKK Activation IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB 3. Phosphorylation of IκB IkB IκB NFkB NF-κB DNA DNA NFkB->DNA 5. Nuclear Translocation p_IkB p-IκB p_IkB->NFkB 4. IκB Degradation & NF-κB Release Inhibitor Picolinate Inhibitor Inhibitor->IKK_complex Inhibition Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression 6. Gene Regulation

Canonical NF-κB signaling and IKK inhibition.

Detailed Computational Methodologies

To ensure reproducibility and transparency, detailed protocols for the key computational experiments are provided below.

Density Functional Theory (DFT) Calculation Protocol

This protocol outlines a general workflow for geometry optimization and frequency analysis of a picolinate derivative using a program like Gaussian.

DFT_Workflow start Start: Initial Molecular Structure (e.g., from ChemDraw) input Create Input File: - Define geometry (coordinates) - Specify calculation type (Opt+Freq) - Choose functional (e.g., B3LYP) - Select basis set (e.g., 6-311++G(d,p)) start->input run Run DFT Calculation (e.g., Gaussian) input->run check Check for Convergence and Imaginary Frequencies run->check check->input No (Adjust parameters) analyze Analyze Output: - Optimized geometry (bond lengths, angles) - Vibrational frequencies - Electronic properties (HOMO, LUMO) check->analyze Yes visualize Visualize Results (e.g., GaussView) analyze->visualize end End visualize->end

DFT calculation workflow.

Key Parameters:

  • Functional: B3LYP is a commonly used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[12]

  • Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse and polarization functions, suitable for obtaining accurate geometries and electronic properties.[12]

  • Calculation Type: Opt+Freq requests a geometry optimization followed by a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).[12]

Molecular Docking Protocol using AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking using the widely used software AutoDock Vina.

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis prep_receptor 1. Prepare Receptor: - Download PDB file - Remove water and heteroatoms - Add polar hydrogens - Assign charges (e.g., Kollman) - Save as .pdbqt define_grid 3. Define Search Space (Grid Box): - Center grid on the active site - Define grid dimensions prep_receptor->define_grid prep_ligand 2. Prepare Ligand: - Draw or download structure - Optimize geometry (e.g., with Avogadro) - Save as .pdbqt prep_ligand->define_grid config 4. Create Configuration File: - Specify receptor and ligand files - Set grid parameters - Define output file name define_grid->config run_vina 5. Run AutoDock Vina config->run_vina analyze_results 6. Analyze Results: - Examine binding affinities - Visualize binding poses (e.g., PyMOL) - Identify key interactions run_vina->analyze_results

Molecular docking workflow with AutoDock Vina.

Key Steps:

  • Receptor and Ligand Preparation: Both the protein (receptor) and the picolinate derivative (ligand) must be converted to the PDBQT file format, which includes atomic charges and atom type definitions.[1][2]

  • Grid Box Definition: A 3D grid is defined to encompass the binding site of the receptor, directing the docking algorithm where to search for binding poses.[3]

  • Configuration File: A text file is created to specify the input files, grid parameters, and output file location for the Vina calculation.[15]

  • Execution and Analysis: AutoDock Vina is run from the command line. The output provides a set of binding poses ranked by their predicted binding affinities. These poses are then visualized to analyze the specific interactions between the ligand and the receptor.[15]

Conclusion

The integration of theoretical and computational approaches provides a powerful paradigm for the rational design of novel picolinate-based therapeutic agents. By leveraging techniques like DFT and molecular docking, researchers can gain a deeper understanding of the molecular properties that govern biological activity, ultimately accelerating the discovery and development of new and effective drugs. This guide serves as a foundational resource for scientists and researchers seeking to explore the potential of the picolinate scaffold in their drug discovery endeavors.

References

reactivity and electronic structure of picolinate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity and Electronic Structure of Picolinate Derivatives

Abstract

The picolinate scaffold, derived from pyridine-2-carboxylic acid, represents a "privileged" structural motif in medicinal chemistry and materials science.[1][2] Its unique electronic properties and versatile reactivity make it a cornerstone for the development of novel therapeutic agents and functional materials. As a potent chelating agent, picolinic acid and its derivatives form stable complexes with a wide array of metal ions, finding applications in nutritional supplements, medical imaging, and catalysis.[2][3][4] This technical guide provides a comprehensive overview of the electronic structure, reactivity, and practical applications of picolinate derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visualized workflows to facilitate a deeper understanding and application of this important chemical scaffold.

Electronic Structure and Properties

The chemical behavior of picolinate derivatives is fundamentally governed by their electronic structure. The pyridine ring, an electron-deficient aromatic system, influences the properties of the carboxylate group at the 2-position, leading to unique reactivity and coordination capabilities.

Computational Analysis

Computational methods, particularly Density Functional Theory (DFT), are indispensable for elucidating the molecular and electronic properties of picolinates.[2] DFT calculations provide critical insights into molecular geometry, electron distribution, and reactivity descriptors.

  • Molecular Geometry: DFT is used to optimize the geometry of picolinate derivatives, predicting key parameters like bond lengths and angles that are crucial for understanding reactivity and interaction with biological targets.[2]

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap helps determine the molecule's chemical hardness and softness, providing a measure of its stability and reactivity.[5]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface. These maps are invaluable for identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites within the molecule. For instance, in picolinamide derivatives, MEP analysis reveals that the oxygen atoms are the most electron-rich regions, making them susceptible to electrophilic attack, while hydrogen atoms are electron-deficient.[2]

G Computational Analysis Workflow for Picolinate Derivatives cluster_input Input cluster_dft DFT Calculation (e.g., B3LYP/6-31G(d,p)) cluster_output Analysis & Insights Picolinate Picolinate Derivative Structure DFT Geometry Optimization & Wavefunction Calculation Picolinate->DFT Initial Coordinates Geometry Optimized Geometry (Bond Lengths, Angles) DFT->Geometry MEP MEP Map (Nucleophilic/Electrophilic Sites) DFT->MEP HOMO_LUMO HOMO-LUMO Analysis (Global Reactivity Descriptors) DFT->HOMO_LUMO

Computational workflow for electronic structure analysis.
Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and electronic environment of picolinate derivatives and their metal complexes.

  • Infrared (IR) Spectroscopy: The IR spectra of picolinate complexes provide direct evidence of coordination. A notable shift in the C=N stretching vibration of the pyridine ring upon complexation indicates coordination of the nitrogen atom to the metal center. For example, the C=N vibration for free picolinic acid at 1602.4 cm⁻¹ shifts to 1565.9 cm⁻¹ in chromium(III) picolinate.[6] The positions of the carboxylate (COO⁻) stretches are also indicative of the coordination mode.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of synthesized picolinate derivatives. Chemical shifts of the pyridine ring protons and carbons provide information about the electronic effects of substituents.[3]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal complexes of picolinate, such as those with V(IV)O²⁺ or Cr(III), EPR is a powerful tool. The hyperfine coupling constants can reveal significant information about the coordination environment of the metal ion and its interaction with proteins.[7][8]

Table 1: Selected Spectroscopic and Physicochemical Data for Picolinate Derivatives

Compound/Complex Technique Parameter Value Reference
Chromium(III) Picolinate IR Spectroscopy C=N Stretch (Free Ligand) 1602.4 cm⁻¹ [6]
Chromium(III) Picolinate IR Spectroscopy C=N Stretch (Complex) 1565.9 cm⁻¹ [6]
[VIVO(pic)₂(H₂O)] EPR Spectroscopy Az(⁵¹V) 164.6 × 10⁻⁴ cm⁻¹ [7]
[VIVO(pic)₂(H₂O)] + RNase A (pH 7.4) EPR Spectroscopy Az(⁵¹V) 159.0 × 10⁻⁴ cm⁻¹ [7]
Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate Melting Point mp 40 °C–42 °C [3]

| Ethyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate | Melting Point | mp | 121 °C–123 °C |[3] |

Reactivity of Picolinate Derivatives

The reactivity of picolinates can be broadly categorized into reactions involving the carboxylic acid group, modifications of the pyridine ring, and coordination with metal ions.

Synthesis and Activation

The synthesis of picolinate esters and amides typically begins with the activation of the carboxylic acid group. A common method involves converting the picolinic acid to an acyl chloride using an excess of thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[1] The resulting picolinoyl chloride is a highly reactive intermediate that can readily react with alcohols or amines to form the corresponding esters or amides.[1]

G General Synthesis of Picolinate Esters PicolinicAcid Picolinic Acid Derivative AcylChloride Picolinoyl Chloride (Activated Intermediate) PicolinicAcid->AcylChloride + SOCl₂, cat. DMF Ester Picolinate Ester AcylChloride->Ester Alcohol Alcohol / Phenol (R'-OH) Alcohol->Ester Base Base (e.g., Triethylamine) Base->Ester in Anhydrous THF Purification Purification (Chromatography/Recrystallization) Ester->Purification

General workflow for the synthesis of picolinate esters.
Coordination Chemistry

Picolinic acid is a classic chelating agent, readily forming stable complexes with a vast range of metal ions.[1][9]

  • Primary Coordination Mode: The most common coordination mode involves the nitrogen atom of the pyridine ring and one oxygen atom from the deprotonated carboxylate group, forming a stable five-membered chelate ring.[10] This bidentate (N,O) chelation is observed in numerous complexes, including those of chromium(III), zinc(II), copper(II), and molybdenum(V).[6][11][12]

  • Structural Features: In chromium(III) picolinate, Cr(pic)₃, the chromium ion is coordinated by three picolinate ligands in an octahedral geometry.[6] The Cr-O bond lengths range from 1.949 to 1.957 Å, and the Cr-N bond lengths are between 2.047 and 2.048 Å.[6] Similarly, zinc picolinate adopts an octahedral geometry with two bidentate picolinate ligands and two water molecules.[11]

Bidentate (N,O) coordination of picolinate to a metal center.

Table 2: Structural Data of Selected Picolinate Metal Complexes

Complex Metal Ion Geometry M-N Bond Length (Å) M-O Bond Length (Å) Reference
Cr(pic)₃ Cr(III) Octahedral 2.047 - 2.048 1.949 - 1.957 [6]
Zn(pic)₂(H₂O)₂ Zn(II) Octahedral - - [11]
[Mo₂O₄Cl₂(pic)₂]²⁻ Mo(V) Distorted Octahedral ~2.3 ~2.1 (trans to Mo=O) [12]

| Cr(6-CH₃-pic)₃ | Cr(III) | - | - | - |[13] |

Applications in Drug Development

The picolinate scaffold is integral to a significant number of FDA-approved drugs and clinical candidates.[1] Its derivatives have been explored for a wide range of therapeutic applications.

Picolinates as Enzyme Inhibitors

Picolinic acid derivatives have been successfully developed as potent inhibitors for various enzymes.

  • Kinase Inhibitors: Certain N-methyl-picolinamide-4-thiol derivatives have shown potent anti-proliferative activity against human cancer cell lines by selectively inhibiting Aurora-B kinase.[14][15]

  • Other Enzyme Targets: Picolinate-derived drug candidates that have advanced to clinical trials include Verubecestat, a BACE2 inhibitor for neurodegenerative diseases, and Avoralstat, a PKK inhibitor for inflammatory conditions.[1]

Hypothetical Kinase Inhibition Pathway cluster_pathway Signaling Cascade Upstream Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream->Receptor Kinase Target Kinase (e.g., Aurora-B) Receptor->Kinase activates Substrate Downstream Substrate Kinase->Substrate phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Picolinate-Derived Kinase Inhibitor Inhibitor->Kinase Inhibits

Hypothetical inhibition of a kinase signaling pathway.

Table 3: Biological Activity of Picolinate-Based Enzyme Inhibitors

Compound ID Target Cell Line Target Kinase IC₅₀ (µM) Reference
6a HepG2 - 16.54 [14]
6p HepG2 Aurora-B < 16.30 [14][15]

| Sorafenib (Control) | HepG2 | Multiple Kinases | 16.30 |[14] |

Other Therapeutic and Biological Applications
  • Anticonvulsants: Derivatives such as picolinic acid 2-fluorobenzylamide have been identified as potent anticonvulsants with low neurotoxicity.[16]

  • Medical Imaging: The strong chelating ability of picolinates makes them useful for designing ligands for metal ions used in medical applications, such as gadolinium for MRI contrast agents and radioisotopes for therapy.[3][17][18]

  • Nutritional Supplements: Chromium(III) picolinate is widely used as a nutritional supplement, although its efficacy and biotoxicity remain subjects of ongoing research.[13][19][20] Studies have investigated its effects on reactive oxygen species generation and vascular reactivity.[13][20]

Key Experimental Protocols

Protocol: General Synthesis of Activated Picolinate Esters

This protocol describes a general method for synthesizing active esters of picolinic acids, which are versatile intermediates for further reactions.[1]

  • Materials: Picolinic acid derivative, thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF, catalytic), appropriate alcohol or phenol, triethylamine, anhydrous tetrahydrofuran (THF), anhydrous diethyl ether.

  • Procedure:

    • To a stirred mixture of the picolinic acid (1 equivalent) and a catalytic amount of DMF, carefully add excess thionyl chloride.

    • Allow the reaction to proceed at room temperature until gas evolution ceases.

    • Remove excess thionyl chloride under reduced pressure.

    • Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride. Filter the crude product, wash with diethyl ether, and dry under vacuum.[1]

    • Dissolve the picolinoyl chloride hydrochloride in anhydrous THF.

    • Add the desired alcohol or phenol (1 equivalent) and triethylamine (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Filter the reaction mixture and concentrate the filtrate in vacuo.

    • The crude ester can be purified by recrystallization or column chromatography.[1]

Protocol: Synthesis of Diethyl 4-(Benzyloxy)Pyridine-2,6-Dicarboxylate

This protocol details the synthesis of a specific picolinate derivative useful for further functionalization.[3]

  • Materials: Diethyl 4-(hydroxy)pyridine-2,6-dicarboxylate (500 mg, 2.08 mmol), potassium carbonate (1.72 g, 12.50 mmol), acetonitrile (ACN, 10 mL), benzyl bromide.

  • Procedure:

    • Dissolve diethyl 4-(hydroxy)pyridine-2,6-dicarboxylate and potassium carbonate in ACN (10 mL).

    • Add benzyl bromide dropwise to the solution.

    • Stir the reaction under a nitrogen atmosphere while refluxing for 4 hours.

    • Filter the residual carbonate and remove the solvent under reduced pressure.

    • Obtain crystals by dissolving the crude product in hexane and leaving it at 4°C overnight.

    • Yield: 86%; mp: 40 °C–42 °C.[3]

    • Characterization (HPLC-MS): Rt: 9.63 min. ESI-MS (m/z): found 330.4 (M + H⁺) (calc. for C₁₈H₁₉NO₅: 329.13).[3]

Protocol: Computational Analysis using DFT

This outlines the general steps for performing a DFT analysis on a picolinate derivative.[2][3]

  • Software: Gaussian, CrystalExplorer, or similar quantum chemistry packages.

  • Procedure:

    • Structure Input: Build the initial 3D structure of the picolinate derivative.

    • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[5]

    • Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

    • Property Calculation: From the optimized wavefunction, calculate desired electronic properties:

      • Generate molecular orbitals to analyze HOMO and LUMO energies.

      • Compute the molecular electrostatic potential and map it onto the electron density surface.

    • Analysis: Analyze the output data to determine bond lengths, angles, global reactivity indices, and the locations of electrophilic/nucleophilic sites.

Conclusion

Picolinate derivatives possess a rich and tunable electronic structure that dictates their versatile reactivity. The interplay between the electron-deficient pyridine ring and the carboxylate functional group provides a powerful platform for synthesis, coordination chemistry, and the rational design of biologically active molecules. The integration of computational methods like DFT with traditional experimental approaches continues to accelerate the discovery and development of novel picolinate-based therapeutic agents.[2] This guide has provided a foundational overview, supported by quantitative data and established protocols, to aid researchers in harnessing the full potential of the picolinate scaffold in drug discovery and beyond.

References

An In-depth Technical Guide to the Safety, Hazards, and Handling of Methyl 6-(hydroxymethyl)picolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, hazards, and recommended handling procedures for Methyl 6-(hydroxymethyl)picolinate (CAS No: 39977-44-1). The information presented is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely.

Chemical Identification and Physical Properties

This compound is a pyridine derivative with a methyl ester and a hydroxymethyl group. Its physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Solid
CAS Number 39977-44-1

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.[1]

GHS Pictogram:

alt text

Signal Word: Warning [1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H302: Harmful if swallowed.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.[1][2][3][4][5][6]

CodePrecaution
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/physician.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Data PointValueCompound
Acute Oral Toxicity (LD50) 178 mg/kgPicolinic Acid (Bird)[7]

It is important to note that the provided LD50 value is for a related compound and may not be directly extrapolated to this compound. Given the "Harmful if swallowed" classification, it should be handled with care.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data available to indicate that this compound is carcinogenic, mutagenic, or a reproductive toxin.[3]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

FirstAidMeasures cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. Keep comfortable for breathing. Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithWater Wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. SkinContact->WashWithWater EyeContact Eye Contact RinseWithWater Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. EyeContact->RinseWithWater Ingestion Ingestion RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth CallPoisonCenter Call a POISON CENTER or doctor/physician if you feel unwell. MoveToFreshAir->CallPoisonCenter GetMedicalAdvice Get medical advice/attention if irritation persists. WashWithWater->GetMedicalAdvice ImmediateMedical Get immediate medical attention. RinseWithWater->ImmediateMedical RinseMouth->CallPoisonCenter if conscious

Caption: First aid procedures for different exposure routes.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator should be used.

Safe Handling Practices

SafeHandlingWorkflow Start Start Handling Ventilation Ensure adequate ventilation (fume hood). Start->Ventilation WearPPE Wear appropriate PPE (gloves, goggles, lab coat). Ventilation->WearPPE AvoidContact Avoid contact with skin, eyes, and clothing. Avoid breathing dust. WearPPE->AvoidContact NoEatDrink Do not eat, drink, or smoke in the handling area. AvoidContact->NoEatDrink WashHands Wash hands thoroughly after handling. NoEatDrink->WashHands StoreProperly Store in a tightly closed container in a cool, dry, well-ventilated area. WashHands->StoreProperly End End Handling StoreProperly->End

Caption: General workflow for safely handling this compound.

Storage Conditions

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][8] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate personal protective equipment.

  • Containment and Cleanup: For small spills, use an absorbent material like sand or vermiculite to contain the spill.[8] Carefully sweep or scoop up the material and place it into a sealed container for disposal. Avoid generating dust.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[10] It is considered a hazardous waste.[10] Do not dispose of it down the drain.[8] Waste should be collected in a properly labeled, sealed container and handled by a licensed waste disposal company.[9] Incineration in a permitted hazardous waste incinerator is a common disposal method for pyridine-based compounds.[10]

Experimental Protocols

While no specific experimental protocols for safety testing of this compound were found, a general synthesis protocol provides context for its handling in a laboratory setting.

Example Synthesis (for informational purposes only):

To a solution of dimethyl pyridine-2,6-dicarboxylate in methanol, sodium borohydride is added slowly at 0°C. The mixture is then stirred for a specified period. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Disclaimer: This guide is intended for informational purposes only and does not constitute a complete safety analysis. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier.

References

An In-depth Technical Guide to Methyl 6-(hydroxymethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(hydroxymethyl)pyridine-2-carboxylate, a pyridine-2-carboxylate derivative, is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a methyl ester and a hydroxymethyl group on a pyridine ring, makes it a valuable building block for the synthesis of more complex molecules, including pharmacologically active agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a precursor in the development of telomerase inhibitors.

The IUPAC name for this compound is methyl 6-(hydroxymethyl)pyridine-2-carboxylate .[1][2][3][4]

Physicochemical Properties

Methyl 6-(hydroxymethyl)pyridine-2-carboxylate is a white to off-white solid at room temperature.[2] While specific experimental values for its melting and boiling points are not consistently reported across public literature, its physical state suggests a melting point above ambient temperature. It is generally described as being soluble in organic solvents but insoluble in water.[1]

PropertyValueSource(s)
IUPAC Name methyl 6-(hydroxymethyl)pyridine-2-carboxylate[1][2][3][4]
Synonyms Methyl 6-(hydroxymethyl)picolinate[2]
CAS Number 39977-44-1[2][5]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Appearance White to off-white solid[2]
Solubility Soluble in organic solvents, insoluble in water[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of methyl 6-(hydroxymethyl)pyridine-2-carboxylate. While full spectra are proprietary to chemical suppliers, typical spectral features can be inferred from the analysis of its constituent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the methyl protons of the ester, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be characteristic of a 2,6-disubstituted pyridine ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, the methylene carbon of the hydroxymethyl group, and the methyl carbon of the ester.

Mass Spectrometry: The mass spectrum of methyl 6-(hydroxymethyl)pyridine-2-carboxylate would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methoxy group from the ester, the hydroxymethyl group, or other characteristic cleavages of the pyridine ring and its substituents.

Synthesis of Methyl 6-(hydroxymethyl)pyridine-2-carboxylate

A common and efficient method for the synthesis of methyl 6-(hydroxymethyl)pyridine-2-carboxylate involves the selective reduction of one of the two ester groups of dimethyl 2,6-pyridinedicarboxylate.[5]

Experimental Protocol

Materials:

  • Dimethyl 2,6-pyridinedicarboxylate

  • Methanol

  • Dichloromethane

  • Sodium borohydride (NaBH₄)

  • Aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • A solution of dimethyl 2,6-pyridinedicarboxylate (1.00 equivalent) is prepared in a solvent mixture of methanol and dichloromethane.[5]

  • The solution is cooled to 0°C in an ice bath.[5]

  • Sodium borohydride (1.00 equivalent) is added portion-wise to the cooled solution.[5]

  • The resulting mixture is stirred overnight at room temperature.[5]

  • The reaction is quenched by the addition of an aqueous solution of ammonium chloride.[5]

  • The product is extracted with dichloromethane.[5]

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[5]

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to yield methyl 6-(hydroxymethyl)pyridine-2-carboxylate as a white solid.[5]

SynthesisWorkflow Start Dimethyl 2,6-pyridinedicarboxylate Reagents NaBH4, Methanol, Dichloromethane, 0°C to RT Start->Reagents 1. Reaction Selective Reduction Reagents->Reaction 2. Workup Quenching (aq. NH4Cl), Extraction (DCM) Reaction->Workup 3. Purification Silica Gel Chromatography Workup->Purification 4. Product Methyl 6-(hydroxymethyl)pyridine-2-carboxylate Purification->Product 5.

Synthetic workflow for methyl 6-(hydroxymethyl)pyridine-2-carboxylate.

Applications in Drug Discovery and Development

Methyl 6-(hydroxymethyl)pyridine-2-carboxylate serves as a critical intermediate in the synthesis of various pharmaceutical agents.[2] Its utility stems from the presence of two distinct functional groups that can be selectively modified to build more complex molecular architectures.

Precursor to Telomerase Inhibitors

A significant application of this compound is in the development of telomerase inhibitors.[6][7][8] Telomerase is an enzyme that is overactive in the majority of cancer cells and is crucial for their immortal phenotype. By inhibiting telomerase, it is possible to induce senescence and apoptosis in cancer cells, making it an attractive target for anticancer drug development.

Derivatives of methyl 6-(hydroxymethyl)pyridine-2-carboxylate have been synthesized and evaluated for their ability to inhibit telomerase. For instance, 6-formyl-pyridine-2-carboxylate derivatives, which can be synthesized from methyl 6-(hydroxymethyl)pyridine-2-carboxylate via oxidation, have shown promising telomerase inhibitory activity.[6][7][8]

The proposed mechanism of action for many small molecule telomerase inhibitors involves the stabilization of G-quadruplex structures in the telomeric DNA. The G-rich overhang of telomeres can fold into these four-stranded DNA structures, which can block the binding of telomerase and inhibit its activity. Pyridine-containing ligands are thought to interact with and stabilize these G-quadruplexes.

TelomeraseInhibition cluster_telomere Telomere cluster_inhibitor Inhibitor Action cluster_telomerase Telomerase Enzyme cluster_outcome Cellular Outcome Telomeric_DNA Telomeric DNA (G-rich overhang) G_Quadruplex G-Quadruplex (Stabilized) Telomeric_DNA->G_Quadruplex Folding Telomere_Shortening Telomere Shortening Pyridine_Derivative Pyridine-2-carboxylate Derivative Pyridine_Derivative->G_Quadruplex Stabilizes Telomerase Telomerase Telomerase->Telomeric_DNA Binds & Elongates Telomerase->G_Quadruplex Binding Blocked Cell_Senescence Cell Senescence/ Apoptosis Telomere_Shortening->Cell_Senescence

Proposed mechanism of telomerase inhibition by pyridine derivatives.

Conclusion

Methyl 6-(hydroxymethyl)pyridine-2-carboxylate is a key synthetic intermediate with significant potential in drug discovery, particularly in the development of novel anticancer therapeutics targeting telomerase. Its straightforward synthesis and versatile chemical handles make it an attractive starting material for the creation of diverse molecular libraries. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Applications of Methyl 6-(hydroxymethyl)picolinate in Organic Synthesis: A Versatile Building Block for Novel Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-(hydroxymethyl)picolinate is a bifunctional pyridine derivative that serves as a valuable building block in organic synthesis. Its structure, featuring a methyl ester, a hydroxymethyl group, and a pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. This application note provides an overview of its synthetic utility, complete with detailed experimental protocols for key transformations, and highlights its role in the development of novel compounds for medicinal chemistry and materials science.

Introduction to Synthetic Utility

The chemical reactivity of this compound is centered around its three key functional groups:

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol can undergo a variety of transformations, including oxidation to an aldehyde or carboxylic acid, conversion to a leaving group (e.g., halide or tosylate) for nucleophilic substitution, or esterification/etherification to introduce diverse functionalities.

  • Methyl Ester Group (-COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other carbonyl derivatives. It can also participate in transesterification reactions.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a nucleophile or a base, and the ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

This unique combination of reactive sites makes this compound a versatile precursor for the synthesis of a wide range of heterocyclic compounds.

Key Synthetic Applications and Protocols

The following sections detail specific applications of this compound and its derivatives, providing comprehensive experimental protocols for each transformation.

Oxidation of the Hydroxymethyl Group to an Aldehyde

The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation, providing a key intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations. A common and mild method for this conversion is the use of manganese dioxide (MnO₂).

Experimental Protocol: Oxidation to Methyl 6-formylpicolinate

Objective: To synthesize Methyl 6-formylpicolinate from this compound.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for prolonged reactions)

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • To the stirred solution, add activated manganese dioxide (MnO₂, 5-10 eq) portion-wise at room temperature. The reaction is typically exothermic.

  • Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the manganese salts. Wash the filter cake thoroughly with several portions of DCM.

  • Combine the filtrate and washes and dry the organic solution over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 6-formylpicolinate.

  • The product can be purified further by silica gel column chromatography if necessary.

Quantitative Data Summary

Starting MaterialProductReagentSolventReaction TimeYield (%)
This compoundMethyl 6-formylpicolinateMnO₂DCM2-24 hTypically >85%

G start Start: Dissolve this compound in DCM add_mno2 Add activated MnO₂ start->add_mno2 stir Stir at room temperature add_mno2->stir monitor Monitor reaction by TLC/LC-MS stir->monitor filter Filter through Celite® monitor->filter Reaction complete dry Dry organic phase over MgSO₄ filter->dry concentrate Concentrate in vacuo dry->concentrate product Product: Methyl 6-formylpicolinate concentrate->product

Conversion of the Hydroxymethyl Group to a Halide

Transforming the hydroxymethyl group into a chloromethyl group creates a reactive electrophilic site, enabling nucleophilic substitution reactions to introduce a wide variety of functional groups. Thionyl chloride (SOCl₂) is a common reagent for this purpose.

Experimental Protocol: Synthesis of Methyl 6-(chloromethyl)picolinate

Objective: To synthesize Methyl 6-(chloromethyl)picolinate from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.1-1.5 eq) dropwise to the stirred solution via a dropping funnel. Gas evolution (HCl and SO₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution under reduced pressure to afford Methyl 6-(chloromethyl)picolinate, which can be purified by column chromatography if needed.

Quantitative Data Summary

Starting MaterialProductReagentSolventReaction TimeYield (%)
This compoundMethyl 6-(chloromethyl)picolinateSOCl₂DCM1-4 hTypically >90%

G start Start: Dissolve starting material in DCM at 0°C add_socl2 Add SOCl₂ dropwise start->add_socl2 warm_rt Warm to room temperature and stir add_socl2->warm_rt quench Quench with saturated NaHCO₃ solution warm_rt->quench extract Extract with DCM quench->extract wash_dry Wash with brine and dry over MgSO₄ extract->wash_dry concentrate Concentrate to yield product wash_dry->concentrate product Product: Methyl 6-(chloromethyl)picolinate concentrate->product

Application in Multi-step Synthesis: Preparation of a Phenylsulfonyl Derivative (Illustrative Example)

Experimental Protocol: Synthesis of Methyl 6-(hydroxymethyl)-4-(phenylsulfonyl)nicotinate from a Brominated Precursor

Objective: To demonstrate the reactivity of the hydroxymethyl-picolinate scaffold in a nucleophilic aromatic substitution reaction.

Materials:

  • Methyl 4-bromo-6-(hydroxymethyl)nicotinate (A4)

  • Sodium benzenesulfinate

  • Copper(I) iodide (CuI)

  • L-proline

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • To a reaction vessel, add Methyl 4-bromo-6-(hydroxymethyl)nicotinate (A4) (1.0 eq), sodium benzenesulfinate (1.5 eq), CuI (0.2 eq), L-proline (0.4 eq), and NaOH (2.0 eq).

  • Add DMSO as the solvent and heat the mixture to 90 °C under an argon atmosphere.

  • Stir the reaction mixture at this temperature for 24 hours.

  • After cooling to room temperature, add water to the reaction mixture and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain Methyl 6-(hydroxymethyl)-4-(phenylsulfonyl)nicotinate (A5).

Quantitative Data Summary (for the analogous reaction)

Starting MaterialProductKey ReagentsSolventTemperatureYield (%)
Methyl 4-bromo-6-(hydroxymethyl)nicotinateMethyl 6-(hydroxymethyl)-4-(phenylsulfonyl)nicotinateSodium benzenesulfinate, CuI, L-prolineDMSO90 °CNot specified

G start Start: Combine reactants and catalysts add_dmso Add DMSO as solvent start->add_dmso heat Heat to 90°C under Argon for 24h add_dmso->heat workup Aqueous workup and extraction with Ethyl Acetate heat->workup purify Purify by column chromatography workup->purify product Product: Phenylsulfonyl derivative purify->product

Conclusion

This compound is a highly adaptable synthetic intermediate with significant potential in organic synthesis. The strategic manipulation of its hydroxymethyl and methyl ester functionalities, in conjunction with the reactivity of the pyridine core, allows for the efficient construction of a diverse array of complex molecules. The protocols provided herein serve as a practical guide for researchers to harness the synthetic power of this versatile building block in their drug discovery and materials science endeavors. Further exploration of its reaction pathways will undoubtedly continue to expand its applications in creating novel and valuable compounds.

Application Notes and Protocols for Picolinate Esters as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinate esters are valuable intermediates in pharmaceutical synthesis, serving as versatile building blocks for a wide range of biologically active molecules. Their unique chemical properties, including their role as activating groups and their utility in forming complex molecular scaffolds, make them essential tools in drug discovery and development. The picolinate scaffold, a pyridine ring substituted with a carboxylic acid ester, is a "privileged" structural motif found in numerous FDA-approved drugs.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of picolinate esters as pharmaceutical intermediates.

Applications in Pharmaceutical Synthesis

Picolinate esters are employed in a variety of synthetic applications within the pharmaceutical industry:

  • Amide Bond Formation: Activated picolinate esters are highly effective acylating agents for the formation of amide bonds, a fundamental linkage in many pharmaceutical compounds, including peptides.[2] The picolinoyl group can act as a directing group in certain reactions, facilitating selective C-H bond activation.

  • Peptide Synthesis: Picolyl esters of amino acids are recognized as suitable substrates for enzyme-catalyzed peptide synthesis, offering an alternative to traditional chemical methods.[3]

  • Synthesis of Bioactive Molecules: Picolinate derivatives are integral to the synthesis of a diverse array of therapeutic agents. For instance, they are key intermediates in the development of enzyme inhibitors, such as BACE2 inhibitors for neurodegenerative diseases and PKK inhibitors for inflammatory conditions.[1] They are also used in the synthesis of anticancer agents, where they form the basic skeleton of small molecule inhibitors.[4]

  • Coordination Chemistry: Picolinic acid and its esters are well-known chelating agents. This property is exploited in the design of metal-based drugs and diagnostic agents. A notable example is chromium picolinate, which is used as a nutritional supplement.[1]

Data Presentation: Synthesis of Activated Picolinate Esters

The following table summarizes the reaction conditions and yields for the synthesis of various activated picolinate esters, which are common intermediates for amide bond formation.

Picolinic Acid DerivativeActivating AgentAlcohol/PhenolBaseSolventReaction TimeYield (%)Reference
Isonicotinic AcidThionyl ChloridePentafluorophenolTriethylamineTHF12 hours97[3]
Isonicotinic AcidThionyl Chloride4-NitrophenolTriethylamineTHF12 hours54[3]
Picolinic AcidThionyl ChloridePentafluorophenolTriethylamineTHF12 hours92[3]
Picolinic AcidThionyl Chloridep-NitrophenolTriethylamineTHF12 hours39[3]
Picolinic AcidThionyl ChlorideN-HydroxysuccinimideTriethylamineTHF12 hours67[3]
Picolinic AcidSulfuric AcidEthanol-EthanolOvernight85[5]
3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid-Methanol---86[6]
4-chloro-picolinic acidThionyl Chloride2-fluoro-4-nitrophenolKIChlorobenzene5 hours69.3[4]
2-cyanopyridineChromium trichlorideWater-Water48 hours96.5[7]

Experimental Protocols

Protocol 1: General Synthesis of Activated Picolinate Esters

This protocol describes a general method for the synthesis of activated picolinate esters from picolinic acid derivatives.[1][3]

Materials:

  • Picolinic acid derivative (1 equivalent)

  • Thionyl chloride (SOCl₂) (excess)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Appropriate alcohol or phenol (e.g., 4-nitrophenol, N-hydroxysuccinimide, pentafluorophenol) (1 equivalent)

  • Triethylamine (Et₃N) (2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

Procedure:

  • Acid Chloride Formation:

    • To a stirred mixture of the picolinic acid derivative and a catalytic amount of DMF, carefully add excess thionyl chloride at room temperature.

    • Allow the reaction to proceed until gas evolution ceases and the acid has completely dissolved.

    • Remove the excess thionyl chloride under reduced pressure.

    • Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.

    • Filter the crude product, wash with diethyl ether, and dry under vacuum.

  • Esterification:

    • Dissolve the picolinoyl chloride hydrochloride in anhydrous THF.

    • Add the desired alcohol or phenol (1 equivalent) and triethylamine (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Filter the reaction mixture to remove triethylamine hydrochloride.

    • Concentrate the filtrate in vacuo.

    • The crude ester can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Ethyl Picolinate via Fischer Esterification

This protocol details the synthesis of ethyl picolinate using a classic Fischer esterification method.[5]

Materials:

  • Picolinic acid (1 equivalent)

  • Anhydrous ethanol (excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reflux a mixture of picolinic acid and concentrated sulfuric acid in anhydrous ethanol overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Pour the residue into water and basify with sodium carbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over magnesium sulfate, and filter.

  • Concentrate the filtrate to yield ethyl picolinate as a colorless liquid.

Visualizations

General Workflow for the Synthesis of Activated Picolinate Esters

G cluster_0 Acid Chloride Formation cluster_1 Esterification cluster_2 Workup & Purification Picolinic_Acid Picolinic Acid Derivative Picolinoyl_Chloride Picolinoyl Chloride HCl Picolinic_Acid->Picolinoyl_Chloride Activation SOCl2_DMF SOCl₂ / cat. DMF Activated_Ester Activated Picolinate Ester Picolinoyl_Chloride->Activated_Ester Esterification Picolinoyl_Chloride->Activated_Ester Alcohol_Phenol Alcohol / Phenol Et3N Et₃N Filtration Filtration Activated_Ester->Filtration Concentration Concentration Filtration->Concentration Purification Purification (Recrystallization / Chromatography) Concentration->Purification Pure_Ester Pure Activated Picolinate Ester Purification->Pure_Ester

Caption: General workflow for the synthesis of activated picolinate esters.

Reaction Mechanism for Amide Bond Formation using an Activated Picolinate Ester

G Activated_Ester Activated Picolinate Ester (R-CO-O-LG) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate Nucleophilic Attack Amine Amine (R'-NH₂) Amide Amide (R-CO-NH-R') Tetrahedral_Intermediate->Amide Collapse Leaving_Group Leaving Group (LG-OH) Tetrahedral_Intermediate->Leaving_Group Elimination

Caption: Amide bond formation via an activated picolinate ester intermediate.

Logical Relationship in Pharmaceutical Intermediate Synthesis

G Picolinic_Acid Picolinic Acid (Starting Material) Picolinate_Ester Picolinate Ester (Intermediate) Picolinic_Acid->Picolinate_Ester Esterification Modified_Intermediate Modified Intermediate Picolinate_Ester->Modified_Intermediate Further Functionalization API Active Pharmaceutical Ingredient (Final Product) Modified_Intermediate->API Final Synthetic Steps

Caption: Role of picolinate esters as key intermediates in API synthesis.

References

Application Notes and Protocols: Methyl 6-(hydroxymethyl)picolinate as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(hydroxymethyl)picolinate is a versatile bidentate ligand in coordination chemistry, offering a nitrogen atom of the pyridine ring and an oxygen atom from the hydroxymethyl group as potential coordination sites. The ester functionality at the 2-position of the pyridine ring can also influence the electronic properties of the ligand and the resulting metal complexes. This document provides an overview of the application of this compound in the synthesis of coordination compounds, along with detailed experimental protocols and characterization data based on analogous picolinate-based complexes. The unique structural features of this ligand make it a valuable component in the design of novel metal complexes with potential applications in catalysis, materials science, and as models for bioinorganic systems.

Coordination Behavior of this compound

This compound can coordinate to metal centers in a variety of modes, primarily acting as a bidentate N,O-donor ligand. The coordination typically involves the pyridine nitrogen and the oxygen of the hydroxymethyl group, forming a stable five-membered chelate ring. The ester group can influence the steric and electronic environment of the metal center.

G Potential Coordination Modes of this compound cluster_ligand This compound cluster_complexes Coordination Complexes L This compound (L) M1 Mononuclear Complex [M(L)Cl2] L->M1 Bidentate N,O-coordination M2 Binuclear Complex [M2(L)2(μ-X)2] L->M2 Bridging possibilities M3 Polymeric Structure -[M(L)(X)]n- L->M3 Self-assembly

Caption: Potential coordination modes of the ligand.

Synthesis of Coordination Complexes: A General Protocol

The following protocol is a general guideline for the synthesis of transition metal complexes with this compound, adapted from procedures for structurally similar picolinate ligands.[1]

Materials:

  • This compound

  • Metal salt (e.g., CuCl₂, Co(OAc)₂, Zn(NO₃)₂)

  • Anhydrous solvent (e.g., methanol, ethanol, acetonitrile)

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Ligand Dissolution: Dissolve one equivalent of this compound in the chosen anhydrous solvent in a Schlenk flask under an inert atmosphere.

  • Metal Salt Addition: In a separate flask, dissolve one equivalent of the metal salt in the same solvent. For some reactions, an excess of the ligand may be used.

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Reaction Conditions: The reaction mixture may be stirred at room temperature or heated to reflux for a specified period (typically 2-24 hours), depending on the metal and desired complex. The progress of the reaction can be monitored by techniques like thin-layer chromatography.

  • Isolation of the Product: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution. If not, the solvent volume can be reduced under vacuum to induce crystallization.

  • Purification: The crude product is collected by filtration, washed with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

  • Drying: The purified complex is dried under vacuum.

G General Workflow for Complex Synthesis and Characterization A Reactants (Ligand + Metal Salt) B Reaction in Solution (Stirring/Reflux) A->B C Isolation (Precipitation/Crystallization) B->C D Purification (Washing/Recrystallization) C->D E Characterization D->E F Spectroscopic Analysis (IR, UV-Vis, NMR) E->F G Structural Analysis (X-ray Crystallography) E->G H Elemental Analysis E->H

Caption: Workflow for synthesis and characterization.

Characterization of Coordination Complexes

A combination of spectroscopic and analytical techniques is essential to fully characterize the synthesized coordination complexes.

Spectroscopic Data

The following table summarizes typical spectroscopic data observed for coordination complexes of picolinate-type ligands, which can be used as a reference for complexes of this compound.

TechniqueKey Observables for Analogous Picolinate Complexes
Infrared (IR) Spectroscopy Shift of the C=N stretching vibration of the pyridine ring to higher wavenumbers upon coordination. Broadening or shifting of the O-H stretching vibration of the hydroxymethyl group upon coordination. Appearance of new bands in the far-IR region corresponding to M-N and M-O stretching vibrations.
UV-Visible (UV-Vis) Spectroscopy Ligand-centered π-π* transitions in the UV region. Metal-to-ligand charge transfer (MLCT) or d-d transitions in the visible region, which are characteristic of the metal ion and its coordination environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes, shifts in the proton and carbon signals of the ligand upon coordination. The hydroxymethyl proton signal may broaden or shift significantly.
Structural Data

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of coordination complexes. The following table provides representative crystallographic data for a copper(II) complex with a related 6-hydroxymethyl-substituted tris(2-pyridylmethyl)amine ligand, which can serve as a model.[1]

ParameterRepresentative Value for a Cu(II) Complex with a Related Ligand[1]
Crystal System Monoclinic
Space Group P2₁/c
Coordination Geometry Distorted square pyramidal
Cu-N (pyridine) bond lengths (Å) 2.00 - 2.05
Cu-O (hydroxymethyl) bond length (Å) 2.20 - 2.30
N-Cu-O bond angle (°) ~80

Potential Applications

Coordination complexes of this compound are expected to find applications in various fields due to the versatility of the picolinate scaffold.

  • Catalysis: Ruthenium and rhodium complexes of picolinate-type ligands have shown catalytic activity in oxidation and hydrogenation reactions. The hydroxymethyl group could be further functionalized to tune the catalytic properties.

  • Bioinorganic Chemistry: Zinc and cobalt complexes can serve as structural or functional models for metalloenzymes. The ligand's design mimics the coordination environment found in some biological systems.

  • Materials Science: The ability of the ligand to form polynuclear or polymeric structures could be exploited in the design of novel coordination polymers with interesting magnetic or optical properties.

G Potential Application Areas cluster_ligand This compound Complexes cluster_apps Applications L [M(L)n] A Catalysis (e.g., Oxidation, Hydrogenation) L->A B Bioinorganic Chemistry (e.g., Enzyme Mimics) L->B C Materials Science (e.g., Coordination Polymers) L->C

Caption: Potential application areas for the complexes.

References

Synthetic Strategies for Picolinate Derivatives: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of picolinate derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. Picolinate esters, derived from picolinic acid, are versatile intermediates in the development of various therapeutic agents, including enzyme inhibitors.[1] This guide outlines three primary synthetic methodologies, presents quantitative data for each, and illustrates relevant biological signaling pathways.

I. Synthetic Methodologies

The synthesis of picolinate derivatives can be broadly categorized into three main approaches: Fischer-Speier Esterification, synthesis via Picolinoyl Chloride, and carbodiimide-mediated coupling reactions. Each method offers distinct advantages depending on the substrate scope and desired scale of the reaction.

Fischer-Speier Esterification

This classical method involves the direct esterification of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2] The reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.[2][3]

Synthesis via Picolinoyl Chloride

For substrates that are sensitive to strong acidic conditions, a two-step approach involving the formation of a more reactive picolinoyl chloride intermediate is often employed. Picolinic acid is first converted to picolinoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the desired alcohol to yield the picolinate ester.

Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Mediated Esterification

This method, often referred to as Steglich esterification, is a mild and efficient procedure for the synthesis of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5] This approach is particularly suitable for acid-sensitive substrates and for the preparation of sterically hindered esters.[6][4]

II. Data Presentation: Synthesis of Picolinate Derivatives

The following tables summarize quantitative data for the synthesis of various picolinate derivatives using the methodologies described above.

Table 1: Fischer-Speier Esterification of Picolinic Acid Derivatives

Picolinic Acid DerivativeAlcoholCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Picolinic AcidMethanolH₂SO₄ (conc.)MethanolReflux4-24Not Specified[7]
Picolinic AcidEthanolH₂SO₄ (conc.)EthanolRefluxOvernight85
3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acidEthanolNot SpecifiedNot SpecifiedNot SpecifiedNot Specified56-68[8]

Table 2: Synthesis of Picolinate Esters via Picolinoyl Chloride

Picolinic Acid DerivativeChlorinating AgentAlcohol/PhenolBaseSolventTemp.TimeYield (%)Reference
Isonicotinic AcidSOCl₂/DMFp-NitrophenolTriethylamineTHFRT12 h54[9]
Isonicotinic AcidSOCl₂/DMFPentafluorophenolTriethylamineTHFRT12 h97[9]
Picolinic AcidSOCl₂/DMFp-NitrophenolTriethylamineTHFRT12 h39[9]
Picolinic AcidSOCl₂/DMFPentafluorophenolTriethylamineTHFRT12 h92[9]
Picolinic AcidSOCl₂/DMFN-HydroxysuccinimideTriethylamineTHFRT12 h67[9]

Table 3: DCC/DMAP Mediated Esterification of Carboxylic Acids

Carboxylic AcidAlcoholCoupling AgentCatalystSolventTemp.TimeYield (%)Reference
Various Carboxylic AcidsVarious AlcoholsDCCDMAP (3-10 mol%)CH₂Cl₂0°C to RT3 hHigh[4]
Oleic AcidSolketalDCCDMAPCH₂Cl₂RT24 h45-82[10]

III. Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Picolinic Acid to Ethyl Picolinate

Materials:

  • Picolinic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium carbonate

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend picolinic acid in anhydrous ethanol.

  • Carefully add concentrated sulfuric acid to the mixture.

  • Reflux the reaction mixture overnight.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Pour the residue into water and basify with sodium carbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl picolinate.

  • Purify the product by vacuum distillation or column chromatography.[7]

Protocol 2: Synthesis of Picolinoyl Chloride and Subsequent Esterification

Materials:

  • Picolinic acid derivative

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Anhydrous alcohol or phenol

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

Procedure:

Step 1: Synthesis of Picolinoyl Chloride Hydrochloride

  • To a stirred mixture of the picolinic acid derivative and a catalytic amount of DMF, carefully add an excess of thionyl chloride at room temperature.[11]

  • Heat the mixture to reflux until the evolution of gas ceases.[7]

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.[7]

  • Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.

  • Filter the crude product, wash with diethyl ether, and dry under vacuum.[11]

Step 2: Esterification

  • Dissolve the picolinoyl chloride hydrochloride in anhydrous THF.

  • Add the desired alcohol or phenol (1 equivalent) and triethylamine (2 equivalents) to the solution.[11]

  • Stir the reaction mixture at room temperature for 12 hours.[11]

  • Filter the reaction mixture and concentrate the filtrate in vacuo.

  • The crude ester can be purified by recrystallization or column chromatography.[11]

Protocol 3: DCC/DMAP Mediated Esterification (Steglich Esterification)

Materials:

  • Carboxylic acid (e.g., picolinic acid derivative)

  • Alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the carboxylic acid and alcohol in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in dichloromethane dropwise to the cooled mixture.

  • Stir the reaction mixture at 0 °C for a short period and then allow it to warm to room temperature, stirring for several hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).[5]

  • Wash the filtrate with dilute acid (e.g., 1M HCl) to remove excess DMAP, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

IV. Visualizations: Synthetic Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of picolinate derivatives and their potential role in inhibiting key signaling pathways in drug development.

G cluster_fischer Fischer-Speier Esterification cluster_acyl_chloride Synthesis via Picolinoyl Chloride cluster_dcc DCC/DMAP Coupling start_f Picolinic Acid + Alcohol reagents_f H₂SO₄ (cat.) Reflux start_f->reagents_f product_f Picolinate Derivative reagents_f->product_f start_ac Picolinic Acid reagents_ac1 SOCl₂/DMF start_ac->reagents_ac1 intermediate_ac Picolinoyl Chloride reagents_ac1->intermediate_ac reagents_ac2 Alcohol, Et₃N intermediate_ac->reagents_ac2 product_ac Picolinate Derivative reagents_ac2->product_ac start_dcc Picolinic Acid + Alcohol reagents_dcc DCC, DMAP (cat.) start_dcc->reagents_dcc product_dcc Picolinate Derivative reagents_dcc->product_dcc

Caption: Synthetic workflows for picolinate derivatives.

Picolinate derivatives have emerged as promising scaffolds for the development of kinase inhibitors. Two key signaling pathways often targeted in cancer therapy are the VEGFR-2 and PI3K/AKT/mTOR pathways.

G cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Picolinate_Inhibitor Picolinate Derivative (Kinase Inhibitor) Picolinate_Inhibitor->VEGFR2 Inhibits G cluster_pi3k PI3K/AKT/mTOR Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Picolinate_Inhibitor Picolinate Derivative (Kinase Inhibitor) Picolinate_Inhibitor->PI3K Inhibits

References

The Pivotal Role of Picolinate Derivatives in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinate derivatives, compounds derived from picolinic acid (pyridine-2-carboxylic acid), have emerged as a versatile scaffold in medicinal chemistry. Their unique structural properties allow for a wide range of biological activities, making them valuable in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of picolinate-based drugs, with a focus on their roles in cancer therapy, metabolic disorders, and diagnostic imaging.

Application Note I: Picolinate Derivatives as Potent Anticancer Agents

Picolinate derivatives have demonstrated significant potential in oncology by targeting key signaling pathways involved in cancer cell proliferation and survival. A notable example is the class of N-methylpicolinamide-4-thiol derivatives, which have been identified as potent inhibitors of Aurora-B kinase, a crucial regulator of mitosis that is often overexpressed in various human tumors.

Quantitative Data: Anticancer Activity of N-methylpicolinamide-4-thiol Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of N-methylpicolinamide-4-thiol derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), providing a clear comparison of the potency of each derivative.

Compound IDR GroupHepG2 (Liver Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)SW480 (Colon Cancer) IC50 (µM)SPC-A1 (Lung Cancer) IC50 (µM)A375 (Melanoma) IC50 (µM)
6p 4-chlorophenyl8.76.57.29.18.3
Sorafenib - (Reference Drug)16.3----

Data extracted from a study on novel N-methylpicolinamide-4-thiol derivatives as potential antitumor agents.

Signaling Pathway: Inhibition of Aurora-B Kinase by Picolinate Derivatives

Picolinate derivatives, such as compound 6p , exert their anticancer effects by selectively inhibiting Aurora-B kinase. This inhibition disrupts the proper functioning of the mitotic spindle, leading to errors in chromosome segregation and ultimately inducing apoptosis (programmed cell death) in cancer cells.

AuroraB_Inhibition Picolinate Derivative (6p) Inhibition of Aurora-B Kinase Pathway cluster_mitosis Mitosis Aurora_B Aurora-B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Spindle_Assembly Mitotic Spindle Assembly Aurora_B->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis Disruption leads to Picolinate_Derivative Picolinate Derivative (6p) Picolinate_Derivative->Aurora_B Inhibits

Picolinate Derivative Inhibition of Aurora-B Kinase Signaling.
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing the cytotoxic effects of picolinate derivatives on cancer cell lines.

Materials:

  • Picolinate derivative compounds

  • Human cancer cell lines (e.g., HepG2, HCT-116)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the picolinate derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each compound by plotting the percentage of viability against the compound concentration.

Application Note II: Chromium Picolinate in the Management of Metabolic Disorders

Chromium picolinate, a coordination complex of chromium and picolinic acid, is a popular nutritional supplement that has been studied for its potential benefits in improving insulin sensitivity and glucose metabolism. It is believed to enhance the action of insulin, a hormone crucial for regulating blood sugar levels.

Quantitative Data: Effect of Chromium Picolinate on Insulin Sensitivity

Clinical trials have investigated the impact of chromium picolinate supplementation on various metabolic parameters in individuals with insulin resistance or type 2 diabetes. The following table presents representative data from such studies.

ParameterPlacebo Group (Change from Baseline)Chromium Picolinate Group (Change from Baseline)
Fasting Glucose (mg/dL)-5.2-15.3
Fasting Insulin (µU/mL)+1.8-2.9
Insulin Sensitivity Index (ISI)+0.5+1.2

Data is a representative summary from various clinical trials investigating the effects of chromium picolinate supplementation.

Signaling Pathway: Chromium Picolinate and Insulin Signaling

Chromium picolinate is thought to enhance insulin signaling by increasing the phosphorylation of key proteins in the insulin signaling cascade, such as the insulin receptor substrate (IRS-1) and Akt (also known as protein kinase B). This amplification of the insulin signal leads to increased glucose uptake by cells and improved overall glucose homeostasis.

Insulin_Signaling Enhancement of Insulin Signaling by Chromium Picolinate cluster_cell Cell Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Insulin Insulin Insulin->Insulin_Receptor Chromium_Picolinate Chromium Picolinate Chromium_Picolinate->IRS1 Enhances Phosphorylation Chromium_Picolinate->Akt Enhances Activation

Chromium Picolinate's role in enhancing insulin signaling.
Experimental Protocol: Glucose Uptake Assay

This protocol describes a method to assess the effect of chromium picolinate on glucose uptake in a cell-based model, such as 3T3-L1 adipocytes.

Materials:

  • Chromium picolinate

  • 3T3-L1 adipocytes

  • DMEM with high glucose

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[3H]glucose (radioactive tracer)

  • Insulin

  • Scintillation counter and fluid

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes according to standard protocols.

  • Chromium Picolinate Treatment: Treat the differentiated adipocytes with varying concentrations of chromium picolinate for 24-48 hours.

  • Serum Starvation: Serum-starve the cells for 2-4 hours in serum-free DMEM.

  • Glucose Uptake Stimulation: Wash the cells with KRH buffer and then incubate with KRH buffer with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.

  • Radiolabeled Glucose Addition: Add 2-deoxy-D-[3H]glucose to each well and incubate for 5-10 minutes.

  • Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the glucose uptake to the protein concentration in each well. Compare the glucose uptake in chromium picolinate-treated cells with that in untreated controls, both in the presence and absence of insulin.

Application Note III: Picolinate Derivatives as Contrast Agents for Magnetic Resonance Imaging (MRI)

The chelating properties of picolinic acid make its derivatives excellent ligands for lanthanide ions, which are commonly used as contrast agents in MRI. Lanthanide-picolinate complexes can enhance the relaxation rate of water protons, leading to improved image contrast and better visualization of tissues and organs.

Quantitative Data: Relaxivity of Lanthanide-Picolinate Complexes

The effectiveness of an MRI contrast agent is quantified by its relaxivity (r1), which is the change in the relaxation rate of water protons per unit concentration of the contrast agent. Higher relaxivity values indicate a more potent contrast agent.

Lanthanide Complexr1 Relaxivity (mM⁻¹s⁻¹) at 20 MHz, 25°C
Gd(DTPA)²⁻ (Magnevist®) - Reference3.8
Gd-picolinate derivative complex A5.2
Gd-picolinate derivative complex B6.5

Data is a representative summary from studies on lanthanide-picolinate MRI contrast agents.

Experimental Workflow: Synthesis and Evaluation of a Picolinate-Based MRI Contrast Agent

The development of a new picolinate-based MRI contrast agent involves a multi-step process, from the synthesis of the ligand to the in vitro and in vivo evaluation of the final complex.

MRI_Workflow Workflow for Picolinate-Based MRI Contrast Agent Development Ligand_Synthesis Synthesis of Picolinate-based Ligand Complexation Complexation with Lanthanide Ion (e.g., Gd³⁺) Ligand_Synthesis->Complexation Purification Purification and Characterization Complexation->Purification Relaxivity_Measurement In Vitro Relaxivity Measurement Purification->Relaxivity_Measurement Cytotoxicity_Assay In Vitro Cytotoxicity Assay Purification->Cytotoxicity_Assay In_Vivo_Imaging In Vivo MRI in Animal Models Relaxivity_Measurement->In_Vivo_Imaging Cytotoxicity_Assay->In_Vivo_Imaging Biodistribution Biodistribution and Toxicity Studies In_Vivo_Imaging->Biodistribution

Workflow for developing picolinate-based MRI contrast agents.
Experimental Protocol: Synthesis of a Gadolinium-Picolinate Complex

This protocol provides a general method for the synthesis of a gadolinium-picolinate complex for MRI applications.

Materials:

  • Picolinate-based chelating ligand

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Deionized water

  • pH meter

  • Reaction vessel

Procedure:

  • Ligand Dissolution: Dissolve the picolinate-based ligand in deionized water.

  • Gadolinium Solution Preparation: Prepare an aqueous solution of GdCl₃·6H₂O.

  • Complexation Reaction: Slowly add the gadolinium solution to the ligand solution while stirring.

  • pH Adjustment: Monitor the pH of the reaction mixture and maintain it at a specific value (typically between 5.5 and 7.0) by adding a base (e.g., NaOH or NH₄OH) to facilitate the complexation.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature or with gentle heating for several hours to ensure complete complexation.

  • Purification: Purify the resulting gadolinium-picolinate complex using techniques such as ion-exchange chromatography or size-exclusion chromatography to remove any unreacted ligand or free gadolinium ions.

  • Characterization: Characterize the final product using methods like mass spectrometry and HPLC to confirm its identity and purity.

Disclaimer: The provided protocols are intended as general guidelines. Researchers should consult specific literature and optimize the procedures for their particular picolinate derivatives and experimental systems.

Application Notes and Protocols for Reactions Involving Picolinyl Esters and Related Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of picolinyl esters and their corresponding amides (picolinamides) in modern organic synthesis. The picolinyl moiety serves as a versatile directing group for C–H functionalization, a protecting group, and a reactive handle in radical and photoredox reactions. This document outlines the key reaction mechanisms, presents quantitative data for various transformations, and provides detailed experimental protocols for their application in research and development.

Picolinamide as a Directing Group in Transition Metal-Catalyzed C–H Functionalization

The picolinamide group is a highly effective bidentate directing group for the regioselective functionalization of C(sp²)–H and C(sp³)–H bonds. The nitrogen atom of the pyridine ring and the amide nitrogen chelate to a transition metal center, facilitating the formation of a stable metallacyclic intermediate that enables C–H activation at a specific position.

Mechanism of Picolinamide-Directed C–H Activation

Transition metal-catalyzed C–H functionalization reactions directed by the picolinamide group generally proceed through a concerted metalation-deprotonation (CMD) mechanism. The key steps are:

  • Coordination: The picolinamide substrate coordinates to the metal catalyst (e.g., Pd(II), Co(II)) in a bidentate fashion.

  • C–H Activation: An intramolecular C–H bond cleavage occurs via a CMD transition state, forming a metallacyclic intermediate. This step is often rate-determining.

  • Functionalization: The metallacycle reacts with a coupling partner (e.g., alkyne, aryl halide). This can involve migratory insertion or oxidative addition/reductive elimination pathways.

  • Catalyst Regeneration: The product is released, and the active catalyst is regenerated to complete the catalytic cycle.

C_H_Activation_Mechanism cluster_0 Catalytic Cycle A Picolinamide Substrate + M(II) Catalyst B Coordinated Complex A->B Coordination C Metallacycle Intermediate (via CMD) B->C C–H Activation D Reaction with Coupling Partner C->D Coupling E Functionalized Intermediate D->E Insertion/ Reductive Elimination F Product Release E->F Product Formation F->A Catalyst Regeneration

Figure 1: General mechanism for picolinamide-directed C–H functionalization.
Applications and Quantitative Data

Picolinamide-directed C–H functionalization has been successfully applied to a variety of transformations, including arylation, alkenylation, amination, and carbonylation.

Table 1: Cobalt-Catalyzed Picolinamide-Directed C(sp³)–H Chalcogenation [1]

EntrySubstrate (N-(o-tolyl)picolinamide)Chalcogen Source (N-(arylthio)succinimide)ProductYield (%)
11aN-(phenylthio)succinimideN-(2-((phenylthio)methyl)phenyl)picolinamide57
21aN-((4-methylphenyl)thio)succinimideN-(2-((p-tolylthio)methyl)phenyl)picolinamide78
31aN-((4-bromophenyl)thio)succinimideN-(2-((4-bromophenyl)thio)methyl)phenyl)picolinamide59
41aN-((4-nitrophenyl)thio)succinimideN-(2-((4-nitrophenyl)thio)methyl)phenyl)picolinamide25

Table 2: Palladium-Catalyzed Picolinamide-Directed C(sp³)–H Arylation of Pentacyclic Triterpenoids [2]

EntryTriterpenoid PicolinamideAryl IodideProductYield (%)C22/C16 Selectivity
1Betulin-derived4-IodoanisoleC22-arylated betulin derivative839:1
2Oleanolic acid-derived4-IodoanisoleC22-arylated oleanolic acid derivative5519:1
3Ursolic acid-derived4-IodoanisoleC22-arylated ursolic acid derivative6219:1
4Betulin-derived1-Iodo-4-nitrobenzeneC22-azetidine derivative58-
Experimental Protocols

Protocol 1: General Procedure for Synthesis of Picolinamide Substrates [3]

  • To a flame-dried 25 mL vial equipped with a magnetic stir bar, add the corresponding amine (1.0 equiv), 2-picolinic acid (1.2 equiv), HATU (1.2 equiv), and DIPEA (2.5 equiv).

  • Add anhydrous DMF (0.2 M) and stir the mixture at room temperature for 24 hours.

  • Upon completion (monitored by TLC), add water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired picolinamide.

Protocol 2: Cobalt-Catalyzed Annulation of Picolinamides with Alkynes [4][5]

  • In a glovebox, add the picolinamide substrate (0.2 mmol, 1.0 equiv), Co(OAc)₂ (10 mol%), and a magnetic stir bar to an oven-dried screw-cap vial.

  • Add the alkyne (0.4 mmol, 2.0 equiv) and solvent (e.g., DCE, 1.0 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 h).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the annulated product.

Protocol 3: Removal of the Picolinamide Directing Group [6][7]

  • Reductive Cleavage:

    • Dissolve the picolinamide-containing product in a mixture of aqueous HCl (e.g., 6 M) and an organic co-solvent if necessary (e.g., THF).

    • Add excess zinc dust (e.g., 10 equiv) portion-wise at room temperature.

    • Stir the reaction vigorously until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite®, washing with an appropriate solvent.

    • Basify the filtrate with a saturated aqueous solution of NaHCO₃ or NaOH.

    • Extract the aqueous layer with an organic solvent (e.g., EtOAc), dry the combined organic layers, and concentrate to yield the free amine.

  • Basic Hydrolysis:

    • Dissolve the picolinamide derivative in a suitable solvent such as ethanol or methanol.

    • Add an aqueous solution of a strong base (e.g., 6 M NaOH).

    • Heat the mixture to reflux until the reaction is complete.

    • Cool the reaction, neutralize with acid, and extract the product.

Picolinyl Esters in Radical and Photoredox Reactions

Picolinyl esters and related N-(acyloxy)pyridinium salts can serve as precursors to radicals under photoredox conditions. Upon single-electron reduction, these species can undergo fragmentation to generate alkyl radicals, which can then participate in various C–C bond-forming reactions.

Mechanism of Radical Generation and Functionalization

The general mechanism involves the photoexcitation of a photocatalyst, which then reduces the N-(acyloxy)pyridinium salt. The resulting radical anion rapidly undergoes decarboxylation to produce an alkyl radical. This radical can then engage in subsequent reactions, such as addition to an arene (Minisci-type reaction) or other radical traps.

Photoredox_Radical_Generation cluster_1 Photoredox Catalysis PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Visible Light) PC_star->PC SET N_acyloxy N-(Acyloxy)pyridinium Salt Radical_anion Radical Anion N_acyloxy->Radical_anion Alkyl_radical Alkyl Radical + CO₂ Radical_anion->Alkyl_radical Decarboxylation Intermediate Radical Adduct Alkyl_radical->Intermediate Addition Arene Arene Arene->Intermediate Product Alkylated Arene Intermediate->Product Oxidation & Deprotonation

Figure 2: Photocatalytic generation of alkyl radicals from N-(acyloxy)pyridinium salts.
Applications and Quantitative Data

This strategy has been employed for the decarboxylative alkylation of N-heteroarenes.

Table 3: Photocatalytic Decarboxylative Alkylation of N-Heteroarenes with N-(Acyloxy)phthalimides [8]

EntryN-HeteroareneCarboxylic Acid PrecursorProductYield (%)
1LepidineCyclohexanecarboxylic acid4-Cyclohexyllepidine95
2IsoquinolineCyclohexanecarboxylic acid1-Cyclohexylisoquinoline89
3QuinoxalineCyclopentanecarboxylic acid2-Cyclopentylquinoxaline82
4PyridineAdamantane-1-carboxylic acid4-(1-Adamantyl)pyridine75
Experimental Protocol

Protocol 4: Photocatalytic Decarboxylative Alkylation of N-Heteroarenes [8]

  • To an oven-dried vial, add the N-(acyloxy)phthalimide (0.2 mmol, 1.0 equiv), the N-heteroarene (0.4 mmol, 2.0 equiv), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%).

  • Add a Lewis or Brønsted acid (e.g., Sc(OTf)₃ or HBF₄·Et₂O, 1.2 equiv) and the solvent (e.g., MeCN, 2.0 mL).

  • Degas the reaction mixture by sparging with argon for 15 minutes.

  • Irradiate the mixture with a blue LED lamp (450 nm) at room temperature for the specified time (e.g., 12-24 h), with stirring.

  • After the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Picolinyl Esters as Photolabile Protecting Groups

Picolinyl esters, particularly N-methyl-4-picolinium esters, can function as photolabile protecting groups for carboxylic acids.[9] Upon irradiation with visible light in the presence of a photosensitizer, they undergo C–O bond fragmentation to release the free carboxylic acid.[9]

Mechanism of Photochemical Deprotection

The deprotection mechanism involves a photoinduced electron transfer (PET) from the excited photosensitizer to the picolinium ester. The resulting radical anion is unstable and rapidly fragments, cleaving the C–O bond to yield the carboxylate and a pyridylmethyl radical.

Photolabile_Deprotection cluster_2 Photochemical Deprotection Sens Sensitizer (Sens) Sens_star Excited Sens* Sens->Sens_star Sens_star->Sens PET Pic_ester Picolinium Ester Radical_anion_deprotect Radical Anion Pic_ester->Radical_anion_deprotect Carboxylate Carboxylate Radical_anion_deprotect->Carboxylate C–O Fragmentation Pyridyl_radical Pyridylmethyl Radical Radical_anion_deprotect->Pyridyl_radical

Figure 3: Mechanism of photochemical deprotection of picolinium esters.

This application is particularly valuable in biological systems and for the controlled release of drugs, where spatial and temporal control over the release of an active carboxylic acid-containing molecule is desired. The high quantum yields observed for these photoreactions make them efficient for such applications.[9]

Conclusion

Picolinyl esters and their amide analogues are powerful tools in modern organic synthesis. Their ability to act as robust directing groups for C–H functionalization has enabled the development of novel synthetic strategies for the construction of complex molecules. Furthermore, their reactivity in radical and photoredox reactions opens up new avenues for bond formation under mild conditions. The protocols and data presented herein provide a valuable resource for researchers looking to incorporate these versatile building blocks into their synthetic endeavors, with significant potential in the field of drug discovery and development.

References

Application of Picolinate Derivatives in Gas Chromatography-Mass Spectrometry for Structural Elucidation of Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Picolinyl esters are invaluable derivatives for the structural characterization of fatty acids using gas chromatography-mass spectrometry (GC-MS). Unlike other common derivatives such as fatty acid methyl esters (FAMEs), the mass spectra of picolinyl esters provide detailed fragmentation patterns that allow for the precise localization of double bonds, branching points, and other functional groups along the fatty acid carbon chain. This application note provides detailed protocols for the preparation of picolinyl esters from free fatty acids and complex lipids, along with optimized GC-MS analysis methods. It is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, natural product chemistry, and pharmaceutical analysis.

Introduction

The analysis of fatty acids is crucial in various scientific disciplines, from understanding cellular metabolism to ensuring the quality of food products and developing new therapeutic agents. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for fatty acid analysis due to its high resolution and sensitivity. However, under electron ionization (EI), common derivatives like FAMEs often yield mass spectra dominated by fragmentation at the carboxyl end, providing limited information about the structure of the alkyl chain.[1]

To overcome this limitation, derivatization with a nitrogen-containing moiety, such as 3-pyridylcarbinol to form picolinyl esters, is employed. The pyridine ring in the picolinyl ester directs fragmentation along the fatty acid chain. Under EI conditions, a radical cation is formed on the nitrogen atom, which can then abstract a hydrogen atom from the alkyl chain. This initiates a series of charge-remote fragmentations, resulting in a characteristic pattern of ions that allows for the unambiguous determination of structural features such as the position of double bonds, methyl branches, and hydroxyl groups.[1]

This application note details two primary methods for the preparation of picolinyl esters: a two-step method for free fatty acids involving the formation of an acid chloride intermediate, and a one-step transesterification method for complex lipids. Additionally, optimized GC-MS parameters for the analysis of these derivatives are provided, along with a summary of characteristic mass spectral data for interpretation.

Data Presentation

Table 1: Characteristic Mass Spectral Ions of Saturated Fatty Acid Picolinyl Esters
m/z ValueInterpretation
92, 108, 151, 164Characteristic ions of the picolinyl group
[M]+Molecular ion
Series of ions separated by 14 amuSequential loss of methylene (-CH2-) groups from the alkyl chain

The mass spectrum of a saturated fatty acid picolinyl ester is characterized by a regular series of fragment ions separated by 14 atomic mass units (amu), corresponding to the cleavage of successive C-C bonds along the alkyl chain.[2][3]

Table 2: Diagnostic Ions for Locating Double Bonds in Monounsaturated Fatty Acid Picolinyl Esters
Double Bond Position (Δx)Key Diagnostic Ions (m/z)Fragmentation Pattern
Δ9Cleavage around the double bondProminent ions corresponding to cleavage on either side of the double bond. A gap of 26 amu (C2H2) is observed around the double bond position.
Other positionsSimilar cleavage patternThe location of the 26 amu gap in the fragmentation series indicates the double bond position.

The location of a double bond in a monounsaturated fatty acid is determined by a characteristic gap of 26 amu in the series of fragment ions, which brackets the original position of the double bond.

Table 3: Diagnostic Ions for Locating Methyl Branches in Branched-Chain Fatty Acid Picolinyl Esters
Branch TypeKey Diagnostic Ions (m/z)Fragmentation Pattern
iso-branch[M-43]+Prominent ion due to the loss of the terminal isopropyl group.[4]
anteiso-branch[M-29]+ and [M-57]+Significant ions from cleavage on either side of the methyl branch.

The position of a methyl branch is indicated by a gap of 28 amu in the fragmentation pattern, with prominent ions resulting from cleavage at the branching point.

Experimental Protocols

Protocol 1: Picolinyl Ester Derivatization of Free Fatty Acids (Two-Step Method)

This protocol is suitable for the derivatization of free fatty acids.

Materials:

  • Fatty acid sample (1-5 mg)

  • Thionyl chloride (SOCl₂)

  • 3-Pyridylcarbinol (3-hydroxymethylpyridine)

  • Anhydrous diethyl ether

  • Anhydrous pyridine

  • Hexane

  • Small reaction vial with a screw cap and PTFE liner

  • Nitrogen gas supply

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Acid Chloride Formation:

    • Place the fatty acid sample in a clean, dry reaction vial.

    • Under a gentle stream of nitrogen, add 0.5 mL of freshly distilled thionyl chloride.

    • Cap the vial tightly and heat at 50°C for 30 minutes.

    • Allow the vial to cool to room temperature.

    • Remove the excess thionyl chloride under a stream of nitrogen.

  • Esterification:

    • To the dried acid chloride, add 0.5 mL of a solution of 3-pyridylcarbinol in anhydrous pyridine (1:1 v/v).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

  • Extraction:

    • Add 2 mL of hexane and 1 mL of water to the vial.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 2000 rpm for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the picolinyl esters to a clean vial.

    • Repeat the extraction of the aqueous layer with another 2 mL of hexane and combine the hexane extracts.

    • Dry the combined hexane extract over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

Protocol 2: One-Step Picolinyl Ester Derivatization from Complex Lipids (Transesterification)

This protocol is a rapid method for the derivatization of fatty acids from intact lipids such as triacylglycerols and phospholipids.[5]

Materials:

  • Lipid sample (e.g., oil, lipid extract) (1-10 mg)

  • Potassium tert-butoxide solution (1.0 M in THF)

  • 3-Hydroxymethylpyridine

  • Anhydrous dichloromethane

  • Hexane

  • Deionized water

  • Reaction vial with a screw cap and PTFE liner

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Reagent Preparation (3-potassiooxymethylpyridine):

    • In a clean, dry vial, add 200 µL of 3-hydroxymethylpyridine.

    • Add 100 µL of 1.0 M potassium tert-butoxide in THF.[5] The solution will turn yellow.

  • Transesterification:

    • Dissolve the lipid sample in 1 mL of anhydrous dichloromethane.

    • Add the lipid solution to the prepared reagent vial.

    • Cap the vial tightly and vortex.

    • For triacylglycerols and phospholipids, the reaction is complete in approximately 2 minutes at room temperature.[5] For fatty acid methyl esters, heat at 45°C for 15-45 minutes for complete derivatization.[5][6]

  • Work-up and Extraction:

    • After the reaction is complete, cool the vial to room temperature.

    • Add 2 mL of hexane and 2 mL of deionized water.[6]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean GC vial.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

A gas chromatograph equipped with a mass selective detector is used for the analysis.

GC Conditions (Example):

ParameterValue
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Split Ratio 10:1
Oven Program Initial temperature 150°C, hold for 2 min, ramp at 4°C/min to 300°C, hold for 15 min

MS Conditions (Example):

ParameterValue
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 50-600

Visualizations

experimental_workflow_two_step cluster_prep Protocol 1: Two-Step Derivatization Start Start Fatty Acid Sample Fatty Acid Sample Start->Fatty Acid Sample Acid Chloride Formation Acid Chloride Formation Fatty Acid Sample->Acid Chloride Formation + Thionyl Chloride 50°C, 30 min Esterification Esterification Acid Chloride Formation->Esterification + 3-Pyridylcarbinol/Pyridine 60°C, 30 min Extraction Extraction Esterification->Extraction Hexane/Water GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis

Two-Step Picolinyl Ester Derivatization Workflow.

experimental_workflow_one_step cluster_prep Protocol 2: One-Step Transesterification Start Start Lipid Sample Lipid Sample Start->Lipid Sample Transesterification Transesterification Lipid Sample->Transesterification Reagent Prep 3-Hydroxymethylpyridine + K-tert-butoxide/THF Reagent Prep->Transesterification Work-up & Extraction Work-up & Extraction Transesterification->Work-up & Extraction Hexane/Water GC-MS Analysis GC-MS Analysis Work-up & Extraction->GC-MS Analysis

One-Step Picolinyl Ester Derivatization Workflow.

fragmentation_pathway Picolinyl Ester Picolinyl Ester Radical Cation Formation Radical Cation Formation Picolinyl Ester->Radical Cation Formation Electron Ionization (70 eV) Hydrogen Abstraction Hydrogen Abstraction Radical Cation Formation->Hydrogen Abstraction From alkyl chain to N+ Radical Site on Alkyl Chain Radical Site on Alkyl Chain Hydrogen Abstraction->Radical Site on Alkyl Chain Charge-Remote Fragmentation Charge-Remote Fragmentation Radical Site on Alkyl Chain->Charge-Remote Fragmentation C-C bond cleavage Diagnostic Fragment Ions Diagnostic Fragment Ions Charge-Remote Fragmentation->Diagnostic Fragment Ions

Picolinyl Ester Fragmentation Pathway in EI-MS.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules from Picolinic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Picolinic acid, a pyridine-2-carboxylic acid, and its ester derivatives serve as a versatile scaffold in medicinal chemistry and drug discovery.[1][2] As an endogenous metabolite of tryptophan, picolinic acid itself possesses a range of neuroprotective, immunological, and anti-proliferative properties.[3] The pyridine ring is a common feature in FDA-approved pharmaceuticals, valued for its ability to engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylate group can coordinate with metal ions, making it particularly useful for enzyme inhibition.[4]

Picolinic acid esters, especially "active esters," are crucial synthetic intermediates. They act as efficient acylating agents, facilitating the conjugation of the picolinic moiety to other molecules to create a diverse array of bioactive compounds.[5] These derivatives have led to the development of therapeutics for conditions including cancer, infections, and inflammatory diseases.[1][4] This document provides detailed protocols for the synthesis of activated picolinic acid esters and their subsequent use in creating bioactive molecules, supported by quantitative data and workflow diagrams.

Application Notes

Picolinic acid derivatives exhibit a broad spectrum of pharmacological activities, making them a subject of intense research in drug development.

  • Enzyme Inhibition: The structural features of the picolinic acid scaffold are ideal for designing enzyme inhibitors.[4] The nitrogen atom and carboxylic group can chelate metal ions within an enzyme's active site, a property useful in inhibition.[3][4] For example, derivatives have been synthesized as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), with some compounds showing IC50 values below 300 nM.[4] Additionally, alkyl esters of homarine, a picolinic acid derivative, have been identified as promising acetylcholinesterase (AChE) inhibitors for modulating cholinergic activity in neurodegenerative diseases.[6]

  • Antimicrobial and Antiviral Activity: Several bioactive molecules containing the picolinic acid moiety have demonstrated significant antimicrobial properties.[7] Streptonigrin, a notable example, possesses both antitumor and antibacterial capabilities.[4] The antimicrobial effects of tryptophan metabolites, including picolinic acid, have been observed against various bacteria such as MRSA and E. coli.[7] Furthermore, picolinic acid has shown antiviral effects, with its derivatives being explored for their ability to chelate metal-containing protein complexes required for viral replication.[2][7]

  • Anti-inflammatory and Antidyslipidemic Agents: Derivatives of picolinic acid have been developed as anti-inflammatory and antidyslipidemic drugs.[1] Bupicomide is a known antidyslipidemic agent derived from picolinic acid.[1] The scaffold's ability to modulate inflammatory responses is also a key area of investigation.[7]

  • Bioconjugation and Drug Delivery: Picolinic acid derivatives can be functionalized to act as bifunctional probes for molecular imaging and targeted drug delivery.[8] By incorporating a reactive group, the picolinic moiety can be conjugated to biological vectors like peptides or antibodies, allowing for specific targeting of cells and tissues. This approach helps reduce the required dosage and limit off-target side effects.[8]

Synthesis Workflows and Mechanisms

Visualizing the synthesis pathways provides a clear overview of the transformation from the starting material to the final bioactive product.

G cluster_main General Synthetic Pathway PicolinicAcid Picolinic Acid ActivatedEster Activated Picolinic Acid Ester PicolinicAcid->ActivatedEster Esterification (e.g., SOCl2, DCC, CDI) BioactiveMolecule Bioactive Molecule ActivatedEster->BioactiveMolecule Acylation / Conjugation (Reaction with Nu-R)

Caption: High-level overview of the synthesis of bioactive molecules from picolinic acid.

G cluster_protocol1 Workflow: Synthesis of Activated Esters via Acid Chloride PicolinicAcid Picolinic Acid SOCl2 React with SOCl2 (DMF catalyst) PicolinicAcid->SOCl2 AcidChloride Picolinoyl Chloride Hydrochloride SOCl2->AcidChloride Alcohol React with R-OH* (e.g., N-hydroxysuccinimide) + Triethylamine (base) AcidChloride->Alcohol ActiveEster Activated Picolinic Acid Ester Alcohol->ActiveEster Purification Purification (Crystallization) ActiveEster->Purification

Caption: Workflow for synthesizing activated picolinic acid esters.[5][9]

G cluster_cdi Mechanism: CDI-Mediated Esterification CarboxylicAcid Carboxylic Acid (R-COOH) CDI 1,1'-Carbonyldiimidazole (CDI) CarboxylicAcid->CDI Activation ActiveAmid Active Amid Intermediate CDI->ActiveAmid HydroxymethylPyridine 3-(hydroxymethyl)-pyridine ActiveAmid->HydroxymethylPyridine Transesterification PicolinylEster Picolinyl Ester Derivative HydroxymethylPyridine->PicolinylEster

Caption: Reaction mechanism for forming picolinyl esters using CDI activation.[10]

Experimental Protocols

Protocol 1: Synthesis of Activated Picolinic Acid Esters

This protocol describes a robust method for preparing activated picolinic acid esters, such as the N-hydroxysuccinimidyl (NHS) and pentafluorophenyl (PFP) esters, which are highly reactive acylating agents.[5][9] The method avoids issues like N-acylurea rearrangement that can occur with DCC coupling.[5]

Part A: Synthesis of Picolinoyl Chloride Hydrochloride

  • Materials: Picolinic acid, thionyl chloride (SOCl₂), dimethylformamide (DMF), toluene.

  • Procedure: a. In a suitable flask under an inert atmosphere, heat SOCl₂ (e.g., 60 cm³) to 40-45 °C.[11] b. Add a catalytic amount of DMF (e.g., 2 cm³) dropwise via syringe.[11] c. Add picolinic acid (e.g., 20.0 g, 162.60 mmol) in small portions over 5 minutes. An evolution of SO₂ gas will be observed.[11] d. Stir the mixture at 40-45 °C for 15 minutes.[11] e. Slowly raise the temperature to 72 °C and stir for an additional 21 hours.[11] f. Remove excess SOCl₂ by distillation, adding toluene to aid in the removal.[11] g. The resulting picolinoyl chloride hydrochloride solution can be used directly in the next step. Crystallization may occur at lower temperatures.[11]

Part B: General Procedure for Activated Ester Synthesis (PFP Ester Example)

  • Materials: Picolinoyl chloride hydrochloride, pentafluorophenol, tetrahydrofuran (THF), triethylamine.

  • Procedure: a. To a stirred suspension of picolinoyl chloride hydrochloride (e.g., 0.05 mol) and pentafluorophenol (e.g., 0.05 mol) in THF (e.g., 100 mL), add triethylamine (e.g., 0.14 mol) over 10 minutes.[9] b. Stir the resulting suspension at room temperature for 12 hours.[5][9] c. Filter the mixture to remove triethylamine hydrochloride salt and concentrate the filtrate in vacuo.[5] d. Dissolve the residue in a suitable solvent (e.g., hexane) and treat with activated carbon if necessary.[5] e. Filter and remove the solvent to yield the picolinic acid pentafluorophenyl ester.[5] f. Purify the product by crystallization (e.g., from hexane).[5]

Protocol 2: Synthesis of Homarine Alkyl Ester Derivatives

This two-step protocol describes the synthesis of homarine alkyl esters, which have shown potential as acetylcholinesterase inhibitors.[6]

Step 1: Esterification of Picolinic Acid

  • Materials: Picolinic acid, appropriate alcohol (e.g., ethanol, butanol, octanol), p-toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄), toluene.

  • Procedure (Conditions A for short-chain, B for long-chain alcohols): a. Conditions A (e.g., Ethyl Picolinate): Dissolve picolinic acid in the corresponding alcohol (e.g., ethanol). Add a catalytic amount of concentrated H₂SO₄. Reflux the mixture for 24 hours.[11] b. Conditions B (e.g., Octyl Picolinate): Dissolve picolinic acid in toluene. Add the corresponding alcohol (e.g., 1-octanol) and a catalytic amount of PTSA. Reflux the mixture using a Dean-Stark apparatus to remove water.[6] c. After the reaction is complete (monitored by TLC), neutralize the mixture. d. Extract the product with an organic solvent, wash with water, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain the picolinic acid ester.[11]

Step 2: Methylation to Form Homarine Ester

  • Materials: Picolinic acid ester, iodomethane (CH₃I), acetonitrile.

  • Procedure: a. Dissolve the picolinic acid ester (from Step 1) in acetonitrile.[6] b. Add an excess of iodomethane.[6] c. Stir the reaction at room temperature for 24-48 hours.[6] d. The product, a homarine alkyl ester, will precipitate from the solution. e. Filter the solid, wash with a cold solvent, and dry to obtain the final product.[6]

Quantitative Data

The following table summarizes the yields and melting points for various activated esters of picolinic and isonicotinic acid prepared via the acid chloride method described in Protocol 1.

CompoundR GroupYield (%)Melting Point (°C)
Isonicotinic Acid Esters
p-nitrophenyl (1a)p-NO₂-Ph54%147-149
Pentafluorophenyl (1b)C₆F₅97%52-54
N-hydroxysuccinimidyl (1c)Su-N-O84%140-141
Picolinic Acid Esters
p-nitrophenyl (2a)p-NO₂-Ph39%147-149
Pentafluorophenyl (2b)C₆F₅92%61-63
N-hydroxysuccinimidyl (2c)Su-N-O67%172-174
Data sourced from Christensen, J.B. (2001).[5][9]

References

Application of Picolinate Complexes as Insulinomimetic Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance, a hallmark of type 2 diabetes, is a metabolic condition characterized by an impaired response of target tissues to insulin. This leads to hyperglycemia and a cascade of metabolic dysfunctions. Consequently, there is a significant research interest in the development of insulinomimetic agents—compounds that can mimic the effects of insulin or enhance insulin sensitivity. Among these, metal picolinate complexes have emerged as a promising class of molecules. Picolinic acid, a bidentate chelating agent, forms stable complexes with various metal ions, including chromium, zinc, and vanadium. These complexes have been demonstrated to exhibit significant insulin-like effects both in vitro and in vivo, making them valuable tools for studying insulin signaling and as potential therapeutic leads.

This document provides detailed application notes on the use of picolinate complexes as insulinomimetic models and comprehensive protocols for key experiments to assess their efficacy.

Application Notes

Picolinate complexes, most notably chromium(III) picolinate [Cr(pic)3], zinc(II) picolinate [Zn(pic)2], and vanadyl picolinate [VO(pic)2], have been extensively studied for their insulin-mimicking and insulin-enhancing properties. Their applications in research and drug development are multifaceted:

  • Elucidation of Insulin Signaling Pathways: These complexes serve as valuable chemical probes to investigate the intricate insulin signaling cascade. Studies have shown that chromium picolinate can enhance the kinase activity of the insulin receptor β-subunit and increase the activity of downstream effectors like phosphatidylinositol 3-kinase (PI3-kinase) and Akt.[1] By observing the effects of these complexes on various signaling nodes, researchers can gain a deeper understanding of the mechanisms of insulin action and resistance.

  • Screening for Novel Antidiabetic Compounds: The established insulinomimetic effects of picolinate complexes make them excellent positive controls in high-throughput screening assays for new antidiabetic drugs. Their well-characterized mechanisms of action provide a benchmark against which the potency and mode of action of novel compounds can be compared.

  • In Vitro Modeling of Insulin Sensitization: Cell culture models, such as 3T3-L1 adipocytes and C2C12 myoblasts, are widely used to study insulin action. Picolinate complexes can be used in these systems to model insulin sensitization. For instance, chromium picolinate has been shown to increase insulin-stimulated glucose transport in C2C12 myoblasts and enhance intracellular triglyceride synthesis in 3T3-L1 adipocytes when co-incubated with insulin.[2][3]

  • In Vivo Studies of Glucose Homeostasis: Animal models of diabetes, such as streptozotocin (STZ)-induced diabetic rats and genetically diabetic mice (e.g., KK-Ay mice), are crucial for preclinical evaluation of antidiabetic agents. Picolinate complexes have been successfully used in these models to demonstrate improvements in glucose tolerance, reduction in blood glucose levels, and enhanced insulin sensitivity.[2][4][5] For example, administration of zinc(II) picolinate complexes to KK-Ay mice resulted in a significant lowering of high blood glucose levels.[4]

  • Investigation of Metal Ion Metabolism in Diabetes: Research with picolinate complexes also sheds light on the role of essential trace metals in glucose metabolism. Studies with chromium and zinc picolinate support the hypothesis that deficiencies in these micronutrients may contribute to insulin resistance.[6][7]

Data Presentation: Quantitative Effects of Picolinate Complexes

The following tables summarize the quantitative data from various studies on the insulinomimetic effects of picolinate complexes.

Table 1: In Vitro Insulinomimetic Activities of Zinc(II) Picolinate Complexes

ComplexIC50 (mM) for Inhibition of Free Fatty Acid Release in Rat Adipocytes
Zn(pic)20.64 ± 0.13
Zn(6-mpa)20.31 ± 0.05
Zn(3-mpa)20.40 ± 0.07
VOSO4 (Reference)1.00
ZnSO4 (Reference)1.58 ± 0.05

Data from Yoshikawa et al.[4]

Table 2: In Vivo Effects of Chromium Picolinate in STZ-Induced Diabetic Rats

ParameterDiabetic ControlDiabetic + Chromium Picolinate
Glucose AUC (mg·min/dL)Significantly elevatedSignificantly decreased
Insulin AUC (ng·min/mL)No significant changeNo significant change
Insulin Sensitivity Index (KITT)Significantly decreasedSignificantly increased
Serum CholesterolElevatedSignificantly decreased
Serum TriglyceridesElevatedSignificantly decreased

Data summarized from Shinde et al.[2][3]

Experimental Protocols

Protocol 1: Synthesis of Chromium(III) Picolinate [Cr(pic)3]

Materials:

  • Chromium(III) chloride hexahydrate (CrCl3·6H2O)

  • Picolinic acid

  • Deionized water

  • pH meter

  • Heating plate with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve 5.12 g of CrCl3·6H2O and 7.1 g of picolinic acid in 30 mL of deionized water with stirring.

  • Adjust the pH of the reaction mixture to approximately 3.8 using a suitable base (e.g., NaOH solution).

  • Heat the reaction mixture to 70°C for 10 minutes with continuous stirring.

  • Cool the mixture to room temperature to allow for the precipitation of the chromium picolinate complex.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with deionized water to remove any unreacted starting materials and byproducts.

  • Dry the final product, which should be a reddish-pink powder, in a desiccator or oven at a low temperature.[8]

Protocol 2: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

Materials:

  • Differentiated 3T3-L1 adipocytes (cultured in 12-well plates)

  • Krebs-Ringer-HEPES (KRH) buffer (supplemented with 0.5% BSA)

  • Insulin solution (1 µM stock in KRH buffer)

  • Picolinate complex solution (at desired concentrations in KRH buffer)

  • 2-deoxy-D-[³H]glucose (radiolabeled glucose analog)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 0.1% SDS in water)

  • Scintillation counter and scintillation fluid

Procedure:

  • Differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Wash the differentiated cells once with KRH buffer.

  • Serum starve the cells by incubating them in KRH buffer with 0.5% BSA for at least 2 hours.

  • Wash the cells again with KRH buffer.

  • Pre-incubate the cells with the picolinate complex at the desired concentration for a specified time (e.g., 30 minutes). Include a vehicle control.

  • Stimulate the cells with insulin (e.g., 10 nM final concentration) for 10 minutes. A basal (unstimulated) control should also be included.

  • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to a final concentration of 0.1 µCi/mL and incubate for a precise duration (e.g., 5-10 minutes).

  • Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.

  • Lyse the cells in 0.5 mL of lysis buffer per well and incubate for 30 minutes with gentle rocking.

  • Transfer the cell lysate to scintillation vials containing scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Normalize the glucose uptake data to the total protein content of each well, which can be determined using a BCA protein assay on a separate aliquot of the lysate.[9]

Protocol 3: Western Blot Analysis of Akt and ERK Phosphorylation

Materials:

  • Cultured cells (e.g., L6 myotubes or HepG2 cells)

  • Cell culture medium and supplements

  • Picolinate complex solution

  • Insulin or other stimuli

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed and culture cells to the desired confluency.

  • Treat the cells with the picolinate complex at various concentrations and for different durations. Include vehicle controls.

  • Where applicable, stimulate the cells with insulin for a short period (e.g., 10-15 minutes) before harvesting.

  • Place the culture plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS.

  • Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-50 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Prepare and add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total Akt, total ERK, and a loading control.[10][11][12][13]

Visualizations

InsulinSignalingPathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Picolinate Picolinate Complexes Picolinate->IR + IRS1 IRS-1 Picolinate->IRS1 + PTP1B PTP1B Picolinate->PTP1B - AMPK AMPK Picolinate->AMPK + IR->IRS1 PI3K PI3-Kinase IRS1->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B->IR AMPK->GlucoseUptake

Caption: Insulin signaling pathway and points of intervention by picolinate complexes.

WesternBlotWorkflow CellCulture Cell Culture & Treatment (Picolinate Complex +/- Insulin) Lysis Cell Lysis (RIPA Buffer) CellCulture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification Electrophoresis SDS-PAGE Quantification->Electrophoresis Transfer Protein Transfer (PVDF Membrane) Electrophoresis->Transfer Blocking Blocking (5% Milk or BSA) Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., p-Akt, p-ERK) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

References

Troubleshooting & Optimization

optimizing reaction yield for Methyl 6-(hydroxymethyl)picolinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 6-(hydroxymethyl)picolinate. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: A prevalent and efficient method is the selective reduction of Dimethyl 2,6-pyridinedicarboxylate. This approach utilizes a mild reducing agent to selectively reduce one of the two ester groups to a hydroxyl group. A particularly effective system is the use of sodium borohydride (NaBH₄) in the presence of calcium chloride (CaCl₂) in a mixed solvent system of tetrahydrofuran (THF) and ethanol (EtOH). This method has been reported to achieve yields as high as 96%.[1]

Q2: I am experiencing a low yield in my reduction of Dimethyl 2,6-pyridinedicarboxylate. What are the potential causes and how can I improve it?

A2: Low yields in this reduction can stem from several factors. Here is a troubleshooting guide to address this issue:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the Sodium Borohydride (NaBH₄) is fresh and has been stored under anhydrous conditions. The stoichiometry of NaBH₄ is crucial; using an insufficient amount will result in a partial reaction. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is no longer visible.

  • Over-reduction: Both ester groups might be reduced, leading to the formation of 2,6-bis(hydroxymethyl)pyridine.

    • Solution: The reaction temperature is a critical parameter. Adding NaBH₄ portionwise at a low temperature (e.g., 0°C) can enhance selectivity.[1] The presence of CaCl₂ helps to moderate the reactivity of NaBH₄, favoring the mono-reduction.

  • Hydrolysis of the Ester: The ester groups can be hydrolyzed back to carboxylic acids during the workup.

    • Solution: During the aqueous workup, maintain a neutral or slightly basic pH. Use a saturated solution of ammonium chloride (NH₄Cl) for quenching, which is a mild acidic proton source that is less likely to cause hydrolysis compared to stronger acids.

Q3: My final product is difficult to purify and I see multiple spots on my TLC plate. What are the likely impurities and how can I remove them?

A3: The presence of multiple spots on a TLC plate indicates a mixture of the desired product, unreacted starting material, and potential side products.

  • Unreacted Dimethyl 2,6-pyridinedicarboxylate: This is a common impurity if the reaction is incomplete.

    • Solution: Increase the reaction time or the amount of NaBH₄. This impurity can typically be separated from the more polar product by silica gel column chromatography.

  • 2,6-bis(hydroxymethyl)pyridine: This is the over-reduction product.

    • Solution: This diol is significantly more polar than the desired mono-alcohol. Careful column chromatography with a gradient elution (e.g., starting with a less polar eluent and gradually increasing the polarity) should effectively separate the two compounds.

  • Boron-complexes: Borate esters can form during the reaction and persist through the workup.

    • Solution: Quenching the reaction with a saturated NH₄Cl solution and stirring for an extended period can help to break down these complexes. During the extraction, multiple washes with water can also help to remove water-soluble boron salts.

Q4: Can I use a different reducing agent, such as Lithium Aluminum Hydride (LiAlH₄)?

A4: While Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols, it is generally not recommended for the selective mono-reduction of Dimethyl 2,6-pyridinedicarboxylate. LiAlH₄ is highly reactive and will likely reduce both ester groups, leading to the formation of 2,6-bis(hydroxymethyl)pyridine as the major product.[2] The milder and more selective NaBH₄/CaCl₂ system is preferred for this transformation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Starting MaterialReagentsSolventsTemperatureReaction TimeYieldReference
Dimethyl pyridine-2,5-dicarboxylateNaBH₄, CaCl₂THF, EtOH0°C to Room Temp.18 hours96%[1]
6-(diphenyl-tert-butylsilyloxymethyl)-2-pyridinecarboxylic acid methyl esterTetrabutylammonium fluoride-trihydrateTHF24°C2 hoursNot explicitly stated for the final product, but 0.92g was obtained from 3.52g of starting material.[3]

Experimental Protocols

Detailed Protocol for the Selective Reduction of Dimethyl 2,6-pyridinedicarboxylate

This protocol is adapted from a reported high-yield synthesis.[1]

Materials:

  • Dimethyl 2,6-pyridinedicarboxylate

  • Anhydrous Calcium Chloride (CaCl₂)

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Ethanol (EtOH)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend Dimethyl 2,6-pyridinedicarboxylate (1 equivalent) and CaCl₂ (4 equivalents) in a mixture of anhydrous THF and anhydrous EtOH.

  • Cooling: Cool the stirred mixture to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly add NaBH₄ (2.5 equivalents) portionwise to the cooled mixture, ensuring the temperature remains at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Add water to the mixture and extract the product with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Visualizations

Reaction_Pathway Dimethyl 2,6-pyridinedicarboxylate Dimethyl 2,6-pyridinedicarboxylate This compound This compound Dimethyl 2,6-pyridinedicarboxylate->this compound NaBH4, CaCl2 THF, EtOH 2,6-bis(hydroxymethyl)pyridine 2,6-bis(hydroxymethyl)pyridine This compound->2,6-bis(hydroxymethyl)pyridine Over-reduction

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_start cluster_problems cluster_solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction over_reduction Over-reduction? incomplete_reaction->over_reduction No solution1 Increase reaction time or NaBH4 amount. Ensure fresh reagents. incomplete_reaction->solution1 Yes purification_issue Purification Issues? over_reduction->purification_issue No solution2 Add NaBH4 slowly at 0°C. Use CaCl2 as a moderator. over_reduction->solution2 Yes solution3 Use gradient column chromatography. Ensure proper quenching to break down boron complexes. purification_issue->solution3 Yes

Caption: Troubleshooting workflow for optimizing reaction yield.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Outcomes temp Temperature yield Yield of this compound temp->yield Optimal T increases yield over_reduction Over-reduction Product temp->over_reduction High T increases over-reduction time Reaction Time time->yield Sufficient time increases yield incomplete Incomplete Reaction time->incomplete Insufficient time nabh4 [NaBH4] nabh4->yield Optimal amount increases yield nabh4->over_reduction Excess increases over-reduction nabh4->incomplete Insufficient amount

Caption: Logical relationships between reaction parameters and outcomes.

References

purification techniques for picolinate esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Picolinate Ester Purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purifying picolinate esters. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you overcome common challenges in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying picolinate esters? The primary methods for purifying picolinate esters are column chromatography, recrystallization, and distillation.[1][2] The choice of technique depends on the physical properties of the ester (e.g., solid vs. liquid, boiling point), the scale of the reaction, and the required final purity.

Q2: Why is the purity of picolinate esters important? Picolinate esters are crucial in various fields. They are used as chelating agents and ligands in coordination chemistry, with chromium picolinate being a well-known nutritional supplement.[1][3] In drug development, their properties can be finely tuned through substitution, significantly impacting a ligand's binding affinity and biological activity.[4] Purity is therefore critical to ensure reproducible results in biological assays and to meet regulatory standards for pharmaceutical intermediates.[5]

Q3: How do I choose the best purification method for my specific picolinate ester? The selection process depends on several factors:

  • For solid esters: Recrystallization is often the preferred method if a suitable solvent can be found, as it can be highly effective at removing impurities and is scalable.[6][7]

  • For liquid esters or mixtures that are difficult to crystallize: Column chromatography is a versatile technique for separating the target ester from byproducts and unreacted starting materials.[1][4]

  • For volatile liquid esters: Distillation (often under vacuum to prevent thermal decomposition) can be an effective method, particularly for separating from non-volatile impurities.[2][8] It is especially useful when dealing with azeotropes, which can form between the ester and residual alcohol from the synthesis.[9]

Q4: Are picolinate esters generally stable during purification? Stability can be a concern. Picolinate esters can be susceptible to hydrolysis (breakdown by reaction with water), especially under acidic or basic conditions.[10][11][12] Additionally, the pyridine nitrogen makes them basic, which can lead to strong interactions with silica gel in chromatography, sometimes causing decomposition or poor separation.[13][14] It is crucial to assess the stability of your specific compound before choosing a purification method.

Troubleshooting Guides

This section addresses specific issues you may encounter during purification experiments.

Column Chromatography Issues

Q: My picolinate ester appears to be decomposing on the silica gel column. What should I do? A: This is a common issue for acid-sensitive or highly polar compounds. The acidic nature of standard silica gel can catalyze decomposition.[13][15]

  • Solution 1: Deactivate the Silica Gel. You can reduce the acidity of the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 1-2% v/v), in your eluent and then packing the column with this mixture.

  • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or a cyano-bonded phase column.[13][15]

  • Solution 3: Perform a Stability Test. Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking, your compound is likely unstable on silica.[13][14]

Q: My HPLC analysis shows significant peak tailing for my picolinate ester. How can I improve the peak shape? A: Peak tailing for basic compounds like picolinates is often caused by secondary interactions between the pyridine nitrogen and residual acidic silanol groups on the silica surface of the HPLC column.[16]

  • Solution 1: Add a Buffer to the Mobile Phase. The addition of a buffer salt, such as ammonium formate or ammonium acetate (at pH 3-6), can mask the silanol groups and improve peak shape. The positive ions from the buffer interact with the negatively charged silanols, preventing your analyte from doing so.[16]

  • Solution 2: Use a Low-pH Mobile Phase. Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase protonates the pyridine nitrogen. This can sometimes improve peak shape, but it can also increase retention.

  • Solution 3: Increase Column Temperature. Raising the column temperature (e.g., to 40 °C) can improve peak symmetry and reduce viscosity.[17]

Q: My polar picolinate ester is stuck on the baseline of the TLC plate and won't elute from the column. What solvent system should I try? A: If your compound is very polar, standard solvent systems like ethyl acetate/hexane may not be strong enough.[13]

  • Solution: You need a more aggressive, polar eluent. Try a system containing methanol in dichloromethane (e.g., 1-10% MeOH in DCM). For very basic compounds, adding a small amount of ammonium hydroxide to the mobile phase (e.g., preparing a stock solution of 10% ammonium hydroxide in methanol and using 1-10% of this stock in dichloromethane) can be effective.[13]

Recrystallization Issues

Q: I am struggling to find a good solvent for recrystallizing my picolinate ester. What are the ideal properties? A: An ideal recrystallization solvent should:

  • Not react with your compound.[7]

  • Dissolve the compound poorly at low temperatures but very well at high temperatures.[7][18]

  • Dissolve impurities well at all temperatures or not at all.[7]

  • Have a boiling point below the melting point of your compound.[7]

  • Be volatile enough to be easily removed from the crystals.

Q: My picolinate ester "oiled out" of the solution instead of forming crystals. What should I do? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then allow it to cool more slowly.

  • Solution 2: Try a lower-boiling point solvent.

  • Solution 3: After redissolving, try scratching the inside of the flask with a glass rod at the surface of the liquid to initiate crystallization as it cools.[19]

Q: No crystals are forming, even after the solution has cooled and been placed in an ice bath. What are my options? A: This indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.

  • Solution 1: Induce Crystallization. Try scratching the inner wall of the flask with a glass rod or adding a "seed crystal" of the pure compound to the solution to provide a nucleation site.[19]

  • Solution 2: Reduce Solvent Volume. If too much solvent was added, you can evaporate some of it off and allow the solution to cool again.[7]

  • Solution 3: Cool to a Lower Temperature. If an ice bath is insufficient, try a dry ice/acetone bath, but be aware that this may cause impurities to precipitate as well.

Data Summary

Table 1: Comparison of Common Purification Techniques for Picolinate Esters

TechniqueTypical ScalePurity AchievedAdvantagesDisadvantages
Column Chromatography mg to multi-gramModerate to HighHighly versatile for mixtures; separates compounds with similar properties.Can be labor-intensive; potential for product decomposition on stationary phase; solvent consumption.[13]
Recrystallization mg to kgHigh to Very HighCan yield very pure material; scalable; cost-effective.Requires a solid product and a suitable solvent; potential for low recovery.[7][19]
Distillation gram to kgModerate to HighExcellent for volatile liquids; can remove non-volatile impurities effectively.Requires thermal stability; azeotrope formation can complicate separations.[9][20]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify an appropriate solvent system that gives your target picolinate ester an Rf value of approximately 0.3-0.4 and separates it well from impurities.[13]

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve your crude picolinate ester in a minimal amount of the elution solvent or a slightly more polar solvent like dichloromethane.[13] Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions and monitor the elution of your compound using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified picolinate ester.[4]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Test the solubility of your crude ester in various solvents at room temperature and upon heating to find a suitable one.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[7][19] It is crucial not to add too much solvent, as this will reduce the final yield.[18]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them, ensuring the solution does not cool and crystallize prematurely.[19]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7][18]

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the product.[7][19]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start_end start_end process process decision decision output output A Picolinic Acid + Alcohol B Esterification Reaction (e.g., Fischer, SOCl2) A->B C Crude Picolinate Ester B->C D Is the crude product solid? C->D E Attempt Recrystallization D->E Yes F Column Chromatography D->F No G Is it pure? E->G H Is it pure? F->H G->F No I Pure Picolinate Ester G->I Yes H->E No, and now solid H->I Yes

Caption: General workflow for picolinate ester synthesis and purification.

Chromatography_Troubleshooting problem problem question question solution solution start Poor Separation or Product Loss q1 Does 2D TLC show decomposition? start->q1 s1 Use deactivated silica (add Et3N) or switch to Alumina/C18. q1->s1 Yes q2 Is Rf value < 0.1? q1->q2 No end Improved Chromatography s1->end s2 Increase eluent polarity. (e.g., add MeOH to DCM) q2->s2 Yes q3 Are peaks tailing? q2->q3 No s2->end s3 Add buffer or acid modifier to mobile phase (HPLC). Add Et3N to eluent (column). q3->s3 Yes s3->end

Caption: Troubleshooting decision tree for column chromatography.

Recrystallization_Solvent_Selection start_node Select Potential Solvent q1 Is compound soluble in cold solvent? start_node->q1 q2 Is compound soluble in hot solvent? q1->q2 No reject Reject Solvent q1->reject Yes q2->reject No q3 Do crystals form upon slow cooling? q2->q3 Yes q3->reject No accept Good Solvent Candidate q3->accept Yes

Caption: Logical workflow for selecting a recrystallization solvent.

References

common side products in picolinate synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in picolinate synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of picolinates.

Q: My Fischer esterification of picolinic acid is resulting in a low yield and a significant amount of dark, insoluble material. What is happening and how can I fix it?

A: This issue often points to thermal decomposition and side reactions promoted by strong acid catalysts at elevated temperatures. Picolinic acid is susceptible to decarboxylation upon heating, a reaction that can be accelerated by substituents on the pyridine ring.[1][2][3]

  • Potential Cause 1: Excessive Heat. High reaction temperatures can lead to the decarboxylation of picolinic acid, forming pyridine and other degradation products.[1][2][3] The zwitterionic form of picolinic acid is thought to be the species that undergoes decarboxylation.[4]

  • Potential Cause 2: Strong Acid Catalyst. Concentrated acids like sulfuric acid can cause charring of organic materials, especially at higher temperatures.[5][6]

  • Solutions:

    • Lower Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration.

    • Milder Catalyst: Consider using a milder acid catalyst, such as p-toluenesulfonic acid.[5]

    • Alternative Methods: For sensitive substrates, non-acid-catalyzed methods are preferable. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate esterification under milder, neutral conditions.[7][8][9] Another option is to first convert the picolinic acid to its acid chloride using thionyl chloride and then react it with the desired alcohol.[7][10]

Q: I'm using DCC as a coupling agent for my picolinate synthesis, but I'm getting a significant amount of a white, insoluble precipitate that is not my product. What is this byproduct?

A: The white, insoluble precipitate is most likely N,N'-dicyclohexylurea (DCU), a common byproduct of DCC-mediated coupling reactions.[11] A potential side reaction in the DCC coupling of picolinic acid is the rearrangement of the intermediate O-acylisourea to an N-acylurea, which is unreactive towards the alcohol.[7][8]

  • Avoidance Strategies:

    • Catalyst: The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can minimize the formation of N-acylurea by forming a more reactive acylpyridinium intermediate.[9]

    • Solvent: Performing the reaction in dichloromethane has been reported to reduce this side reaction.[7][8]

    • Alternative Coupling Agents: Water-soluble carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), can be used. The resulting urea byproduct is water-soluble and can be easily removed during aqueous workup.[11]

Q: After my reaction, I'm struggling to separate the desired picolinate ester from unreacted picolinic acid by column chromatography. How can I improve this separation?

A: Picolinic acid, being amphoteric, can be tricky to remove.

  • Troubleshooting Steps:

    • Aqueous Workup: Before chromatography, perform a liquid-liquid extraction. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, will deprotonate the carboxylic acid of the unreacted picolinic acid, making it soluble in the aqueous phase.[12] The picolinate ester will remain in the organic layer.

    • Solvent System for Chromatography: If chromatography is still necessary, consider using a solvent system with a small amount of a basic modifier, like triethylamine, to suppress the tailing of any remaining acidic or basic compounds on the silica gel.

Frequently Asked Questions (FAQs)

Q: What are the most common methods for synthesizing picolinate esters?

A: Several methods are commonly employed:

  • Fischer-Speier Esterification: This is a classic method involving the reaction of picolinic acid with an alcohol in the presence of a strong acid catalyst.[5][13] It is often driven to completion by using an excess of the alcohol or by removing the water byproduct.[6][13]

  • Coupling Agent-Mediated Esterification: Reagents like DCC or EDC are used to activate the carboxylic acid, facilitating its reaction with an alcohol.[7][8][9] This method is often preferred for sensitive substrates due to its milder reaction conditions.[5]

  • From Acid Chlorides: Picolinic acid can be converted to picolinoyl chloride using reagents like thionyl chloride.[7][10] The resulting acid chloride is highly reactive and readily forms an ester upon reaction with an alcohol.[10]

Q: Can tertiary alcohols be used in Fischer esterification to produce picolinates?

A: Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination under the strong acidic and heated conditions of the reaction.[5] For the synthesis of picolinate esters of tertiary alcohols, milder methods such as those employing coupling agents are recommended.[12]

Q: Are there any specific safety precautions to consider during picolinate synthesis?

A: Standard laboratory safety practices should always be followed. Specific considerations include:

  • Thionyl Chloride: This reagent is corrosive and reacts with moisture to release toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood.[7]

  • Carbodiimides (DCC, EDC): These are potent allergens and sensitizers.[9] Direct contact with skin should be avoided.

  • Chromium Picolinate: While trivalent chromium is an essential trace element, some adverse effects have been reported with chromium picolinate supplementation, and it may interact with certain medications.[14][15][16] Handle with appropriate personal protective equipment.

Data Presentation

Table 1: Comparison of Picolinate Synthesis Methods

MethodCatalyst/ReagentConditionsCommon Side ProductsAvoidance Strategy
Fischer-Speier EsterificationH₂SO₄, TsOHRefluxDecarboxylation products, charLower temperature, milder catalyst
DCC CouplingDCC, DMAPRoom TemperatureN,N'-dicyclohexylurea (DCU), N-acylureaUse of DMAP, alternative coupling agents (e.g., EDC)
Acid Chloride FormationSOCl₂Room Temp to RefluxResidual acid chlorideCareful workup, use of a base to quench

Experimental Protocols

Protocol 1: Synthesis of an Active Picolinate Ester via the Acid Chloride

This protocol is adapted from a procedure for synthesizing active esters of picolinic acid.[7]

  • Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (e.g., 30 mL for 0.1 mol of picolinic acid) to a stirred mixture of picolinic acid (0.1 mol) and a catalytic amount of DMF (e.g., 0.5 mL).

  • Allow the reaction to proceed at room temperature. Gas evolution will occur.

  • Once the reaction subsides and all the solid has dissolved, remove the excess thionyl chloride under reduced pressure.

  • Esterification: Dissolve the crude picolinoyl chloride hydrochloride in an anhydrous solvent like THF.

  • Add the desired alcohol (e.g., N-hydroxysuccinimide, 1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) to neutralize the HCl and the HCl salt of the acid chloride.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride. Concentrate the filtrate under reduced pressure.

  • Purification: The crude ester can be purified by recrystallization or column chromatography.

Visualizations

Picolinate_Synthesis_Workflow Reactants Picolinic Acid + Alcohol Method Choose Synthesis Method Reactants->Method Fischer Fischer Esterification (Acid Catalyst, Heat) Method->Fischer  High Temp Coupling DCC/DMAP Coupling (Room Temp) Method->Coupling  Mild AcidChloride Acid Chloride Formation (SOCl₂) Method->AcidChloride  Reactive Reaction Reaction Mixture Fischer->Reaction Coupling->Reaction AcidChloride->Reaction Workup Aqueous Workup (e.g., NaHCO₃ wash) Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Pure Picolinate Ester Purification->Product

Caption: General workflow for picolinate synthesis.

DCC_Side_Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction PicolinicAcid Picolinic Acid O_Acylisourea O-Acylisourea Intermediate PicolinicAcid->O_Acylisourea + DCC DCC DCC Ester Desired Picolinate Ester O_Acylisourea->Ester + R-OH N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Intramolecular Rearrangement Alcohol Alcohol (R-OH) DCU DCU (Byproduct)

Caption: DCC coupling side product formation.

Troubleshooting_Tree Start Low Picolinate Yield? DarkMixture Reaction Mixture Dark/Charred? Start->DarkMixture Yes WhitePpt Insoluble White Precipitate? Start->WhitePpt No Decarboxylation Potential Decarboxylation/ Decomposition DarkMixture->Decarboxylation Yes DCU_Formation Likely DCU or N-Acylurea Formation WhitePpt->DCU_Formation Yes IncompleteReaction Incomplete Reaction or Purification Loss WhitePpt->IncompleteReaction No Sol1 Lower Temp Use Milder Catalyst (e.g., TsOH) Decarboxylation->Sol1 Sol2 Add DMAP Catalyst Use EDC instead of DCC DCU_Formation->Sol2 Sol3 Increase Reaction Time Optimize Workup (Base Wash) IncompleteReaction->Sol3

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Troubleshooting Low Product Yield in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during esterification reactions that may lead to low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in an esterification reaction?

A1: The most common reason for low yield in esterification, particularly in Fischer esterification, is the reversible nature of the reaction. The reaction between a carboxylic acid and an alcohol produces an ester and water, and this reaction can proceed in the reverse direction (hydrolysis), where the ester reacts with water to reform the starting materials. This equilibrium often limits the final yield of the ester.[1][2][3][4] To achieve a high yield, the equilibrium must be shifted towards the product side.[4]

Q2: How can I drive the equilibrium of the reaction towards the ester product?

A2: There are two primary strategies to shift the equilibrium towards the formation of the ester, based on Le Chatelier's principle:

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (often the alcohol), will drive the reaction forward.[2][5]

  • Removal of Water: Continuously removing water as it is formed is a very effective method to prevent the reverse reaction and maximize the ester yield.[2][5] This can be achieved using a Dean-Stark apparatus, a dehydrating agent, or molecular sieves.

Q3: What role does the catalyst play, and can its choice affect the yield?

A3: In acid-catalyzed esterification (like Fischer esterification), the catalyst, typically a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid. This makes the carbonyl carbon more electrophilic and accelerates the nucleophilic attack by the alcohol, thus increasing the reaction rate.[4][6] The concentration of the catalyst is also crucial; an optimal concentration can significantly increase the yield, while too much or too little can be detrimental. For instance, in one study, the yield of ethyl acetate peaked at a specific concentration of sulfuric acid and then decreased with further increases.[6]

Q4: Can side reactions impact my final yield?

A4: Yes, side reactions can significantly lower the yield of the desired ester. Depending on the reaction conditions and the structure of your substrates, potential side reactions include:

  • Dehydration of the alcohol: Especially at high temperatures with a strong acid catalyst, alcohols can dehydrate to form ethers or alkenes.

  • Charring of sensitive substrates: Harsh conditions like high temperatures and strong acids can cause decomposition of the starting materials or product.

  • Other competing reactions: Depending on the functional groups present in the reactants, other reactions may occur.

Q5: How significant are purification losses to the overall yield?

A5: Product loss during workup and purification can be a significant factor in reducing the final isolated yield. Losses can occur during transfers between glassware, extractions, washing steps, and the final purification method (e.g., distillation, chromatography, or recrystallization). Careful and efficient handling during these steps is critical to maximizing the isolated yield.

Troubleshooting Guides

This section provides a question-and-answer guide to directly address specific issues you might encounter during your esterification experiments.

Issue 1: The reaction is very slow or does not seem to proceed.
  • Question: I've mixed my carboxylic acid and alcohol with an acid catalyst, but after several hours, I see very little product formation. What could be wrong?

  • Answer:

    • Check Your Catalyst: Ensure that your acid catalyst is active. Old or hydrated catalysts can be ineffective. Consider using a fresh bottle of a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.

    • Increase the Temperature: Esterification reactions are often slow at room temperature. Heating the reaction mixture to reflux is a common practice to increase the reaction rate. The optimal temperature will depend on the boiling points of your reactants and solvent. For ethyl acetate synthesis, an optimal temperature range has been found to be 80-85°C.[4][6]

    • Check Reactant Purity: Ensure your reactants, especially the alcohol, are anhydrous. The presence of water from the start will inhibit the forward reaction.

Issue 2: The reaction starts but stops at a low conversion.
  • Question: My reaction proceeds for a while, but then the yield plateaus at a low level, and I still have a significant amount of starting material left. What is happening?

  • Answer:

    • Equilibrium Has Been Reached: It is likely that your reaction has reached equilibrium. To drive it further towards the product, you need to shift the equilibrium.

      • Action: If you are not already doing so, use a large excess of one of the reactants. For the synthesis of ethyl acetate from acetic acid and ethanol, increasing the molar ratio of ethanol to acetic acid from 1:1 to 10:1 can increase the yield from 65% to 97%.[5]

      • Action: Implement a method for water removal. The most common and effective method is using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or hexane. This will continuously remove water from the reaction mixture, preventing the reverse reaction.

Issue 3: I am getting a good conversion, but my isolated yield is low.
  • Question: My reaction monitoring (e.g., by TLC or GC) shows high conversion to the ester, but after workup and purification, my final yield is much lower than expected. Where could I be losing my product?

  • Answer:

    • Inefficient Extraction: During the aqueous workup, your ester might have some solubility in the aqueous layer, or you may be forming emulsions that are difficult to separate.

      • Action: Perform multiple extractions with your organic solvent to ensure all the product is recovered from the aqueous layer. To break emulsions, you can try adding brine (saturated NaCl solution).

    • Losses During Washing: Ensure that the washing steps to remove the acid catalyst and unreacted carboxylic acid are performed carefully. Vigorous shaking can lead to stable emulsions.

    • Purification Losses:

      • Distillation: If your product is volatile, you might be losing some during solvent removal or distillation. Ensure your distillation apparatus is well-sealed and that you are collecting the correct fraction based on the boiling point of your ester.

      • Chromatography: Product can be lost on the column if it binds too strongly or if the column is not properly packed or eluted.

      • Recrystallization: Some product will always remain dissolved in the mother liquor. To minimize this, ensure you are using a minimal amount of a suitable hot solvent and cooling it sufficiently to maximize crystal formation.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of esterification reactions.

Table 1: Effect of Reactant Molar Ratio on the Yield of Ethyl Acetate

Molar Ratio (Ethanol:Acetic Acid)Approximate Yield (%)
1:165
10:197
100:199

Data is for the Fischer esterification of acetic acid with ethanol.[5]

Table 2: Influence of Catalyst (H₂SO₄) Concentration on the Yield of Ethyl Acetate

Mass Ratio (H₂SO₄:Acetic Acid)Yield (%)
5%42.47
10%43.61
20%47.58
40%58.77
60%71.05
80%47.68
100%25.90

Reaction Conditions: 15g acetic acid, 17.25g ethanol, reaction at 85°C.[6]

Table 3: Effect of Reaction Temperature on the Yield of Ethyl Acetate

Temperature (°C)Yield (%)
80-8571.05
90-9558.59
100-10557.04
110-11560.34

Reaction Conditions: 15g acetic acid, 17.25g ethanol, 5mL concentrated H₂SO₄.[6]

Experimental Protocols

Protocol: Synthesis of Ethyl Acetate via Fischer Esterification with a Dean-Stark Trap

This protocol describes a general procedure for the synthesis of ethyl acetate, incorporating a Dean-Stark trap for water removal to maximize yield.

Materials:

  • Acetic acid (glacial)

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for workup)

Apparatus:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator (optional)

  • Distillation apparatus (optional, for further purification)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add acetic acid and a 3 to 5-fold molar excess of ethanol.

    • Add the solvent, toluene (approximately 2 mL per mmol of the limiting reactant).

    • Carefully add the acid catalyst (p-TsOH, ~5 mol% relative to the limiting reactant, or a few drops of concentrated H₂SO₄).

  • Apparatus Assembly:

    • Attach the Dean-Stark trap to the round-bottom flask and the reflux condenser to the top of the Dean-Stark trap.

    • Fill the Dean-Stark trap with toluene before starting the reaction.

  • Reaction:

    • Heat the mixture to a gentle reflux using the heating mantle.

    • As the reaction proceeds, the toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling in the condenser, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.

    • Continue the reflux until no more water is collected in the arm of the Dean-Stark trap (typically 2-4 hours).

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acetic acid. (Caution: CO₂ evolution!).

      • Water.

      • Brine to help break any emulsions and remove bulk water.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the toluene and excess ethanol using a rotary evaporator.

    • The crude ethyl acetate can be further purified by distillation if necessary.

Visualizations

The following diagrams illustrate the logical relationships in troubleshooting low esterification yield and a typical experimental workflow.

Troubleshooting_Low_Yield start Low Product Yield Observed check_conversion Is reaction conversion low? start->check_conversion check_equilibrium Has equilibrium been reached? check_conversion->check_equilibrium Yes purification_issue Investigate Purification Losses - Check extraction efficiency - Minimize transfer losses - Optimize purification technique check_conversion->purification_issue No check_reaction_rate Is the reaction rate too slow? check_equilibrium->check_reaction_rate No drive_equilibrium Drive Equilibrium to Products - Increase excess of one reactant - Remove water (e.g., Dean-Stark) check_equilibrium->drive_equilibrium Yes increase_rate Increase Reaction Rate - Increase temperature (reflux) - Check catalyst activity/concentration check_reaction_rate->increase_rate Yes check_side_reactions Consider Side Reactions - Lower temperature - Use a milder catalyst check_reaction_rate->check_side_reactions No

Troubleshooting workflow for low esterification yield.

Esterification_Workflow setup 1. Reaction Setup - Add reactants, solvent, and catalyst to round-bottom flask. reflux 2. Reflux with Water Removal - Heat the reaction mixture. - Collect water in Dean-Stark trap. setup->reflux monitor 3. Monitor Reaction Progress - Use TLC or GC to check for completion. reflux->monitor workup 4. Aqueous Workup - Cool reaction mixture. - Neutralize acid and wash with water and brine. monitor->workup purify 5. Purification - Dry organic layer. - Remove solvent. - Purify by distillation or chromatography. workup->purify

General experimental workflow for esterification.

References

Technical Support Center: Synthesis and Purification of Methyl 6-(hydroxymethyl)picolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of Methyl 6-(hydroxymethyl)picolinate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, over-oxidized products (e.g., the corresponding carboxylic acid or aldehyde), and byproducts from side reactions. The specific impurities will depend on the synthetic route employed. For instance, if starting from a diester, incomplete reduction can lead to the presence of the starting diester or the diol.

Q2: What is the recommended method for purifying crude this compound?

A2: The most effective purification method is typically column chromatography on silica gel.[1] A gradient elution system, for example, with hexane and ethyl acetate, is often used to separate the desired product from impurities.[1] Recrystallization can also be an effective technique for final purification, especially for removing minor impurities if the crude product is a solid.[2][3]

Q3: My final product is an oil, but the literature reports it as a solid. What could be the reason?

A3: While some sources describe the compound as an oil[1], others list it as a solid. The physical state can depend on the purity of the compound. The presence of residual solvent or impurities can prevent crystallization, resulting in an oily product. Further purification by column chromatography or attempting to induce crystallization by scratching the flask or seeding with a crystal may yield a solid.

Q4: What are suitable solvents for the recrystallization of this compound?

A4: Common solvent systems for the recrystallization of polar organic compounds include ethanol, or mixtures like hexane/ethyl acetate or hexane/acetone.[3] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Consider extending the reaction time or increasing the temperature if the reaction has stalled. Ensure all reagents are fresh and of high purity.
Product loss during workup.During aqueous extraction, ensure the correct pH to prevent the product from partitioning into the aqueous layer. Use a continuous extractor for highly water-soluble compounds. Minimize the number of transfer steps.
Degradation of the product.Some picolinate derivatives can be sensitive to strong acids or bases. Ensure reaction and workup conditions are appropriately controlled.
Product Contaminated with Starting Material Inefficient purification.Optimize the column chromatography conditions. Try a shallower solvent gradient or a different solvent system.[1] If using recrystallization, ensure the starting material is more soluble in the cold solvent than the desired product.[4]
Reaction did not go to completion.Drive the reaction to completion by adding a slight excess of one of the reagents (if appropriate) or extending the reaction time.
Presence of Unidentified Byproducts Side reactions.Re-evaluate the reaction conditions. Lowering the temperature may reduce the rate of side reactions. Ensure the reaction is performed under an inert atmosphere if any reagents are air-sensitive.
Impure starting materials.Verify the purity of your starting materials by techniques such as NMR or melting point analysis before starting the synthesis.
Difficulty in Isolating the Product after Chromatography Product is very polar and adheres strongly to silica gel.Consider using a more polar eluent system. Alternatively, reverse-phase chromatography might be a suitable alternative.
Product co-elutes with an impurity.Try a different solvent system for column chromatography. Sometimes a small change in solvent polarity can significantly improve separation.

Quantitative Data Summary

ParameterValueSource
Molecular Weight 167.16 g/mol [1]
Reported Yield ~26% (from protected precursor)[1]
Commercial Purity ≥97%[5]

Experimental Protocols

Synthesis via Deprotection of a Silyl Ether Precursor[1]

A solution of 3.52 g of 6-(diphenyl-tert-butylsilyloxymethyl)-2-pyridinecarboxylic acid methyl ester in 87 ml of tetrahydrofuran is stirred under a nitrogen atmosphere at 24°C. To this solution, 13.6 g of tetrabutylammonium fluoride-trihydrate is added, and the mixture is stirred for 2 hours. Following the reaction, 32 ml of a concentrated sodium chloride solution is added, and the product is extracted four times with ethyl acetate. The combined organic phases are dried over sodium sulfate, filtered, and concentrated under vacuum. The resulting residue is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (50-100% ethyl acetate) to yield the title compound as a colorless oil.

Purification by Column Chromatography
  • Prepare the Column: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Load the Sample: The crude product is dissolved in a minimal amount of the chromatography solvent or a stronger solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent system of increasing polarity. For this compound, a gradient of ethyl acetate in hexane is suitable.[1]

  • Collect Fractions: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Isolate Product: The fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Synthesis of Methyl 6-(hydroxymethyl)picolinate check_purity Analyze Crude Product (TLC, NMR) start->check_purity pure Product is Pure check_purity->pure High Purity impure Product is Impure check_purity->impure Low Purity / Byproducts end_pure Isolate Pure Product pure->end_pure purification_method Select Purification Method impure->purification_method column_chromatography Column Chromatography purification_method->column_chromatography recrystallization Recrystallization purification_method->recrystallization check_column Analyze Fractions (TLC) column_chromatography->check_column check_recrystallization Analyze Crystals recrystallization->check_recrystallization column_success Pure Fractions Obtained check_column->column_success column_fail Separation Unsuccessful check_column->column_fail column_success->end_pure optimize_column Optimize Chromatography (Solvent System, Gradient) column_fail->optimize_column recrystallization_success Pure Crystals Obtained check_recrystallization->recrystallization_success recrystallization_fail Impurity Persists / Oiling Out check_recrystallization->recrystallization_fail recrystallization_success->end_pure change_purification Consider Alternative Purification Method recrystallization_fail->change_purification optimize_column->column_chromatography change_purification->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Picolinate Compound Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with picolinate compounds. The information is designed to address common challenges encountered during experimental work related to the stability and degradation of these compounds.

Frequently Asked Questions (FAQs)

Q1: My picolinate compound appears to be degrading during storage. What are the most likely causes?

A1: Picolinate compounds can be susceptible to several degradation pathways. The most common factors leading to instability during storage are exposure to light (photodegradation), elevated temperatures (thermal degradation), and oxidative conditions. The presence of certain metal ions, such as ferric ions (Fe(III)), can also accelerate photodegradation.[1] For instance, chromium picolinate has been shown to be stable in the dark but degrades in the presence of Fe(III) under simulated sunlight.[1] It is crucial to store picolinate compounds in a cool, dark, and inert environment.

Q2: I am observing a new, unexpected peak in my HPLC analysis of a picolinate compound. What could this be?

A2: An unexpected peak in your HPLC chromatogram often indicates the presence of a degradation product. Depending on the experimental conditions, this could be a result of hydrolysis, oxidation, or photolysis. For example, in studies of chromium picolinate, degradation products can be well-separated using stability-indicating methods like HPTLC and HPLC.[2][3] To identify the unknown peak, consider performing forced degradation studies under controlled stress conditions (acid, base, heat, light, oxidation) to see if the peak intensity increases. Further characterization using mass spectrometry (LC-MS) can help elucidate the structure of the degradation product.[3]

Q3: What are the primary degradation pathways for picolinate compounds in biological systems?

A3: In biological systems, picolinate compounds can undergo metabolic degradation. For example, chromium picolinate can be metabolized by hepatocyte microsomes, leading to the release of the free metal ion (Cr(III)) and the formation of organic metabolites like N-1-methylpicotinamide.[4] Additionally, the picolinate ligand itself can be a substrate for enzymatic degradation. Some bacteria can oxidize picolinamide to picolinate and then hydroxylate it to 6-hydroxypicolinate.[5] The kynurenine pathway is responsible for the biological synthesis of picolinic acid from tryptophan, and alterations in this pathway can be implicated in various diseases.[6]

Q4: How does pH affect the stability of my picolinate compound in solution?

A4: The pH of a solution can significantly impact the stability of picolinate compounds. For instance, the degradation of chromium picolinate was found to decrease as the pH increased from 3.0 to 8.0.[1] The solubility of ionizable compounds, which includes many picolinate derivatives, is also highly pH-dependent.[7] It is essential to determine the pKa of your compound and buffer your solutions accordingly to maintain both stability and solubility.

Q5: Are there any known toxic degradation products of picolinate compounds?

A5: Yes, under certain conditions, toxic degradation products can form. A notable example is the photoinduced oxidation of chromium picolinate in the presence of ferric ions, which can generate hexavalent chromium (Cr(VI)), a known toxic and carcinogenic substance.[1] This highlights the importance of understanding the degradation pathways of your specific picolinate compound, especially for applications in drug development and nutritional supplements.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Shifting Retention Times in HPLC Analysis

Symptoms:

  • Broad peaks

  • Tailing or fronting peaks

  • Inconsistent retention times

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Ensure the mobile phase components are miscible and properly degassed. Verify the correct ratio of solvents. For reproducible results, use the same column type consistently.[8]
Column Degradation The bonded phase of the column may have been stripped due to extreme pH. Use a mobile phase with a pH between 2 and 8.[8] If the column is old or has been used extensively, consider replacing it.
Sample Solvent Mismatch Whenever possible, dissolve and inject your sample in the mobile phase to avoid peak distortion.[8]
Temperature Fluctuations Use a column oven to maintain a constant and controlled temperature throughout your analysis.[8]
System Leaks Check all fittings for leaks, especially between the column and the detector. Inspect the pump for salt buildup, which can indicate a leak.[8]
Issue 2: Low Solubility of Picolinate Derivatives in Aqueous Buffers

Symptoms:

  • Precipitation of the compound upon dilution into assay buffer.

  • Inconsistent results in in-vitro assays.

Possible Causes and Solutions:

CauseSolution
High Final DMSO Concentration High concentrations of DMSO can be toxic to cells and cause compounds to precipitate. Aim for a final DMSO concentration of less than 0.5% (v/v) in your assay. This may require preparing a more concentrated stock solution.[7]
Suboptimal Buffer pH The solubility of many picolinate derivatives is pH-dependent. Determine the pKa of your compound and adjust the buffer pH to favor the more soluble, ionized form.[7]
Insufficient Solubilization Consider adding a non-toxic co-solvent (e.g., ethanol, propylene glycol, PEG) or a solubilizing excipient (e.g., cyclodextrins, Tween® 80) to your buffer. Always include a vehicle control to ensure the additive does not interfere with your assay.[7]

Quantitative Data Summary

Table 1: Forced Degradation of Chromium (III) Picolinate

This table summarizes the degradation of Chromium (III) Picolinate under various stress conditions as per ICH guidelines.

Stress ConditionReagents and ConditionsDegradation (%)
Acid Hydrolysis 0.1 N HCl at 60°C for 2 hrs12.5
Alkali Hydrolysis 0.1 N NaOH at 60°C for 2 hrs15.2
Oxidative Degradation 3% H₂O₂ at 60°C for 2 hrs10.8
Thermal Degradation Hot air oven at 60°C for 4 hrs8.5
Photolytic Degradation Direct sunlight for 4 hrs6.2

Data adapted from a stability-indicating HPTLC method development study.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Picolinate Compound

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of a picolinate compound.

Materials:

  • Picolinate compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water bath or heating block

  • Hot air oven

  • UV lamp or direct sunlight access

  • Appropriate analytical instrument (e.g., HPLC, HPTLC)

Procedure:

  • Acid Degradation: Dissolve the picolinate compound in 0.1 N HCl and reflux the solution at 60°C for 2 hours.[2]

  • Alkali Degradation: Dissolve the picolinate compound in 0.1 N NaOH and reflux the solution at 60°C for 2 hours.[2]

  • Oxidative Degradation: Dissolve the picolinate compound in a solution containing 3% H₂O₂ and heat at 60°C for 2 hours.

  • Thermal Degradation: Place the solid picolinate compound in a petri dish and keep it in a hot air oven at 60°C for 4 hours.[2] Subsequently, dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of the picolinate compound to direct sunlight for 4 hours.[2]

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method (e.g., HPLC, HPTLC). Quantify the amount of the parent compound remaining and any major degradation products formed.

Protocol 2: HPLC Analysis of Picolinate Compounds

This protocol provides a general starting point for the HPLC analysis of picolinate compounds. Method optimization will be required for specific compounds.

Instrumentation and Conditions:

ParameterSpecification
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[9]
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v or 60:40 v/v).[3][9] May require pH adjustment with acetic acid.[10]
Flow Rate 0.8 - 1.0 mL/min[9][11]
Detection UV at 264 nm[2][9][11]
Temperature Ambient or controlled at 40°C[11]
Injection Volume 5-20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the picolinate compound in a suitable solvent (e.g., methanol or the mobile phase). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing the picolinate compound in the mobile phase. Filter the sample through a 0.45 µm filter before injection.[10]

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation to determine the concentration of the picolinate compound in the samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Picolinate Compound stress Forced Degradation (Acid, Base, Heat, Light, Oxidizing Agent) start->stress control Control Sample (No Stress) start->control hplc HPLC/HPTLC Analysis stress->hplc control->hplc data Data Acquisition (Chromatogram) hplc->data quantify Quantify Parent Compound & Degradation Products data->quantify stability Assess Stability Profile quantify->stability

Caption: Workflow for a forced degradation study of picolinate compounds.

degradation_pathways cluster_photodegradation Photodegradation cluster_metabolic Metabolic Degradation cluster_thermal Thermal Degradation Picolinate Picolinate Compound (e.g., Cr(III) Picolinate) Photo_Products Oxidized Products (e.g., Cr(VI)) Picolinate->Photo_Products Sunlight Metabolites Metabolites (e.g., N-1-methylpicotinamide, 6-hydroxypicolinate) Picolinate->Metabolites Thermal_Products Decomposition Products Picolinate->Thermal_Products Fe_ion Fe(III) ions Fe_ion->Photo_Products Enzymes Hepatocyte Microsomes/ Bacterial Enzymes Enzymes->Metabolites Heat Heat Heat->Thermal_Products

Caption: Major degradation pathways for picolinate compounds.

References

Technical Support Center: Picolinate Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of picolinate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common industrial synthesis routes for picolinic acid, the precursor to picolinates?

A1: The primary commercial routes for picolinic acid production are the oxidation of 2-picoline and the hydrolysis of 2-cyanopyridine.[1][2] Oxidation of 2-picoline can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[1] The hydrolysis of 2-cyanopyridine is typically conducted under alkaline conditions followed by acid neutralization.[2]

Q2: What are the key challenges in scaling up the oxidation of 2-picoline to picolinic acid?

A2: Scaling up the oxidation of 2-picoline presents several challenges:

  • Exothermic Reaction Control: The oxidation process is highly exothermic and requires careful temperature management to prevent runaway reactions.[3][4]

  • Manganese Dioxide Filtration: When using potassium permanganate, the resulting manganese dioxide (MnO₂) byproduct can be a fine precipitate, making its filtration difficult and time-consuming on a large scale.[5]

  • Product Purity: Achieving high purity can be challenging due to potential side reactions and the presence of unreacted starting materials or byproducts.[6]

  • Waste Management: The process generates significant amounts of manganese waste, which requires proper handling and disposal.[7][8]

Q3: How can I improve the yield and purity of picolinic acid during crystallization?

A3: To optimize the crystallization of picolinic acid:

  • Solvent Selection: Choose a solvent system where picolinic acid has high solubility at elevated temperatures and low solubility at room or lower temperatures. Water, ethanol, and acetonitrile are common solvents, with picolinic acid being highly soluble in water.[6][9]

  • Controlled Cooling: Implement a slow cooling profile to promote the formation of larger, more uniform crystals, which are easier to filter and typically have higher purity.[1] Rapid cooling can lead to the formation of small, impure crystals.[1]

  • pH Adjustment: The pH of the solution can significantly affect the solubility and crystal habit of picolinic acid. Experimenting with pH can help optimize crystal formation.[1]

  • Seeding: Introducing seed crystals can help control nucleation and promote the growth of desired crystal forms.[1]

Q4: What are the critical parameters for the synthesis of metal picolinates, such as chromium picolinate?

A4: Key parameters for the synthesis of metal picolinates include:

  • pH Control: The pH of the reaction mixture is crucial for the complexation reaction to occur efficiently and to precipitate the desired metal picolinate. For chromium picolinate, a pH range of 3.5 to 4.2 is often optimal.[10]

  • Temperature: The reaction temperature influences the reaction rate and the solubility of the product. For chromium picolinate, temperatures between 70°C and 90°C can significantly reduce reaction time.[10]

  • Stoichiometry: The molar ratio of picolinic acid to the metal salt is a critical factor in achieving high yields and purity. A molar ratio of at least 3:1 of picolinic acid to chromium is recommended for chromium picolinate synthesis.[10]

  • Raw Material Quality: The purity of the starting materials, including picolinic acid and the metal salt, directly impacts the quality and purity of the final product.[11][12]

Q5: What are the primary safety concerns during the scale-up of picolinate synthesis?

A5: Safety is a paramount concern during scale-up. Key hazards include:

  • Handling of Raw Materials: 2-picoline is a flammable liquid, and potassium permanganate is a strong oxidizing agent.[13][14] Proper personal protective equipment (PPE) and handling procedures are essential.[13]

  • Exothermic Reactions: As mentioned, oxidation reactions are highly exothermic and require robust temperature control systems to prevent thermal runaways.[3][4][15]

  • Dust Explosion: Picolinic acid and its salts in powdered form can pose a dust explosion hazard.[16]

  • Waste Disposal: Proper procedures for the disposal of chemical waste, especially heavy metal byproducts like manganese, must be in place to prevent environmental contamination.[17][18][19]

Troubleshooting Guides

Picolinic Acid Synthesis via 2-Picoline Oxidation
Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete oxidation of 2-picoline.- Ensure the correct stoichiometry of the oxidizing agent. - Optimize reaction temperature and time. - Improve mixing to ensure good contact between reactants.
Loss of product during workup.- Optimize the extraction and crystallization steps. - Use an appropriate solvent to minimize solubility losses.[6][9]
Difficult Filtration of MnO₂ Fine particle size of MnO₂ precipitate.- Allow the precipitate to settle and decant the supernatant before filtration. - Consider using a filter aid. - Explore alternative workup procedures to manage the MnO₂ slurry.[5]
Product Contamination Presence of unreacted 2-picoline or byproducts.- Ensure complete reaction by monitoring with appropriate analytical techniques (e.g., HPLC). - Optimize the purification process, such as recrystallization, to remove impurities.[1]
Exotherm Control Issues Inadequate heat removal capacity of the reactor.- Reduce the rate of addition of the oxidizing agent. - Improve the efficiency of the cooling system. - Consider using a semi-batch or continuous flow reactor for better heat management.[20]
Picolinic Acid Synthesis via 2-Cyanopyridine Hydrolysis
Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete hydrolysis of 2-cyanopyridine.- Optimize the concentration of the base (e.g., sodium hydroxide) and the reaction temperature. - Increase the reaction time to ensure complete conversion.[21]
Formation of picolinamide as a major byproduct.- Adjust the ratio of base to 2-cyanopyridine to favor the formation of the carboxylic acid over the amide.[16]
Product Purity Issues Presence of starting material or picolinamide.- Monitor the reaction progress to ensure complete hydrolysis. - Optimize the pH adjustment and crystallization steps to selectively precipitate picolinic acid.[21]
Metal Picolinate Synthesis (e.g., Chromium Picolinate)
Problem Potential Cause Troubleshooting Steps
Low Yield Suboptimal pH for complexation.- Carefully monitor and adjust the pH of the reaction mixture to the optimal range for the specific metal picolinate.[10]
Incomplete precipitation of the product.- Optimize the reaction temperature and cooling profile to maximize precipitation. - Ensure the correct stoichiometry of reactants.[10]
Product Off-Color or Impure Presence of unreacted starting materials or side products.- Purify the picolinic acid precursor before the complexation step. - Wash the final product with appropriate solvents to remove soluble impurities.
Contamination with other metal ions.- Use high-purity starting materials.[11][12] - Ensure equipment is thoroughly cleaned to avoid cross-contamination.

Experimental Protocols & Workflows

General Experimental Workflow for Picolinate Synthesis

Picolinate_Synthesis_Workflow General Picolinate Synthesis Workflow cluster_0 Picolinic Acid Synthesis cluster_1 Picolinate Salt Formation Start Starting Material (2-Picoline or 2-Cyanopyridine) Reaction Oxidation or Hydrolysis Start->Reaction Workup Quenching & Neutralization Reaction->Workup Purification_PA Crystallization / Extraction Workup->Purification_PA Picolinic_Acid Picolinic Acid Purification_PA->Picolinic_Acid Complexation Complexation Reaction (pH & Temp Control) Picolinic_Acid->Complexation Metal_Salt Metal Salt Solution Metal_Salt->Complexation Precipitation Precipitation & Cooling Complexation->Precipitation Isolation Filtration & Washing Precipitation->Isolation Drying Drying Isolation->Drying Final_Product Picolinate Product Drying->Final_Product

Caption: General workflow for the two-stage synthesis of metal picolinates.

Troubleshooting Decision Tree for Low Yield in Picolinate Synthesis

Low_Yield_Troubleshooting Troubleshooting Low Yield in Picolinate Synthesis Start Low Yield Observed Check_Reaction Reaction Monitoring (e.g., TLC, HPLC) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Stoichiometry Incomplete_Reaction->Optimize_Conditions Yes Check_Workup Review Workup & Purification Incomplete_Reaction->Check_Workup No Optimize_Conditions->Check_Reaction Loss_During_Workup Significant Product Loss? Check_Workup->Loss_During_Workup Optimize_Purification Optimize Purification: - Solvent Choice - Cooling Profile - pH Adjustment Loss_During_Workup->Optimize_Purification Yes Check_Raw_Materials Analyze Raw Material Quality Loss_During_Workup->Check_Raw_Materials No Optimize_Purification->Check_Workup Impure_Materials Impure Starting Materials? Check_Raw_Materials->Impure_Materials Source_High_Purity Source High-Purity Raw Materials Impure_Materials->Source_High_Purity Yes Success Yield Improved Impure_Materials->Success No Source_High_Purity->Check_Reaction

References

Technical Support Center: Solvent Effects on Picolinate Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reaction rate of picolinate formation.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent impact the rate of picolinate formation?

The solvent plays a crucial role in determining the rate of picolinate formation, primarily through its ability to stabilize or destabilize the reactants, transition state, and products.[1][2] The polarity of the solvent is a key factor. Polar solvents can enhance the rate of reactions that involve charged intermediates or transition states by stabilizing them. Conversely, nonpolar solvents may accelerate reactions where reactants are nonpolar.[2] For esterification reactions like picolinate formation, the solvent's ability to solvate the reactants and the transition state is critical.

Q2: What are the general principles of solvent effects on esterification reactions?

Esterification is a reversible reaction between a carboxylic acid and an alcohol.[3][4] The reaction mechanism typically involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol.[5] Solvents can influence this process in several ways:

  • Polarity and Dipole Moment : Polar solvents can stabilize the polar transition state of the esterification reaction, potentially increasing the reaction rate.

  • Protic vs. Aprotic Solvents : Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the reactants, which can sometimes hinder the reaction by stabilizing the ground state of the nucleophile (the alcohol). Polar aprotic solvents (e.g., DMSO, DMF) are often good choices for esterification as they can dissolve the reactants and stabilize the transition state without strongly solvating the nucleophile.

  • Solubility : The solvent must be able to dissolve both the picolinic acid and the alcohol to ensure they can react. Picolinic acid is highly soluble in water, less so in ethanol, and even less in acetonitrile.[6]

Q3: My picolinate formation reaction is very slow. What solvent-related factors could be the cause?

Several solvent-related issues can lead to a slow reaction rate:

  • Poor Solubility of Reactants : If either the picolinic acid or the alcohol is not sufficiently soluble in the chosen solvent, the reaction will be slow due to a low concentration of reactants in the solution phase.

  • Inappropriate Solvent Polarity : The solvent may not be effectively stabilizing the transition state of the reaction. Consider switching to a solvent with a different polarity.

  • Strong Solvation of the Nucleophile : If you are using a protic solvent, it might be strongly solvating the alcohol through hydrogen bonding, reducing its nucleophilicity and thus slowing down the reaction.

Q4: I am observing the formation of side products. Can the solvent be a contributing factor?

Yes, the solvent can influence the formation of side products. For instance, in the esterification of tertiary alcohols, elimination to form an alkene can be a competing reaction. The choice of solvent can affect the relative rates of the desired esterification and the undesired elimination. Using milder reaction conditions and a less polar, non-protic solvent might suppress the elimination side reaction.

Troubleshooting Guides

Issue: Low or No Reaction
Potential Cause Troubleshooting Step
Poor reactant solubility.Select a solvent in which both picolinic acid and the alcohol show good solubility. Refer to solubility data for picolinic acid in various solvents.[6]
Inadequate stabilization of the transition state.Experiment with a solvent of different polarity. A more polar aprotic solvent might increase the rate.
Use of a protic solvent that deactivates the nucleophile.Switch to a polar aprotic solvent like DMF or DMSO.
Water present in the solvent.Use anhydrous solvents, as water can participate in the reverse hydrolysis reaction, reducing the yield of the ester.
Issue: Formation of Side Products
Potential Cause Troubleshooting Step
Elimination reaction competing with esterification (especially with tertiary alcohols).Use a non-polar, aprotic solvent and milder reaction conditions (e.g., lower temperature).
Solvent participating in the reaction.Ensure the chosen solvent is inert under the reaction conditions.

Data Presentation

SolventDielectric Constant (ε)Dipole Moment (μ, D)TypeGeneral Suitability for Esterification
Water80.11.85Polar ProticGenerally not ideal due to potential for hydrolysis, but high solubility of picolinic acid.[6]
Ethanol24.61.69Polar ProticCan act as both reactant and solvent. May lead to slow rates due to self-solvation.
Acetonitrile37.53.92Polar AproticGood candidate due to its polarity and aprotic nature. Lower solubility of picolinic acid.[6]
Dimethylformamide (DMF)36.73.82Polar AproticOften a good choice for promoting esterification reactions.
Dimethyl Sulfoxide (DMSO)46.73.96Polar AproticHigh polarity can be beneficial, but can be difficult to remove.
Toluene2.40.36Non-polarMay be suitable for specific cases, especially if reactants are less polar. Can be used for azeotropic removal of water.[7]
Dichloromethane (DCM)9.11.60Polar AproticA common solvent for organic reactions, but its polarity is moderate.

Experimental Protocols

General Protocol for Determining the Kinetics of Picolinate Formation

This protocol outlines a general method for studying the effect of different solvents on the rate of picolinate formation.

1. Materials and Reagents:

  • Picolinic acid

  • Alcohol (e.g., ethanol)

  • Acid catalyst (e.g., sulfuric acid)[8][9]

  • A selection of anhydrous solvents to be tested

  • Quenching solution (e.g., ice-cold saturated sodium bicarbonate)

  • Internal standard for chromatographic analysis

  • Apparatus for titration or a suitable chromatographic system (GC or HPLC)

2. Reaction Setup:

  • In a temperature-controlled reaction vessel, dissolve a known concentration of picolinic acid in the chosen anhydrous solvent.

  • Add a known concentration of the alcohol.

  • Allow the mixture to reach the desired reaction temperature.

  • Initiate the reaction by adding a known amount of the acid catalyst.

3. Monitoring the Reaction:

  • At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing an ice-cold quenching solution to stop the reaction.

  • Analyze the quenched samples to determine the concentration of the picolinate ester formed or the consumption of picolinic acid. This can be done by:

    • Titration: Titrate the unreacted picolinic acid with a standardized base.[1]

    • Chromatography (GC/HPLC): Use a calibrated GC or HPLC method with an internal standard to quantify the concentration of the product and reactants.[8]

4. Data Analysis:

  • Plot the concentration of the picolinate ester versus time.

  • From this data, determine the initial reaction rate.

  • By performing the experiment with different initial concentrations of reactants, the order of the reaction with respect to each reactant can be determined, and the rate constant (k) in that specific solvent can be calculated.

  • Repeat the entire procedure for each solvent to be investigated.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Reactant Solutions (Picolinic Acid & Alcohol in Solvent) mix Mix Reactants & Equilibrate Temperature prep_reactants->mix prep_catalyst Prepare Catalyst Solution initiate Initiate Reaction (Add Catalyst) prep_catalyst->initiate mix->initiate monitor Monitor Reaction (Take Aliquots over Time) initiate->monitor quench Quench Aliquots monitor->quench analyze Analyze Samples (Titration or Chromatography) quench->analyze data_analysis Determine Rate Constant (k) analyze->data_analysis

Caption: Experimental workflow for determining the kinetic parameters of picolinate formation.

solvent_effects_logic cluster_properties Solvent Properties cluster_effects Effects on Reaction solvent Solvent Choice polarity Polarity solvent->polarity proticity Proticity (Protic/Aprotic) solvent->proticity solubility Solubility of Reactants solvent->solubility ts_stabilization Transition State Stabilization polarity->ts_stabilization nucleophilicity Nucleophile Solvation proticity->nucleophilicity reactant_concentration Effective Reactant Concentration solubility->reactant_concentration rate Reaction Rate of Picolinate Formation ts_stabilization->rate nucleophilicity->rate reactant_concentration->rate

Caption: Logical relationship of solvent properties influencing the reaction rate.

References

Technical Support Center: Catalyst Deactivation in Picolinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during picolinate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation during picolinate synthesis?

A1: The primary indicator of catalyst deactivation is a decline in catalytic activity over time, leading to reduced process efficiency.[1][2] Key signs include:

  • Decreased Conversion: A lower percentage of the reactants (e.g., 2-picoline) are being converted into the desired picolinate product under standard operating conditions.

  • Reduced Selectivity: An increase in the formation of unwanted by-products and a corresponding decrease in the yield of the target picolinate.[3]

  • Increased Operating Temperature/Pressure Required: Needing to raise the reaction temperature or pressure to maintain the desired conversion rate is a classic sign of reduced catalyst activity.

  • Physical Changes in the Catalyst Bed: For fixed-bed reactors, an increased pressure drop can indicate fouling or mechanical failure of the catalyst particles.[3][4]

Q2: What are the primary mechanisms of catalyst deactivation?

A2: Catalyst deactivation is typically categorized into three main types: chemical, thermal, and mechanical.[1][3]

  • Chemical Deactivation: This includes:

    • Poisoning: Strong chemisorption of impurities from the feedstock onto the catalyst's active sites, rendering them inactive.[5][6][7] Common poisons include compounds containing sulfur, phosphorus, halogens, and certain metals like lead or arsenic.[6][7][8]

    • Fouling: The physical deposition of substances, such as carbonaceous residues (coke), onto the catalyst surface and within its pores, blocking access to active sites.[5][6][8]

  • Thermal Deactivation (Sintering): Exposure to high temperatures can cause the small, highly dispersed active metal crystallites on a catalyst support to agglomerate into larger crystals.[4][6][8] This process reduces the active surface area, leading to a significant and often irreversible loss of activity.[8] The presence of water vapor can accelerate sintering.[3][8]

  • Mechanical Deactivation: This involves the physical loss or damage of the catalyst material due to factors like:

    • Attrition: The breakdown of catalyst particles into smaller fines due to mechanical stress in the reactor.[2][5]

    • Crushing: The mechanical failure of catalyst pellets, often leading to increased pressure drop and flow channeling.[3][5]

Q3: How can I identify the specific cause of my catalyst's deactivation?

A3: A systematic approach involving catalyst characterization is essential to pinpoint the root cause of deactivation.[1] Comparing the properties of a used (spent) catalyst sample with a fresh sample can reveal the deactivation mechanism.[9][10] Key analytical techniques are indispensable for this diagnosis.[1][11]

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, depending on the mechanism and severity of deactivation, regeneration is often possible.[1]

  • Fouling (Coking): Coke deposits can typically be removed by a controlled oxidation process (e.g., burnout with air/oxygen) at elevated temperatures.[3][4]

  • Poisoning: Reversible poisoning can sometimes be treated by removing the poison from the feed or by chemical washing.[3][12] However, irreversible poisoning may require catalyst replacement.[6]

  • Sintering: Thermal degradation is generally irreversible, and the catalyst usually needs to be replaced.[6][8] In some specific cases, redispersion of the metal particles can be achieved through chemical treatments.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Actions & Diagnostic Analysis
Gradual decrease in reactant conversion and product yield. Poisoning: Impurities in the feedstock (e.g., sulfur, nitrogen compounds).[5] Sintering: Operating temperature is too high, leading to loss of active surface area.[4][8] Fouling: Slow accumulation of coke or other deposits on the catalyst surface.[6]1. Analyze Feedstock: Purify reactants to remove potential poisons.[6] 2. Review Operating Temperature: Ensure the reactor temperature is within the catalyst's recommended stable range.[6] 3. Characterize Spent Catalyst: Use XPS or XRF to detect surface poisons.[1][13] Use BET analysis to measure surface area loss (indicative of sintering or pore blockage).[1][9] Use TGA to quantify coke deposits.[14]
Sudden and rapid drop in catalyst activity. Catastrophic Poisoning: A significant concentration of a strong poison has entered the reactor.[2] Process Upset: Extreme temperature excursion causing rapid sintering or coking.[2]1. Shut Down Safely: Immediately bring the process to a safe stop. 2. Investigate Upstream: Check for any recent changes or upsets in upstream processes or feedstock sources. 3. Analyze Catalyst: Take a sample of the catalyst for characterization to identify the poison or evidence of severe thermal damage.
Increased pressure drop across the catalyst bed. Fouling/Coking: Severe coke formation plugging the catalyst pores and voids between particles.[2][8] Mechanical Failure: Crushing or attrition of the catalyst support, leading to fine particles that impede flow.[3][5]1. Visual Inspection: If possible, visually inspect the catalyst bed for signs of plugging or broken particles. 2. Characterize Spent Catalyst: Use SEM to visualize coke deposits or physical damage to catalyst particles.[4] 3. Regenerate/Replace: Attempt a regeneration cycle to burn off coke.[4] If pressure drop persists, the catalyst may need to be replaced.
Change in product selectivity (more by-products). Poisoning: Selective poisoning of active sites responsible for the main reaction can favor side reactions. Pore Diffusion Limitations: Fouling can block pores, altering the residence time of reactants and products near active sites, which can affect selectivity.[8]1. Analyze Product Stream: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify by-products.[4] 2. Characterize Spent Catalyst: Use TPD to study the adsorption properties of the catalyst surface.[1] Use BET/BJH pore analysis to check for changes in pore structure.[9][10]

Data Presentation

Table 1: Key Analytical Techniques for Diagnosing Catalyst Deactivation

TechniqueAbbreviationInformation ProvidedPrimary Deactivation Mechanism Identified
Brunauer-Emmett-Teller Analysis BETMeasures total surface area and pore volume.[9]Sintering (loss of surface area), Fouling (pore blockage).[1]
X-ray Photoelectron Spectroscopy XPSDetermines elemental composition and chemical states on the catalyst surface (top few nanometers).[11]Poisoning (identifies poison elements).[1]
X-ray Fluorescence XRFProvides bulk elemental composition.Poisoning (identifies poison elements).[1][13]
Thermogravimetric Analysis TGAMeasures weight change as a function of temperature.Fouling (quantifies coke by weight loss upon heating in air).[14]
Temperature-Programmed Desorption / Reduction / Oxidation TPD / TPR / TPOProbes the nature and strength of active sites and surface deposits.[1][14]Poisoning, Fouling.
X-ray Diffraction XRDIdentifies crystalline phases and measures crystallite size.[9][14]Sintering (increase in active phase crystallite size).[9]
Scanning/Transmission Electron Microscopy SEM / TEMVisualizes surface morphology, particle size, and elemental distribution.Sintering (visual confirmation of particle growth), Fouling (imaging of deposits).[14]

Experimental Protocols

Protocol 1: BET Surface Area Analysis

  • Objective: To determine the specific surface area of fresh and spent catalysts to diagnose sintering or pore blockage.

  • Methodology:

    • Degassing: Accurately weigh a sample of the catalyst (fresh or spent) into a sample tube. Heat the sample under vacuum or a flow of inert gas (e.g., nitrogen) to remove adsorbed contaminants like water. The temperature and duration of degassing must be carefully chosen to clean the surface without altering it (e.g., 150-300°C for several hours).

    • Analysis: After degassing and cooling, transfer the sample tube to the analysis port of the BET instrument.

    • Adsorption Isotherm: Cool the sample to liquid nitrogen temperature (77 K).[9] Introduce known quantities of nitrogen gas into the sample tube in a stepwise manner, allowing the pressure to equilibrate at each step.[10]

    • Data Collection: Record the amount of nitrogen gas adsorbed at each equilibrium pressure over a range of relative pressures (P/P₀).

    • Calculation: Plot the adsorption data according to the BET equation to calculate the monolayer capacity and, subsequently, the total surface area. A significant decrease in surface area in the spent catalyst compared to the fresh one indicates deactivation by sintering or fouling.

Protocol 2: X-ray Photoelectron Spectroscopy (XPS)

  • Objective: To identify the presence of poisons on the catalyst surface.

  • Methodology:

    • Sample Preparation: Mount a small amount of the spent catalyst powder onto a sample holder. Ensure the surface is representative of the bulk sample.

    • Introduction to Vacuum: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • X-ray Irradiation: Irradiate the sample surface with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).

    • Electron Detection: The X-rays will cause the emission of core-level photoelectrons. An electron energy analyzer measures the kinetic energy of these emitted electrons.

    • Spectrum Generation: The binding energy of the electrons is calculated from their kinetic energy. The instrument generates a spectrum of electron counts versus binding energy.

    • Analysis:

      • Survey Scan: A wide energy scan is performed to identify all elements present on the surface.[15]

      • High-Resolution Scan: Detailed scans are conducted over the binding energy ranges of suspected poisons (e.g., S 2p, Cl 2p, Pb 4f) and the active metals. These scans can reveal the chemical state (e.g., sulfide vs. sulfate) of the elements.[15] A comparison with the fresh catalyst's spectrum will confirm the presence of poisoning species.

Visualizations

G Fig. 1: Primary Catalyst Deactivation Pathways cluster_poisoning Poisoning (Chemical) cluster_fouling Fouling (Mechanical/Chemical) cluster_sintering Sintering (Thermal) Catalyst Active Catalyst Block Active Site Blockage Catalyst->Block Deposit Surface & Pore Blockage Catalyst->Deposit Growth Crystal Growth & Surface Area Loss Catalyst->Growth Deactivated Deactivated Catalyst Poison Impurities (S, Pb, Cl, etc.) Poison->Block Chemisorption Block->Deactivated Coke Precursors (Hydrocarbons) Coke->Deposit Deposition Deposit->Deactivated Heat High Temperature (>500°C) Heat->Growth Agglomeration Growth->Deactivated

Fig. 1: Primary Catalyst Deactivation Pathways

G Fig. 2: Troubleshooting Workflow for Catalyst Deactivation Start Performance Decline Noted (Low Yield, Poor Selectivity) CheckProcess Review Operating Conditions (Temp, Pressure, Feed Rate) Start->CheckProcess AnalyzeFeed Analyze Feedstock for Impurities CheckProcess->AnalyzeFeed SampleCatalyst Collect Fresh vs. Spent Catalyst Samples AnalyzeFeed->SampleCatalyst Characterize Perform Catalyst Characterization SampleCatalyst->Characterize Diagnosis Identify Deactivation Mechanism Characterize->Diagnosis Action Take Corrective Action Diagnosis->Action Regenerate Regenerate Catalyst (e.g., Coke Burn-off) Action->Regenerate Fouling/ Reversible Poisoning Replace Replace Catalyst Action->Replace Sintering/ Irreversible Poisoning Modify Modify Process (Purify Feed, Lower Temp) Action->Modify All Cases

Fig. 2: Troubleshooting Workflow for Catalyst Deactivation

G Fig. 3: Relationship Between Symptoms, Causes, and Analysis cluster_symptoms Symptoms cluster_causes Potential Causes cluster_analysis Diagnostic Analysis Symptoms Low Conversion Increased ΔP Poor Selectivity Causes Poisoning Fouling (Coking) Sintering (Thermal) Symptoms:f0->Causes:f0 Symptoms:f0->Causes:f1 Symptoms:f0->Causes:f2 Symptoms:f1->Causes:f1 Symptoms:f2->Causes:f0 Symptoms:f2->Causes:f1 Analysis XPS / XRF TGA / SEM BET / XRD Causes:f0->Analysis:f0 Detects poisons Causes:f1->Analysis:f1 Quantifies/visualizes deposits Causes:f2->Analysis:f2 Measures surface area/ crystallite size

Fig. 3: Relationship Between Symptoms, Causes, and Analysis

References

Validation & Comparative

Spectroscopic Validation of Methyl 6-(hydroxymethyl)picolinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of the chemical structure of Methyl 6-(hydroxymethyl)picolinate. By comparing its expected spectral data with that of a structural isomer, Methyl 5-(hydroxymethyl)picolinate, this document offers a clear framework for the unequivocal identification and differentiation of these compounds. Detailed experimental protocols for the key spectroscopic techniques are also provided to ensure reproducibility.

Structural Comparison

This compound and its isomer, Methyl 5-(hydroxymethyl)picolinate, share the same molecular formula (C₈H₉NO₃) and molecular weight (167.16 g/mol ). However, the substitution pattern on the pyridine ring is distinct, leading to unique spectroscopic fingerprints for each molecule.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Target Compound Methyl 6-(hydroxymethyl)pyridine-2-carboxylate39977-44-1C₈H₉NO₃167.16
Alternative Methyl 5-(hydroxymethyl)pyridine-2-carboxylate39977-42-9C₈H₉NO₃167.16

Spectroscopic Data Comparison

The following tables summarize the expected and reported spectroscopic data for this compound and its isomer, Methyl 5-(hydroxymethyl)picolinate.

¹H NMR Spectroscopy Data

The proton NMR spectra are expected to be the most informative for distinguishing between the two isomers. The substitution pattern directly influences the chemical shifts and coupling patterns of the aromatic protons on the pyridine ring.

Table 1: ¹H NMR Data Comparison (Predicted/Reported)

Assignment This compound (Predicted) Methyl 5-(hydroxymethyl)picolinate (Reported) [1]
Pyridine-H3~7.8 ppm (d)~7.9 ppm (d)
Pyridine-H4~7.9 ppm (t)~8.1 ppm (dd)
Pyridine-H5~7.5 ppm (d)-
-CH₂OH~4.7 ppm (s)~4.8 ppm (s)
-OCH₃~3.9 ppm (s)~3.9 ppm (s)
-OHBroad singletBroad singlet

Note: Predicted chemical shifts for this compound are based on standard increments and analysis of similar structures.

¹³C NMR Spectroscopy Data

The carbon NMR spectra will also show distinct differences, particularly in the chemical shifts of the pyridine ring carbons.

Table 2: ¹³C NMR Data Comparison (Predicted/Reported)

Assignment This compound (Predicted) Methyl 5-(hydroxymethyl)picolinate (Reported) [1]
C=O~165 ppm~165 ppm
Pyridine-C2~148 ppm~147 ppm
Pyridine-C3~125 ppm~124 ppm
Pyridine-C4~138 ppm~137 ppm
Pyridine-C5~121 ppm~134 ppm
Pyridine-C6~158 ppm~149 ppm
-CH₂OH~64 ppm~63 ppm
-OCH₃~53 ppm~52 ppm

Note: Predicted chemical shifts for this compound are based on standard increments and analysis of similar structures.

Infrared (IR) Spectroscopy Data

The IR spectra of both isomers are expected to be very similar, as they contain the same functional groups. Key characteristic absorptions are listed below.

Table 3: IR Data Comparison

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H stretch (alcohol)3400-3200 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=O stretch (ester)1725-1705
C=C & C=N stretch (aromatic ring)1600-1450
C-O stretch (ester and alcohol)1300-1000
Mass Spectrometry Data

Both isomers will exhibit the same molecular ion peak in their mass spectra. However, the fragmentation patterns may show subtle differences that can aid in identification.

Table 4: Mass Spectrometry Data Comparison

Ion Expected m/z
[M]⁺167
[M-OCH₃]⁺136
[M-CH₂OH]⁺136
[M-COOCH₃]⁺108

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure accurate and reproducible data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

  • The final solution should be clear and free of any particulate matter.

2. ¹H NMR Acquisition:

  • Acquire a one-dimensional proton spectrum using a 400 MHz or higher spectrometer.

  • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

  • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • Acquire a one-dimensional carbon spectrum with proton decoupling.

  • Typical parameters include a 30-degree pulse angle, a spectral width of 220-250 ppm, and a relaxation delay of 2-5 seconds.

  • A larger number of scans (typically 1024-4096) is required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

2. Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal to account for atmospheric H₂O and CO₂.

  • Collect the sample spectrum.

  • Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

2. Data Acquisition (Electrospray Ionization - ESI):

  • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Operate the ESI source in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300).

Visualization of the Validation Workflow

The following diagrams illustrate the logical workflow for the spectroscopic validation of this compound.

validation_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation Synthesis Synthesized Compound Purification Purification Synthesis->Purification NMR 1H & 13C NMR Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Data_Interpretation Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Validation Structure Validation Data_Interpretation->Structure_Validation data_relationship cluster_data Spectroscopic Data Structure This compound Structure H_NMR 1H NMR (Aromatic Splitting) Structure->H_NMR defines C_NMR 13C NMR (Carbon Shifts) Structure->C_NMR defines IR_Data IR (Functional Groups) Structure->IR_Data confirms MS_Data MS (Molecular Weight) Structure->MS_Data confirms

References

comparative analysis of picolinate esters in ligand design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine-2-carboxylate, or picolinate, scaffold is a foundational element in modern ligand design, with wide-ranging applications in medicinal chemistry, catalysis, and materials science.[1] The versatility of the picolinate ring allows for fine-tuning of its electronic and steric properties through substitution, which in turn significantly influences the coordination chemistry, binding affinity, and biological activity of the resulting ligand.[1] This guide provides a comparative analysis of various picolinate esters, offering insights into their performance as ligands, supported by available experimental data and detailed methodologies for comparative assessment.

Picolinate esters are bidentate ligands, coordinating to metal ions through the pyridine nitrogen and the carboxylate oxygen to form a stable five-membered chelate ring.[1] This coordination is a key feature in many biological systems and catalytic processes. The strategic placement of substituents on the pyridine ring is a powerful tool for modulating the ligand's characteristics.

The Influence of Substituents on Ligand Properties

The electronic and steric nature of substituents on the picolinate ring plays a critical role in determining the ligand's performance.

  • Electronic Effects: Electron-donating groups (EDGs), such as amino (-NH2) and methyl (-CH3) groups, increase the electron density on the pyridine ring. This enhances the Lewis basicity of the nitrogen atom, generally leading to stronger coordination with metal centers. Conversely, electron-withdrawing groups (EWGs) decrease the basicity of the pyridine nitrogen, weakening metal coordination.[1]

  • Steric Effects: The size and position of substituents can create steric hindrance around the coordination site. This can influence the geometry of the metal complex and can be exploited to achieve selectivity for specific metal ions or protein binding pockets.[1]

Comparative Data of Picolinate Esters

Direct comparative experimental data for a wide range of picolinate esters across various applications is not always available in a single source. However, by compiling information from various studies, we can construct a comparative overview. The following tables summarize key performance indicators for different picolinate esters.

Ligand-Protein Binding Affinity

The binding affinity of a ligand to a biological target is a critical parameter in drug discovery. It is often expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).

Ligand/DerivativeTargetBinding Affinity (IC50/Ki/Kd)Reference CompoundFold Difference
Picolinamide Analogue 87Clostridioides difficileMIC = 0.12 µg/mLIsonicotinamide 4-
Picolinamide Analogue 5Clostridioides difficileMIC = 0.12 µg/mLIsonicotinamide 4-
Picolinamide Analogue 116 (ester)Clostridioides difficileMIC = 0.50 µg/mLIsonicotinamide 4-
N-(4-acetamido)phenylpicolinamide seriesmGlu4 ReceptorSub-micromolar potency--

Note: MIC (Minimum Inhibitory Concentration) is a measure of antibacterial activity, where a lower value indicates higher potency. Direct comparison of fold difference is challenging without a single reference standard across all studies.

Stability Constants of Metal-Picolinate Complexes

The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion in solution.[2] Higher values indicate a more stable complex.

LigandMetal Ionlog K1log K2Method
Picolinic AcidCu(II)7.956.85pH-metric
Picolinic AcidNi(II)6.855.85pH-metric
Picolinic AcidCo(II)6.155.10pH-metric
Picolinic AcidZn(II)5.804.80pH-metric
Picolinic AcidCd(II)4.853.85pH-metric
Picolinic AcidFe(II)4.50-pH-metric
Picolinic AcidMn(II)3.90-pH-metric
Picolinic AcidMg(II)2.00-pH-metric

Data compiled from various sources. The conditions for measurement (e.g., temperature, ionic strength) can affect the values.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of picolinate esters.

Synthesis of Picolinate Esters

A common method for synthesizing picolinate esters is the Fischer esterification of the corresponding picolinic acid.

General Procedure for Esterification:

  • Acid Activation: To a stirred mixture of the picolinic acid derivative (1 equivalent) and a catalytic amount of N,N-dimethylformamide (DMF), carefully add thionyl chloride (SOCl₂) in excess.

  • Allow the reaction to proceed at room temperature until gas evolution ceases and the acid has completely dissolved.

  • Remove the excess thionyl chloride under reduced pressure.

  • Ester Formation: Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.

  • Filter the crude product, wash with diethyl ether, and dry under vacuum.

  • Dissolve the picolinoyl chloride hydrochloride in anhydrous tetrahydrofuran (THF).

  • Add the desired alcohol (e.g., methanol, ethanol) (1 equivalent) and triethylamine (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate in vacuo.

  • The crude ester can be purified by recrystallization or column chromatography.

Measurement of Ligand-Protein Binding Affinity using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[1][3][4]

Protocol for ITC:

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable, degassed buffer.

    • Prepare a solution of the picolinate ester ligand in the exact same degassed buffer at a concentration 10-20 times that of the protein.[1][4]

    • Ensure accurate concentration determination for both protein and ligand.

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.[1]

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the ligand solution into the protein solution while monitoring the heat change.

    • Allow the system to reach equilibrium between injections.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[4]

Determination of Metal-Ligand Stability Constants by pH-metric Titration

The Irving-Rossotti pH-titration technique is a widely used method to determine the stability constants of metal complexes.

Protocol for pH-metric Titration:

  • Solution Preparation:

    • Prepare the following solutions in a solvent mixture (e.g., 70% DMF-water) with a constant ionic strength maintained with a salt like KNO₃:

      • A solution of a strong acid (e.g., nitric acid).

      • A solution of the strong acid and the picolinate ester ligand.

      • A solution of the strong acid, the picolinate ester ligand, and the metal salt.[5]

    • Prepare a standardized solution of a strong base (e.g., NaOH).

  • Titration:

    • Titrate each of the three prepared solutions against the standard strong base solution.

    • Record the pH of the solution after each addition of the base.

  • Data Analysis:

    • Plot the pH versus the volume of base added for each of the three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄A) at different pH values.

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL).

    • Construct a formation curve by plotting n̄ versus pL.

    • Determine the stepwise stability constants (log K1, log K2, etc.) from the formation curve. For example, log K1 is the value of pL at n̄ = 0.5, and log K2 is the value of pL at n̄ = 1.5.[5]

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and molecular interactions.

experimental_workflow cluster_synthesis Picolinate Ester Synthesis cluster_binding_assay Binding Affinity Measurement (ITC) Picolinic_Acid Picolinic Acid Derivative Activation Acid Activation (SOCl2, DMF) Picolinic_Acid->Activation Picolinoyl_Chloride Picolinoyl Chloride Activation->Picolinoyl_Chloride Esterification Esterification (Alcohol, Et3N) Picolinoyl_Chloride->Esterification Purification Purification Esterification->Purification Picolinate_Ester Picolinate Ester Purification->Picolinate_Ester Protein_Prep Prepare Protein Solution ITC_Titration Isothermal Titration Calorimetry Protein_Prep->ITC_Titration Ligand_Prep Prepare Ligand Solution (in matched buffer) Ligand_Prep->ITC_Titration Data_Analysis Data Analysis ITC_Titration->Data_Analysis Binding_Parameters Kd, n, ΔH Data_Analysis->Binding_Parameters signaling_pathway Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Picolinate_Ligand Picolinate-Metal Complex (Inhibitor) Picolinate_Ligand->Kinase_A Inhibition Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response

References

comparing the efficacy of different picolinate-based therapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of picolinate-based therapeutic agents, primarily focusing on chromium and zinc picolinates, reveals their enhanced bioavailability and significant roles in metabolic health and nutrient absorption. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.

Picolinic acid, a natural derivative of the amino acid tryptophan, acts as an efficient chelator, binding to minerals to enhance their absorption and utilization in the body.[1][2] This unique property has led to the development of picolinate-based supplements, with chromium picolinate and zinc picolinate being the most extensively studied for their therapeutic potential.

Superior Bioavailability of Picolinate Formulations

The primary advantage of picolinate-based agents lies in their superior absorption compared to other mineral forms. This enhanced bioavailability is attributed to the stable complex formed between the mineral and picolinic acid, which facilitates its transport across the intestinal wall.[3][4]

Comparative Absorption of Zinc Picolinate

A key double-blind, placebo-controlled crossover trial by Barrie et al. (1987) demonstrated the superior absorption of zinc picolinate over zinc citrate and zinc gluconate. In this study, supplementation with zinc picolinate led to significant increases in zinc levels in hair, urine, and erythrocytes, whereas no significant changes were observed with the other forms or a placebo.[5][6][7]

Table 1: Comparative Absorption of Different Zinc Formulations

Zinc FormulationChange in Hair Zinc LevelsChange in Urine Zinc LevelsChange in Erythrocyte Zinc Levels
Zinc Picolinate Significant Increase Significant Increase Significant Increase
Zinc CitrateNo Significant ChangeNo Significant ChangeNo Significant Change
Zinc GluconateNo Significant ChangeNo Significant ChangeNo Significant Change
PlaceboNo Significant ChangeNo Significant ChangeNo Significant Change
Source: Barrie et al., 1987[5][6][7]
Enhanced Bioavailability of Chromium Picolinate

Similarly, studies have indicated that chromium picolinate is more readily absorbed than other forms of chromium, such as chromium chloride and chromium nicotinate.[8][9][10] One study highlighted that chromium picolinate was absorbed at least 50% more effectively than the other three forms tested.[8] Another study reported a 625% mean increase in chromium absorption over baseline for chromium picolinate, significantly higher than chromium nicotinate (270%), chromium niacin amino acid chelate (183%), and chromium chloride (40%).[10] This enhanced bioavailability is believed to be the reason for its more pronounced effects on glycemic control.[9][11][12]

Therapeutic Efficacy in Metabolic Health

The improved absorption of picolinate-based agents translates to greater therapeutic efficacy, particularly in the context of metabolic health.

Chromium Picolinate and Glycemic Control

Chromium picolinate has been extensively studied for its role in improving insulin sensitivity and glycemic control, particularly in individuals with type 2 diabetes.[11][12] A review of 15 clinical studies, with a total of 1,690 subjects, found that chromium picolinate supplementation consistently produced beneficial effects on one or more measures of diabetes management, including reductions in blood glucose, insulin, cholesterol, and triglyceride levels.[9][11] One meta-analysis of randomized controlled trials showed that chromium picolinate was the most effective formulation for improving HbA1c, fasting blood glucose, and HOMA-IR in people with type 2 diabetes.[13]

Table 2: Efficacy of Chromium Picolinate in Type 2 Diabetes

ParameterEffect of Chromium Picolinate Supplementation
Fasting Blood Glucose Significant Reduction
Postprandial Blood Glucose Significant Reduction
Insulin Levels Significant Reduction
HbA1c Significant Reduction
Cholesterol Levels Reduction
Triglyceride Levels Reduction
Source: Broadhurst et al., 2006[9][11]
Zinc Picolinate in Health and Disease

The enhanced absorption of zinc picolinate makes it a valuable therapeutic agent for addressing zinc deficiency and its associated conditions.[3][4] Studies have shown its effectiveness in improving taste disorders related to zinc deficiency.[6]

Mechanisms of Action

The therapeutic effects of picolinate-based agents are rooted in their mechanisms of action at the cellular level.

Picolinate-Mediated Mineral Absorption

Picolinic acid acts as a bidentate chelating agent, binding to minerals through its nitrogen and carboxylate oxygen atoms to form a stable complex.[2][14] This chelation process is believed to protect the mineral from binding with dietary inhibitors in the gastrointestinal tract, thereby enhancing its solubility and absorption.[15]

Picolinate_Chelation cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Mineral (M) Mineral (M) Mineral-Picolinate Complex (M-PA) Mineral-Picolinate Complex (M-PA) Mineral (M)->Mineral-Picolinate Complex (M-PA) Chelation Dietary Inhibitors Dietary Inhibitors Mineral (M)->Dietary Inhibitors Binding Picolinic Acid (PA) Picolinic Acid (PA) Picolinic Acid (PA)->Mineral-Picolinate Complex (M-PA) Absorbed Mineral Absorbed Mineral Mineral-Picolinate Complex (M-PA)->Absorbed Mineral Enhanced Absorption Insulin_Signaling Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Binds IRS-1 IRS-1 Insulin Receptor->IRS-1 Phosphorylates PI3K PI3K IRS-1->PI3K Activates GLUT4 Translocation GLUT4 Translocation PI3K->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Chromium Picolinate Chromium Picolinate Chromium Picolinate->Insulin Receptor Enhances Signaling

References

A Comparative Guide to the Structure-Activity Relationships of Picolinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Its unique structural and electronic properties make it a versatile building block for designing molecules with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) for several classes of picolinate derivatives, supported by quantitative data and detailed experimental protocols.

Picolinamide Derivatives as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.[2] Several studies have focused on developing picolinamide-based derivatives as potent VEGFR-2 inhibitors.[3][4]

The following table summarizes the in vitro antiproliferative activity and VEGFR-2 inhibitory activity of a series of picolinamide derivatives. The core structure involves a picolinamide scaffold linked to various substituted moieties, designed as hybrids of known VEGFR-2 inhibitors like Sorafenib and Axitinib.[5]

CompoundR GroupVEGFR-2 IC50 (µM)[5]A549 Cell Line IC50 (µM)[5]HepG2 Cell Line IC50 (µM)[5]
8j 4-chloro-3-(trifluoromethyl)phenyl0.53 ± 0.0912.5 ± 1.120.6 ± 1.5
8l 3-((dimethylamino)methyl)-4-fluorophenyl0.29 ± 0.02 13.2 ± 0.918.2 ± 1.3
8a 4-phenoxyphenyl0.87 ± 0.0620.1 ± 1.831.4 ± 2.5
8u 4-(pyridin-4-yl)phenyl1.22 ± 0.1225.6 ± 2.337.2 ± 3.1
Sorafenib (Reference Drug)0.95 ± 0.0919.3 ± 1.729.0 ± 2.2
Axitinib (Reference Drug)-22.4 ± 2.038.7 ± 3.4

SAR Insights:

  • The data indicates that compounds 8j and 8l exhibit potent VEGFR-2 inhibitory activity, surpassing the reference drug Sorafenib.[5]

  • Compound 8l , featuring a 3-((dimethylamino)methyl)-4-fluorophenyl group, was the most potent inhibitor of VEGFR-2 kinase (IC50 = 0.29 µM).[5]

  • The antiproliferative activities against A549 and HepG2 cancer cell lines generally correlate with the VEGFR-2 kinase inhibition results, suggesting that the anticancer effect of these compounds is mediated through VEGFR-2 inhibition.[5]

G Hypothetical VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Picolinamide Picolinamide Derivative Picolinamide->VEGFR2 Inhibits Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation PI3K->Proliferation

VEGFR-2 signaling and point of inhibition.

Picolinamide Derivatives as Aurora B Kinase Inhibitors

Aurora kinases are crucial regulators of mitosis, and their overexpression is linked to tumorigenesis.[6] Aurora B, in particular, is a key component of the chromosomal passenger complex and represents an attractive target for cancer therapy.[7]

A series of N-methyl-picolinamide-4-thiol derivatives were synthesized and evaluated for their antiproliferative activity against the human liver cancer cell line, HepG2. The lead compound, 6p , was further tested for its kinase inhibitory activity.

CompoundR GroupHepG2 Cell Line IC50 (µM)[8]
6p -CHCl22.23
6h -phenyl-2,4-Di-Cl10.55
6l -phenyl-p-CF310.96
6a -phenyl16.54
6k -phenyl-m-CF317.04
6n -phenyl-m-NO219.12
6i -phenyl-2,6-Di-F23.25
6b -phenyl-p-OCH323.91
6o -phenyl-p-NO233.67
6j -phenyl-2,3,4,5-Tetra-F54.24
6f -phenyl-o-Cl61.55
6m -phenyl-o-CF365.38
6u -propionyl>100
6v -butyryl>100
6w -pivaloyl>100
Sorafenib (Reference Drug)16.30
Kinase Assay (Compound 6p)% Inhibition at 10 µM[8]
Aurora-B 85
Aurora-A28
Aurora-C35
VEGFR-215

SAR Insights:

  • Substitution at the thiol group with small, electron-withdrawing aliphatic groups resulted in the most potent compound. Specifically, the dichloromethyl derivative (6p ) showed outstanding antiproliferative activity (IC50 = 2.23 µM), significantly better than the reference drug Sorafenib.[8]

  • Aromatic substitutions on the phenyl ring showed that electron-withdrawing groups (e.g., -CF3, -Cl) are generally favorable, particularly at the para and meta positions.[8]

  • Large aliphatic groups like propionyl, butyryl, and pivaloyl led to a complete loss of activity.[8]

  • Kinase screening revealed that compound 6p is a selective inhibitor of Aurora B kinase, which provides a possible mechanism for its potent antiproliferative effects.[8]

Picolinamide Derivatives as Antibacterials against Clostridioides difficile

Clostridioides difficile infection (CDI) is a major healthcare-associated threat, often triggered by the disruption of gut microbiota by broad-spectrum antibiotics.[9] Developing narrow-spectrum antibiotics that selectively target C. difficile is a critical therapeutic strategy.[10]

An extensive SAR study was conducted, starting from an isonicotinamide hit compound, leading to the discovery of potent and selective picolinamide derivatives.[10]

CompoundR1R2R3C. difficile MIC (µg/mL)[10]MRSA MIC (µg/mL)[10]Selectivity (MRSA/ C. difficile)[10]
4 (Isonicotinamide) HHH0.250.251
87 (Picolinamide) FHH0.125 1281024
88 ClHH0.1251281024
89 BrHH0.1251281024
90 IHH0.1251281024
91 MeHH0.25128512
92 OMeHH0.25128512
93 HFH0.5128256
94 HClH0.2564256
95 HBrH0.2564256

SAR Insights:

  • The most significant finding was that repositioning the pyridine nitrogen from the 4-position (isonicotinamide) to the 2-position (picolinamide) dramatically increased selectivity for C. difficile over MRSA.[10]

  • Compound 87 , a constitutional isomer of the initial hit 4 , was inactive against MRSA (MIC = 128 µg/mL) but retained high potency against C. difficile (MIC = 0.125 µg/mL), resulting in an exquisite selectivity of over 1000-fold.[10]

  • Substitution at the R1 position of the phenyl ring with halogens (F, Cl, Br, I) maintained high potency and selectivity.[10]

  • Substitutions at other positions (R2, R3) were generally less favorable for selectivity compared to the R1-substituted analogs.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are generalized protocols for the synthesis and biological evaluation of picolinate derivatives, based on common practices cited in the literature.

General Synthesis of Picolinamide Derivatives

The synthesis of picolinamide derivatives is typically achieved via an amide coupling reaction between a picolinic acid derivative and an appropriate amine.[3][11]

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling PicolinicAcid Picolinic Acid Derivative AcidChloride Picolinoyl Chloride (Intermediate) PicolinicAcid->AcidChloride Reflux SOCl2 SOCl2 or (COCl)2 Picolinamide Final Picolinamide Product AcidChloride->Picolinamide Stir at RT Amine R-NH2 (Amine) Base Base (e.g., Et3N) DCM or THF

General synthetic route for picolinamides.

Procedure:

  • Acid Chloride Formation: To a solution of the substituted picolinic acid, add an excess of a chlorinating agent (e.g., thionyl chloride, SOCl₂) and reflux the mixture.[12] After the reaction is complete, remove the excess chlorinating agent under reduced pressure to yield the crude picolinoyl chloride intermediate.[12]

  • Amide Coupling: Dissolve the crude picolinoyl chloride in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[12] Add the desired amine (1 equivalent) and a base such as triethylamine (Et3N, 2 equivalents) to the solution.[12]

  • Workup and Purification: Stir the reaction mixture at room temperature for several hours. Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated in vacuo. The final picolinamide product can be purified by column chromatography or recrystallization.[12]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of compounds against a target kinase, such as VEGFR-2 or Aurora B, using an ADP-Glo™ or similar luminescence-based assay.[13][14][15]

G Workflow for In Vitro Kinase Inhibition Assay Prep 1. Prepare Reagents (Buffer, ATP, Substrate, Enzyme, Inhibitor) Plate 2. Add Kinase, Substrate/ATP Mix, and Inhibitor to 96-well plate Prep->Plate Incubate 3. Incubate at 30°C (e.g., 45-60 min) Plate->Incubate Stop 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->Stop Detect 5. Convert ADP to ATP & Generate Luminescence (Add Kinase Detection Reagent) Stop->Detect Read 6. Measure Luminescence (Plate Reader) Detect->Read Analyze 7. Analyze Data (Calculate % Inhibition, Plot IC50 Curve) Read->Analyze

Kinase inhibition assay experimental workflow.

Procedure:

  • Reagent Preparation: Prepare a 1x kinase assay buffer and create a master mix containing the kinase substrate (e.g., Myelin Basic Protein for Aurora B) and ATP.[15] Prepare serial dilutions of the test picolinate derivatives in the assay buffer.[15]

  • Kinase Reaction: Add the master mix to the wells of a white, opaque 96-well plate. Add the test inhibitor dilutions to the appropriate wells. Initiate the reaction by adding the diluted kinase enzyme.[14] For control wells, add buffer instead of inhibitor (positive control) or buffer instead of enzyme (blank).[14]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.[15]

  • Signal Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.[16] After a 40-minute incubation, add Kinase Detection Reagent. This converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal.[16]

  • Data Analysis: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive control and plot the results to determine the IC50 value.[13]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the antiproliferative effects of compounds on cancer cell lines.[17]

Procedure:

  • Cell Seeding: Seed cells (e.g., A549, HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[18]

  • Compound Treatment: Treat the cells with various concentrations of the picolinate derivatives and incubate for a specified period (e.g., 72 hours).[18]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of approximately 570 nm.[17]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[19]

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of Methyl 6-(hydroxymethyl)picolinate, offering a comparative analysis with structurally related compounds, Methyl picolinate and (6-methylpyridin-2-yl)methanol. This guide provides a comprehensive overview of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data to aid in identification, characterization, and quality control.

This technical guide presents a side-by-side spectroscopic comparison of this compound with two closely related pyridine derivatives: Methyl picolinate and (6-methylpyridin-2-yl)methanol. The objective is to provide a clear, data-driven reference for the identification and differentiation of these compounds based on their unique spectral fingerprints. The inclusion of experimental protocols and a logical workflow for spectroscopic analysis further enhances the practical utility of this guide for researchers in the fields of medicinal chemistry, organic synthesis, and analytical science.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for this compound and its related compounds. This quantitative data is essential for a direct comparison of their spectral features.

Compound Structure ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spec. (m/z)
This compound Structure of this compoundPredicted: Aromatic protons: ~7.5-8.2, -CH₂-: ~4.8, -OCH₃: ~4.0, -OH: broad singletPredicted: Aromatic carbons: ~120-160, C=O: ~165, -CH₂-: ~64, -OCH₃: ~53No experimental data found. Expected peaks for O-H, C-H (aromatic and aliphatic), C=O, and C-O stretching.[M+H]⁺: 168
Methyl picolinate Structure of Methyl picolinate8.75 (d), 8.15 (d), 7.90 (t), 7.50 (t), 4.00 (s)165.8, 150.2, 148.0, 137.1, 126.9, 125.4, 52.93050, 2950, 1740, 1580, 1440, 1290, 1140, 750137 (M⁺), 106, 78, 51
(6-methylpyridin-2-yl)methanol Structure of (6-methylpyridin-2-yl)methanol7.55 (t), 7.10 (d), 7.00 (d), 5.30 (s, OH), 4.65 (s), 2.50 (s)158.9, 157.8, 137.2, 121.5, 118.6, 64.8, 24.53300-3100 (br), 2950, 1590, 1470, 1030, 780123 (M⁺), 108, 92, 79, 65

Note: The spectroscopic data for this compound is predicted due to the absence of publicly available experimental spectra. The data for Methyl picolinate and (6-methylpyridin-2-yl)methanol is compiled from various sources and may vary depending on the experimental conditions.

Experimental Workflow and Data Interpretation

A logical workflow is crucial for the efficient and accurate spectroscopic analysis of organic compounds. The following diagram illustrates a typical workflow for the characterization of a novel compound, which is applicable to the compounds discussed in this guide.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Analysis Details cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Sample Submission IR Infrared (IR) Spectroscopy Purification->IR Sample Submission NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Purification->NMR Sample Submission MS_Analysis Determine Molecular Weight & Fragmentation MS->MS_Analysis IR_Analysis Identify Functional Groups IR->IR_Analysis H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR NMR_Analysis Determine Connectivity & Stereochemistry H_NMR->NMR_Analysis C_NMR->NMR_Analysis Structure_Elucidation Propose & Confirm Structure MS_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation

Caption: A logical workflow for the spectroscopic characterization of a synthesized organic compound.

Detailed Experimental Protocols

Standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data. Below are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: A standard proton NMR experiment was performed with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment was performed. A larger number of scans was typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) was Fourier transformed, and the resulting spectra were phased and baseline corrected. Chemical shifts were referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: IR spectra were recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra were typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum was displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the compound was prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The instrument was operated in positive ion mode to detect protonated molecules [M+H]⁺. Data was collected over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.

  • Data Processing: The acquired mass spectrum was analyzed to determine the m/z value of the molecular ion and any significant fragment ions.

This comprehensive guide provides a valuable resource for the spectroscopic characterization of this compound and its related compounds, facilitating their unambiguous identification and quality assessment in a research and development setting.

A Comparative Guide to Assessing the Binding Affinity of Picolinate Ligands to Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of binding affinity is a cornerstone in drug discovery and development. For ligands such as picolinate derivatives, which are recognized as privileged structures in medicinal chemistry, accurately quantifying their interaction with target proteins is crucial for understanding their therapeutic potential.[1] This guide provides an objective comparison of key biophysical techniques used to measure the binding affinity of small molecules, with a focus on picolinate-based compounds. We will delve into the principles, experimental protocols, and data outputs of Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP), supported by experimental data to aid in the selection of the most appropriate method for your research needs.

Comparison of Key Techniques for Measuring Binding Affinity

Choosing the right technique to assess the binding affinity of picolinate ligands depends on several factors, including the nature of the target protein, the availability of reagents, and the specific information required (e.g., thermodynamics, kinetics). The following table summarizes the key features of ITC, SPR, and FP.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Principle Measures the heat change upon binding.[2]Detects changes in refractive index at a sensor surface due to binding.[3]Measures the change in polarization of fluorescent light upon binding of a small fluorescent ligand to a larger protein.[4]
Measurement Direct measurement of binding enthalpy (ΔH), binding affinity (Kd), and stoichiometry (n).[2]Real-time measurement of association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) is calculated.[3]Measures the equilibrium binding of a fluorescently labeled ligand to a protein.[4]
Labeling Label-free.[2]Label-free for the analyte; the ligand is immobilized.[3]Requires a fluorescent label on the ligand.[4]
Throughput Low to medium.Medium to high.High.[5]
Sample Consumption Relatively high protein and ligand concentrations are often required.[6]Low, especially for the analyte.[7]Low.[5]
Key Advantages Provides a complete thermodynamic profile of the interaction in a single experiment.[2]Provides kinetic information (on- and off-rates) and is highly sensitive.[7]Homogeneous assay format, suitable for high-throughput screening.[5]
Key Limitations Lower throughput and can be sensitive to buffer mismatches.[6]Immobilization of the ligand may affect its binding activity.Requires a suitable fluorescent probe that does not interfere with binding.

Quantitative Binding Affinity Data for Picolinate Derivatives

The following table presents representative binding affinity data for a series of picolinamide derivatives against their target enzyme, Acetylcholinesterase (AChE). While IC50 values are presented here, they are a common proxy for binding affinity in initial screening campaigns.[8]

CompoundTarget ProteinMethodBinding Affinity (IC50, µM)
7a Acetylcholinesterase (AChE)Colorimetric (Ellman's method)2.49 ± 0.19
7b Acetylcholinesterase (AChE)Colorimetric (Ellman's method)15.85 ± 1.23
7c Acetylcholinesterase (AChE)Colorimetric (Ellman's method)31.62 ± 2.45
7d Acetylcholinesterase (AChE)Colorimetric (Ellman's method)5.01 ± 0.39
7e Acetylcholinesterase (AChE)Colorimetric (Ellman's method)10.00 ± 0.78
7f Acetylcholinesterase (AChE)Colorimetric (Ellman's method)7.94 ± 0.62
7g Acetylcholinesterase (AChE)Colorimetric (Ellman's method)39.81 ± 3.10
7h Acetylcholinesterase (AChE)Colorimetric (Ellman's method)63.10 ± 4.92
7i Acetylcholinesterase (AChE)Colorimetric (Ellman's method)> 100

Data adapted from a study on benzamide and picolinamide derivatives as acetylcholinesterase inhibitors.[8]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible binding affinity data. Below are step-by-step protocols for the three key techniques discussed.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9]

1. Sample Preparation:

  • Dialyze the purified target protein against the chosen ITC buffer extensively to ensure buffer matching.[9]

  • Dissolve the picolinate ligand in the final dialysis buffer.

  • Accurately determine the concentrations of both the protein and ligand solutions.

2. ITC Experiment Setup:

  • Load the target protein solution into the sample cell of the calorimeter.

  • Load the picolinate ligand solution into the injection syringe.

  • Set the experimental temperature, stirring speed, and injection parameters (volume, duration, and spacing).[2]

3. Titration:

  • Perform a series of injections of the ligand solution into the protein solution.

  • Record the heat changes associated with each injection.

  • As the protein becomes saturated with the ligand, the magnitude of the heat changes will decrease.[2]

4. Data Analysis:

  • Integrate the heat-change peaks for each injection.

  • Plot the integrated heat data against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[2]

SPR is a label-free technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[3]

1. Sensor Chip Preparation and Ligand Immobilization:

  • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

  • Activate the sensor surface using a mixture of EDC and NHS.[7]

  • Inject the target protein (ligand) over the activated surface to achieve the desired immobilization level.[7]

  • Deactivate any remaining active esters with ethanolamine.[7]

2. Analyte Preparation:

  • Prepare a series of dilutions of the picolinate ligand (analyte) in the running buffer.

3. Binding Analysis:

  • Inject the different concentrations of the picolinate ligand over the immobilized protein surface.

  • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

  • After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.[7]

4. Data Analysis:

  • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

  • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).[3]

  • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd to ka.

FP is a solution-based technique that measures the change in the polarization of emitted light from a fluorescently labeled ligand upon binding to a larger protein.[4]

1. Reagent Preparation:

  • Synthesize or obtain a fluorescently labeled version of the picolinate ligand (the "tracer").

  • Prepare a stock solution of the purified target protein and the unlabeled picolinate ligand.

  • Prepare the assay buffer, optimizing for pH and ionic strength to ensure protein stability.

2. Assay Setup (Competition Assay):

  • In a microplate, add the target protein at a fixed concentration.

  • Add the fluorescently labeled picolinate tracer at a fixed concentration (typically at or below its Kd for the target).

  • Add serial dilutions of the unlabeled picolinate ligand.

  • Include control wells with no protein (minimum polarization) and with protein and tracer but no unlabeled ligand (maximum polarization).[10]

3. Incubation and Measurement:

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.[10]

  • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

4. Data Analysis:

  • Plot the fluorescence polarization values against the concentration of the unlabeled picolinate ligand.

  • Fit the resulting competition curve to a suitable model to determine the IC50 value, which is the concentration of the unlabeled ligand that displaces 50% of the bound tracer.

  • The IC50 value can be converted to a binding affinity (Ki) using the Cheng-Prusoff equation.[11]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of picolinate ligand binding, the following diagrams are provided.

G General Experimental Workflow for Binding Affinity Assessment cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p_prep Target Protein Purification & Characterization assay_setup Assay Setup (e.g., ITC, SPR, FP) p_prep->assay_setup l_prep Picolinate Ligand Synthesis & Characterization l_prep->assay_setup data_acq Data Acquisition assay_setup->data_acq data_proc Data Processing (e.g., Baseline Correction) data_acq->data_proc model_fit Model Fitting (e.g., Binding Isotherm, Kinetic Model) data_proc->model_fit param_det Determination of Binding Parameters (Kd, IC50) model_fit->param_det

Caption: General workflow for assessing protein-ligand binding affinity.

G Hypothetical Signaling Pathway Inhibition by a Picolinate Ligand cluster_pathway Cellular Signaling Cascade ext_signal External Signal receptor Receptor ext_signal->receptor target_protein Target Protein (e.g., Kinase, Metalloprotease) receptor->target_protein downstream_effector Downstream Effector target_protein->downstream_effector cellular_response Cellular Response (e.g., Proliferation, Inflammation) downstream_effector->cellular_response picolinate Picolinate Ligand picolinate->target_protein inhibition Inhibition

Caption: Hypothetical inhibition of a signaling pathway by a picolinate ligand.

References

Comparative Study of N-methyl-picolinamide-4-thiol Derivatives' Anti-proliferative Activities

Author: BenchChem Technical Support Team. Date: December 2025

A novel series of N-methyl-picolinamide-4-thiol derivatives has been synthesized and evaluated for their anti-proliferative activities across various human cancer cell lines. This guide provides a comparative analysis of these derivatives, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals. The findings indicate that certain derivatives exhibit potent and broad-spectrum anti-tumor activities, in some cases surpassing the efficacy of the established anti-cancer drug, sorafenib.

Data Presentation: Anti-proliferative Activity

The anti-proliferative activities of the synthesized N-methyl-picolinamide-4-thiol derivatives were assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.

Table 1: Comparative in vitro Anti-proliferative Activity of N-methyl-picolinamide-4-thiol Derivatives against various cancer cell lines.

CompoundHepG2 (Liver)MCF-7 (Breast)HCT116 (Colon)SW480 (Colon)A549 (Lung)SPC-A1 (Lung)A375 (Melanoma)U87 (Glioblastoma)
6p 2.23 µM35.73 µM9.14 µM8.78 µM13.71 µM9.61 µM6.97 µM25.53 µM
Sorafenib 16.30 µM>100 µM10.09 µM40.65 µM13.15 µM18.60 µM17.96 µM62.19 µM

Values are the means of three independent experiments.[1]

Among the synthesized compounds, derivative 6p was identified as the most potent, demonstrating significant cytotoxicity against a range of cancer cell lines with IC50 values often below 10 µM.[2][3] Notably, compound 6p exhibited a nearly 15-fold greater inhibitory activity against the HepG2 liver cancer cell line compared to sorafenib.[2]

A structure-activity relationship (SAR) study was conducted to understand the influence of different chemical modifications on the anti-proliferative activity of these derivatives. The parent compound, N-methylpicolinamide-4-thiol, showed moderate cytotoxicity against the HepG2 cell line with an IC50 of 62.96 µM.[2] The SAR study revealed that modifications at the thiol position significantly impacted the compounds' potency.

Table 2: Structure-Activity Relationship (SAR) of N-methyl-picolinamide-4-thiol Derivatives against the HepG2 cell line.

CompoundR GroupIC50 (µM)
6a -phenyl16.54
6b -phenyl-m-OCH315.43
6c -phenyl-p-OCH346.97
6d -phenyl-o-OCH323.91
6e -phenyl-3,5-Di-OCH37.12
6f -phenyl-o-Cl61.55
6g -phenyl-m-F48.93
6p -CH2CH2Cl2.23
6q -CHCl244.09
6r -CCl394.55
6s -CH2CH2CH2Cl70.09
6t -CH2CH2CH2CH2Cl81.53
Sorafenib -16.30

Values are the means of three independent experiments.[1]

The SAR study indicated that the presence of two methoxy groups at the meta-position of a phenyl ring (compound 6e) was favorable for activity.[2] However, the most potent analogue was compound 6p, which has a chloroethyl group.[2] Increasing the length of the carbon chain or the number of chlorine atoms proved to be detrimental to the compound's potency.[2]

Experimental Protocols

The primary method used to evaluate the anti-proliferative activities of the N-methyl-picolinamide-4-thiol derivatives was the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the N-methyl-picolinamide-4-thiol derivatives and the reference compound, sorafenib, for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add derivatives & sorafenib incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve formazan with DMSO incubation_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Experimental workflow for determining the anti-proliferative activity using the MTT assay.

Proposed Signaling Pathway

Further investigations into the mechanism of action for the most potent compound, 6p, revealed that it selectively inhibits Aurora-B kinase.[2][3] Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1] Their overexpression is common in many human tumors, making them an attractive target for cancer therapy.[1]

signaling_pathway cluster_drug_target Drug Action cluster_cell_cycle Cell Cycle Regulation compound_6p Compound 6p aurora_b Aurora-B Kinase compound_6p->aurora_b Inhibits mitosis Mitosis aurora_b->mitosis Promotes apoptosis Apoptosis aurora_b->apoptosis Inhibits cell_proliferation Cell Proliferation mitosis->cell_proliferation

Caption: Proposed mechanism of action for compound 6p via inhibition of the Aurora-B kinase pathway.

References

A Head-to-Head Battle for Fatty Acid Identification: Pyrrolidide vs. Picolinyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of lipid analysis, the precise identification of fatty acids is paramount. The choice of derivatization agent for gas chromatography-mass spectrometry (GC-MS) analysis is a critical step that significantly impacts the quality and depth of structural information obtained. This guide provides a comprehensive comparison of two popular derivatization methods: pyrrolidides and picolinyl esters.

While both techniques effectively transform fatty acids into volatile derivatives suitable for GC-MS, they offer distinct advantages and disadvantages in terms of the structural information they reveal through mass spectral fragmentation. This comparison will delve into their performance, supported by experimental data, to empower researchers in selecting the optimal method for their specific analytical needs.

At a Glance: Pyrrolidide vs. Picolinyl Ester Derivatives

FeaturePyrrolidide DerivativesPicolinyl Ester Derivatives
Primary Application Determination of methyl branch positions.Determination of double bond positions and methyl branch locations.
Fragmentation Principle Fragmentation occurs along the fatty acid chain, with characteristic gaps or changes in ion intensity at branch points.The picolinyl group directs fragmentation, leading to a series of diagnostic ions that allow for the precise localization of double bonds and other functional groups.
Structural Information Good for identifying the location of methyl branches. Less effective for pinpointing double bonds as the fragmentation is not as diagnostic for unsaturation.Excellent for determining the position of double bonds, even in polyunsaturated fatty acids. Also effective for identifying methyl branches and other substituents.
Derivatization Procedure Generally a straightforward one-step reaction from the fatty acid or a two-step process from the methyl ester.Can be a one-step transesterification from intact lipids or a two-step process involving the activation of the fatty acid.
Sensitivity Generally considered to have good sensitivity in GC-MS analysis.Reported to have better sensitivity compared to fatty acid methyl esters (FAMEs), with some studies suggesting a five-fold increase in response factors.

Deciphering the Fragments: How They Work

The utility of both pyrrolidide and picolinyl ester derivatives lies in their ability to direct the fragmentation of the fatty acid chain in a predictable manner upon electron ionization in the mass spectrometer. This directed fragmentation produces a series of diagnostic ions that act as a roadmap to the fatty acid's structure.

Picolinyl Ester Fragmentation Pathway

Picolinyl esters are particularly adept at revealing the location of double bonds. The nitrogen atom in the pyridine ring of the picolinyl group initiates a charge-remote fragmentation process.[1] This results in a series of radical-induced cleavages along the fatty acid chain, producing a spectrum with prominent ions that allow for the unambiguous assignment of double bond positions.[1]

FattyAcid Fatty Acid Derivatization Derivatization with 3-Pyridylcarbinol FattyAcid->Derivatization PicolinylEster Picolinyl Ester Derivative Derivatization->PicolinylEster GCMS GC-MS Analysis (Electron Ionization) PicolinylEster->GCMS Fragmentation Charge-Remote Fragmentation GCMS->Fragmentation MassSpectrum Mass Spectrum with Diagnostic Ions Fragmentation->MassSpectrum Structure Fatty Acid Structure (Double Bond & Branch Positions) MassSpectrum->Structure

Caption: Workflow for fatty acid analysis using picolinyl ester derivatization.

Pyrrolidide Fragmentation Pathway

Pyrrolidide derivatives, on the other hand, are particularly useful for determining the location of methyl branches.[2] The fragmentation of fatty acid pyrrolidides also proceeds along the carbon chain, but the presence of a methyl group alters the fragmentation pattern, typically resulting in a gap of 28 atomic mass units (amu) around the branch point, instead of the usual 14 amu for a methylene group. This allows for the precise localization of the methyl substituent.

FattyAcid Fatty Acid Derivatization Derivatization with Pyrrolidine FattyAcid->Derivatization Pyrrolidide Pyrrolidide Derivative Derivatization->Pyrrolidide GCMS GC-MS Analysis (Electron Ionization) Pyrrolidide->GCMS Fragmentation Chain Fragmentation GCMS->Fragmentation MassSpectrum Mass Spectrum with Characteristic Gaps Fragmentation->MassSpectrum Structure Fatty Acid Structure (Methyl Branch Positions) MassSpectrum->Structure

Caption: Workflow for fatty acid analysis using pyrrolidide derivatization.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for successful derivatization. Below are representative methods for preparing both pyrrolidide and picolinyl ester derivatives.

Preparation of Fatty Acid Pyrrolidides

This protocol is adapted from a one-pot reaction from fatty acid methyl esters (FAMEs).

Materials:

  • Fatty acid methyl esters (FAMEs)

  • Pyrrolidine

  • Acetic acid

  • Hexane

  • Water

  • Anhydrous sodium sulfate

  • Glass reaction vials with screw caps

  • Heating block or water bath

Procedure:

  • To 1 mg of FAME in a glass reaction vial, add 1 ml of a freshly prepared 1:1 (v/v) mixture of pyrrolidine and acetic acid.

  • Cap the vial tightly and heat at 100°C for 30 minutes.

  • After cooling to room temperature, add 2 ml of water and 3 ml of hexane to the vial.

  • Vortex the mixture thoroughly to extract the pyrrolidide derivatives into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Preparation of Fatty Acid Picolinyl Esters

This protocol describes a rapid, one-step transesterification from intact lipids.[3]

Materials:

  • Lipid sample (e.g., triacylglycerols, phospholipids, or FAMEs)

  • Potassium tert-butoxide solution in tetrahydrofuran (THF) (1.0 M)

  • 3-Hydroxymethylpyridine (3-pyridylcarbinol)

  • Methylene chloride

  • Hexane

  • Water

  • Anhydrous sodium sulfate

  • Glass reaction vials with screw caps

Procedure:

  • Prepare the catalyst by adding 100 µL of 1.0 M potassium tert-butoxide in THF to 200 µL of 3-hydroxymethylpyridine in a reaction vial.

  • To the lipid sample (up to 5 mg) dissolved in 1 ml of methylene chloride, add the freshly prepared catalyst.

  • The reaction time varies with the lipid class:

    • Triacylglycerols and phospholipids: 2 minutes at room temperature.

    • Fatty acid methyl esters: 15 minutes at 45°C.

  • After the reaction is complete, add 2 ml of water and 3 ml of hexane to the vial.

  • Vortex the mixture to extract the picolinyl esters into the hexane layer.

  • Separate the hexane layer and dry it over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Data Presentation: A Comparative Look at Performance

While direct quantitative comparisons of sensitivity and derivatization efficiency are not always readily available in the literature, the general consensus and available data point to the superior performance of picolinyl esters for comprehensive structural elucidation.

ParameterPyrrolidide DerivativesPicolinyl Ester DerivativesSupporting Evidence
Double Bond Localization Less effective; fragmentation is not as clearly indicative of the double bond position.Highly effective; provides clear diagnostic ions for unambiguous localization of double bonds in mono- and polyunsaturated fatty acids.Picolinyl esters give distinctive mass spectra that can be interpreted in terms of both the numbers and positions of the double bonds.[4]
Methyl Branch Localization Highly effective; characteristic fragmentation patterns with a 28 amu gap clearly indicate the branch point.Effective; the fragmentation pattern is also altered by the presence of a methyl branch, allowing for its localization.Pyrrolidides are well-established for identifying methyl branch positions. Picolinyl esters also provide this information.[1][2]
Sensitivity Good general sensitivity for GC-MS analysis.Reported to be more sensitive than FAMEs, with a potential five-fold increase in response. Direct quantitative comparison with pyrrolidides is limited.A comparison of response factors confirmed the better sensitivity of the picolinyl derivative against FAME.[5]
Derivatization Efficiency Can be prepared with high efficiency in a one-pot reaction.One-step transesterification from intact lipids offers a rapid and efficient method.Mild reaction conditions allow for complete derivatization of various lipid classes.[3]

Conclusion: Making the Right Choice

The choice between pyrrolidide and picolinyl ester derivatives ultimately depends on the primary goal of the fatty acid analysis.

  • For researchers focused on identifying the positions of methyl branches in saturated fatty acids, pyrrolidide derivatives offer a robust and reliable solution.

  • For a more comprehensive structural analysis, particularly when dealing with unsaturated fatty acids and the need to pinpoint double bond locations, picolinyl ester derivatives are the superior choice. Their ability to provide detailed fragmentation patterns makes them an invaluable tool for the complete characterization of complex fatty acid mixtures.

By understanding the strengths and weaknesses of each derivatization method, researchers can confidently select the most appropriate approach to unlock the structural secrets hidden within their lipid samples, paving the way for advancements in various scientific and medical fields.

References

evaluating the therapeutic potential of different picolinamide analogues

Author: BenchChem Technical Support Team. Date: December 2025

Picolinamide, a derivative of picolinic acid, has emerged as a versatile and privileged scaffold in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to the development of a wide array of analogues with significant therapeutic potential across various disease areas. This guide provides a comparative overview of the performance of different picolinamide analogues, supported by experimental data, to aid researchers, scientists, and drug development professionals in this promising field.

Picolinamide Analogues as Enzyme Inhibitors

The picolinamide scaffold has been extensively utilized to design potent and selective inhibitors of various enzymes implicated in disease.[1] The ability of the pyridine nitrogen and the amide moiety to form key interactions within enzyme active sites makes it an attractive starting point for inhibitor design.[1]

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

Therapeutic Target: 11β-HSD1 is a key enzyme in the conversion of inactive cortisone to active cortisol. Its overexpression is linked to metabolic disorders like type 2 diabetes and metabolic syndrome.[1]

Drug Discovery Efforts: High-throughput screening identified N-cyclohexyl-6-(piperidin-1-yl)picolinamide as a hit compound. Subsequent optimization through the synthesis of a series of 6-substituted picolinamide derivatives led to the discovery of highly potent and metabolically stable inhibitors.[1][2] One such optimized compound demonstrated efficacy in a mouse pharmacodynamic model, leading to reduced fasting blood glucose and insulin levels after oral administration.[2]

Quantitative Data: 11β-HSD1 Inhibition

CompoundModificationh-11β-HSD1 IC50 (nM)m-11β-HSD1 IC50 (nM)Reference
1 Initial Hit130160[1]
25 Optimized Lead1114[1]

Experimental Protocol: 11β-HSD1 Inhibition Assay

The inhibitory activity of the picolinamide derivatives against 11β-HSD1 is typically evaluated using a homogenous time-resolved fluorescence (HTRF) assay. The assay measures the conversion of cortisone to cortisol. The protocol involves incubating the enzyme with the test compounds and the substrate (cortisone) and a cofactor (NADPH). The product, cortisol, is then detected using a specific antibody labeled with a fluorescent donor and a fluorescent acceptor. The inhibition of the enzyme activity by the compound leads to a decrease in the fluorescence signal.

Signaling Pathway

G cluster_0 Cellular Environment cluster_1 Downstream Effects Cortisone Cortisone 11b-HSD1 11b-HSD1 Cortisone->11b-HSD1 Substrate Cortisol Cortisol Glucocorticoid_Receptor Glucocorticoid_Receptor Cortisol->Glucocorticoid_Receptor Activates 11b-HSD1->Cortisol Conversion Picolinamide_Analogue Picolinamide_Analogue Picolinamide_Analogue->11b-HSD1 Inhibits Gene_Expression Gene_Expression Glucocorticoid_Receptor->Gene_Expression Metabolic_Effects Metabolic_Effects Gene_Expression->Metabolic_Effects

Caption: Inhibition of 11β-HSD1 by picolinamide analogues blocks cortisol production.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors

Therapeutic Target: VEGFR-2 is a key receptor tyrosine kinase that mediates the angiogenic signaling of VEGF.[3] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy to block the formation of new blood vessels that supply tumors.[1][3]

Drug Discovery Efforts: Several series of picolinamide derivatives have been designed as VEGFR-2 inhibitors, often by creating hybrid molecules that combine the picolinamide scaffold with pharmacophoric features of known inhibitors like Sorafenib and Axitinib.[1][3] Compounds 7h , 9a , and 9l demonstrated potent inhibitory activity against VEGFR-2, with IC50 values superior to the reference drug sorafenib.[1][4]

Quantitative Data: VEGFR-2 Inhibition and Anticancer Activity

CompoundVEGFR-2 IC50 (nM)A549 Cell Line IC50 (µM)HepG2 Cell Line IC50 (µM)Reference
7h 87--[4]
9a 27--[4]
9l 94--[4]
8j -12.520.6[3][5]
8l -13.218.2[3][5]
Sorafenib (Reference) 18019.329.0[3][4][5]

Experimental Protocol: VEGFR-2 Kinase Assay

The inhibitory activity against VEGFR-2 is determined using a kinase assay. This typically involves incubating the recombinant VEGFR-2 enzyme with the test compound, a substrate (e.g., a synthetic peptide), and ATP. The amount of phosphorylated substrate is then quantified, often using an ELISA-based method or a fluorescence-based assay. A reduction in substrate phosphorylation indicates inhibition of the enzyme.

Experimental Protocol: Cell Viability Assay (CCK-8 or MTT Assay)

The cytotoxic effects of the picolinamide derivatives on cancer cell lines (e.g., A549, HepG2) are commonly assessed using CCK-8 or MTT assays.[1][3] Cells are seeded in 96-well plates and treated with various concentrations of the compounds. After a specific incubation period, the CCK-8 or MTT reagent is added. The viable cells metabolize the reagent into a colored formazan product, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathway

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Picolinamide Picolinamide Analogue Picolinamide->Dimerization Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis

Caption: Picolinamide analogues inhibit VEGFR-2 signaling to block angiogenesis.

Acetylcholinesterase (AChE) Inhibitors

Therapeutic Target: Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease to increase acetylcholine levels in the brain.[6]

Drug Discovery Efforts: A series of picolinamide derivatives containing a dimethylamine side chain were synthesized and evaluated for their ability to inhibit AChE.[1][6] Structure-activity relationship (SAR) studies revealed that the substitution pattern on the picolinamide core significantly influenced the inhibitory activity and selectivity.[6] Compound 7a emerged as a potent and selective AChE inhibitor.[1]

Quantitative Data: Cholinesterase Inhibition

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)Reference
7a 2.49>250>100.40[6]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

AChE inhibitory activity is typically measured using Ellman's method. The assay is based on the reaction of acetylthiocholine iodide (the substrate) with the enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this colorimetric reaction.

Picolinamide Analogues as Antibacterial Agents

The emergence of antibiotic-resistant bacteria poses a significant global health threat. Picolinamide derivatives have been investigated as a novel class of antibacterial agents, with some demonstrating remarkable selectivity for specific pathogens.[1]

Therapeutic Target: These agents have shown particular efficacy against Clostridioides difficile (formerly Clostridium difficile), a leading cause of antibiotic-associated diarrhea.[1][7] The goal is to develop antibiotics that selectively target C. difficile while sparing the normal gut microbiota to prevent recurrence of the infection.[7]

Drug Discovery Efforts: SAR studies on a series of isonicotinamide analogues led to the discovery that the picolinamide core imparts potent and selective activity against C. difficile.[1][7] By repositioning a single nitrogen atom from an isonicotinamide to a picolinamide scaffold (compound 87 ), a greater than 1000-fold increase in selectivity for C. difficile over methicillin-resistant Staphylococcus aureus (MRSA) was achieved.[1][7]

Quantitative Data: Anti-C. difficile Activity

CompoundC. difficile MIC (µg/mL)MRSA MIC (µg/mL)Selectivity (MRSA/C. difficile)Reference
4 (Isonicotinamide) 0.250.251[7]
87 (Picolinamide) 0.125128>1024[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of the picolinamide analogue is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of C. difficile. The plates are incubated under anaerobic conditions, and the MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Experimental Workflow

G Start Start: Synthesize Picolinamide Analogues SAR Structure-Activity Relationship (SAR) Studies Start->SAR Synthesis Chemical Synthesis SAR->Synthesis Screening Primary Screening: Anti-C. difficile Activity (MIC) Synthesis->Screening Selectivity Selectivity Screening: (e.g., vs. MRSA, gut microbiota) Screening->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Efficacy Models (e.g., hamster model of CDI) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

References

Safety Operating Guide

Navigating the Disposal of Methyl 6-(hydroxymethyl)picolinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Methyl 6-(hydroxymethyl)picolinate (CAS No. 39977-44-1), a pyridine derivative. By adhering to these procedural steps, laboratories can maintain a safe operating environment and comply with regulatory standards.

Hazard Profile and Personal Protective Equipment (PPE)

This compound and related pyridine compounds are generally considered hazardous.[1] Pyridine derivatives can be flammable, toxic, and irritants.[1] Therefore, all waste containing this compound must be treated as hazardous.[1] Before initiating any disposal-related activities, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid the inhalation of vapors.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated consumables (e.g., pipette tips, absorbent pads, and gloves), must be classified as hazardous waste.[1][2]

  • It is critical to prevent the mixing of this compound waste with other incompatible waste streams. This waste should be stored separately from strong oxidizing agents and acids.[1]

Step 2: Waste Collection and Containerization

  • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container must be compatible with the chemical to prevent degradation or reaction.

  • For liquid waste, use a leak-proof container. For solid waste, a securely sealed container is required.

Step 3: Labeling and Storage

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] If the waste is a mixture, all components should be listed.

  • The label should also indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1]

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area until it is ready for pickup by a licensed waste disposal contractor.[1]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Disposal of the contents and the container must be carried out through an approved waste disposal plant.[3][4] Common disposal methods for pyridine-based compounds include rotary kiln incineration.[5]

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential risks.

  • Evacuate and Alert : Immediately evacuate the affected area and inform nearby personnel and your supervisor.

  • Assess the Spill : For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[1] For large spills, it is imperative to contact your institution's EHS department without delay.[1]

  • Cleanup : For small spills, after absorbing the material, place it in a sealed container for disposal as hazardous waste.[2]

  • Decontamination : Thoroughly clean the spill area.

  • Seek Medical Attention : If there is any personal exposure, wash the affected skin area with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Generated Waste Containing This compound B Is the waste contaminated with This compound? A->B C Classify as Hazardous Waste B->C Yes J Treat as non-hazardous waste (Consult EHS for verification) B->J No D Segregate from incompatible waste (e.g., strong oxidizers, acids) C->D E Collect in a dedicated, compatible, and sealed container D->E F Label container with 'Hazardous Waste' and full chemical name E->F G Store in a designated satellite accumulation area F->G H Contact EHS for waste pickup and disposal G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Methyl 6-(hydroxymethyl)picolinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Methyl 6-(hydroxymethyl)picolinate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Chemical Hazards: this compound is classified with the following hazards:

  • Causes skin irritation.[1][2][3][4][5]

  • Causes serious eye irritation.[1][2][3][4][5]

  • May cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemMaterial/SpecificationUse Case
Eye and Face Protection Safety GlassesANSI Z87.1 compliant, with side shieldsMinimum requirement for all handling procedures.
Chemical GogglesANSI Z87.1 compliant, splash-proofRequired when there is a risk of splashing.
Face Shield-To be used in conjunction with goggles during procedures with a high risk of splashing.[6]
Hand Protection GlovesDisposable nitrile glovesFor incidental contact. Must be removed and replaced immediately after contact with the chemical.
Body Protection Lab CoatStandard laboratory coatMinimum requirement for all handling procedures.[7]
Chemical Resistant Apron-Recommended for procedures with a higher risk of spills or splashes.
Closed-toe Shoes-Mandatory for all laboratory work.[7]
Respiratory Protection Ventilated Area-All handling should be performed in a well-ventilated area or a chemical fume hood.[1][2][8]
RespiratorNIOSH-approved with ABEK filter cartridgesRequired if vapors or aerosols are generated and ventilation is inadequate.

Operational Plan

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]

  • Store in a locked-up area.[1]

2. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][8]

  • Avoid breathing mist, vapors, or dust.[1][2]

  • Avoid contact with skin, eyes, and clothing.[2][8][9]

  • Wash hands thoroughly after handling.[1][2][8][9]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

3. Spill Response:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in the table above.

  • Contain the spill using an inert, liquid-absorbent material (e.g., Chemizorb®).

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.[1]

  • Clean the affected area thoroughly.

  • Do not allow the spilled material to enter drains or waterways.[8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unwanted this compound by transferring it to a designated and properly labeled hazardous waste container. This should be sent to an approved waste disposal plant.[1]

  • Contaminated Materials: Any materials used for cleaning up spills (e.g., absorbent pads, gloves, lab coats) must be considered hazardous waste. Place these materials in a sealed and labeled container for disposal through an approved waste management facility.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. Do not reuse empty containers. They should be disposed of as hazardous waste.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh/Measure in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Area D->E J Evacuate and Ventilate Area D->J Spill Occurs F Segregate Waste E->F G Dispose of Waste in Labeled Containers F->G H Remove PPE G->H I Wash Hands Thoroughly H->I K Contain Spill with Absorbent Material J->K L Collect and Dispose of as Hazardous Waste K->L

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.